molecular formula C10H13BrClN B2414583 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2055840-66-7

6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B2414583
CAS No.: 2055840-66-7
M. Wt: 262.58
InChI Key: QDQZPSUJEMWYRD-UHFFFAOYSA-N
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Description

6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.58. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-10(2)9-5-8(11)4-3-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQZPSUJEMWYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C=CC(=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride: Synthesis, Characterization, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents a scientifically grounded, predictive approach to its synthesis and characterization. The methodologies and expected outcomes are based on established principles of organic chemistry and data from structurally related isoindoline derivatives.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom and gem-dimethyl groups to the isoindoline core, as in the title compound, can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and may introduce specific interactions like halogen bonding.[2] This guide will explore a plausible synthetic pathway, predict the spectral characteristics for its unambiguous identification, and discuss the potential significance of this molecule in the context of drug discovery.

Section 1: Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the 1,1-dimethyl-2,3-dihydro-1H-isoindole core, followed by regioselective bromination and subsequent hydrochloride salt formation.

Synthesis_Workflow cluster_0 Part 1: Isoindoline Core Synthesis cluster_1 Part 2: Bromination cluster_2 Part 3: Salt Formation Start Phthalic Anhydride Step1 Reduction to Phthalide Start->Step1 e.g., NaBH4 Step2 Grignard Reaction (2 eq. MeMgBr) Step1->Step2 Step3 Reductive Amination (NH4OAc, NaBH3CN) Step2->Step3 Intermediate1 1,1-dimethyl-2,3- dihydro-1H-isoindole Step3->Intermediate1 Step4 Electrophilic Aromatic Bromination Intermediate1->Step4 N-Bromosuccinimide (NBS) in CH3CN Intermediate2 6-bromo-1,1-dimethyl-2,3- dihydro-1H-isoindole Step4->Intermediate2 Step5 Treatment with HCl Intermediate2->Step5 HCl in Ether or Dioxane Final_Product 6-bromo-1,1-dimethyl-2,3-dihydro -1H-isoindole hydrochloride Step5->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1,1-dimethyl-2,3-dihydro-1H-isoindole

The synthesis of the gem-dimethyl substituted isoindoline core is a critical first step. While various methods for isoindoline synthesis exist, a plausible route starting from phthalic anhydride is proposed here, leveraging common and scalable reactions.[3][4]

  • Reduction of Phthalic Anhydride to Phthalide: Phthalic anhydride is reduced to phthalide using a suitable reducing agent such as sodium borohydride in an appropriate solvent.

  • Grignard Reaction: The resulting phthalide is treated with two equivalents of methylmagnesium bromide (MeMgBr) in an ethereal solvent like THF or diethyl ether. This reaction opens the lactone ring and introduces the two methyl groups at the benzylic position, forming a diol intermediate.

  • Reductive Cyclization: The diol intermediate is then subjected to reductive amination conditions. Treatment with ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN) will effect the cyclization to form the desired 1,1-dimethyl-2,3-dihydro-1H-isoindole.

Step 2: Bromination of 1,1-dimethyl-2,3-dihydro-1H-isoindole

The next step involves the regioselective bromination of the aromatic ring. The directing effects of the alkyl and amino groups on the benzene ring will influence the position of bromination. The position para to the amino-methylene group (C6) is sterically accessible and electronically activated, making it a likely site for electrophilic substitution.

  • Reaction Setup: The synthesized 1,1-dimethyl-2,3-dihydro-1H-isoindole is dissolved in a suitable aprotic solvent such as acetonitrile.

  • Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt, which often improves crystallinity and aqueous solubility.[5][6]

  • Dissolution: The purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is dissolved in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or a solution of HCl in dioxane) is added dropwise to the stirred solution of the free base.[7][8]

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.

Section 2: Predicted Analytical Characterization

Unambiguous characterization of the target compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are based on known data for similar isoindoline and substituted benzene derivatives.[9][10]

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
~ 9.5 - 10.5
~ 7.5
~ 7.4
~ 7.3
~ 4.3
~ 1.6
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
~ 140
~ 138
~ 130
~ 128
~ 125
~ 120
~ 68
~ 55
~ 28

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole, the presence of bromine is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[11]

  • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion of the free base at m/z values corresponding to [C₁₀H₁₂⁷⁹BrN]⁺ and [C₁₀H₁₂⁸¹BrN]⁺.

  • Major Fragmentation Pathways: A significant fragmentation pathway would be the loss of a methyl group (CH₃) to form a stable benzylic carbocation. This would result in a fragment ion also showing the characteristic isotopic pattern for bromine.

MS_Fragmentation M_plus [M]⁺ (Isotopic pair for Br) M_minus_CH3 [M-CH₃]⁺ (Loss of methyl radical, stabilized cation, maintains Br isotopic pattern) M_plus->M_minus_CH3 - •CH₃ Loss_of_Br [M-Br]⁺ (Loss of bromine radical) M_plus->Loss_of_Br - •Br

Caption: Predicted major fragmentation pathways in mass spectrometry.

Section 3: Potential Applications and Significance in Drug Discovery

The structural features of this compound suggest several potential applications in the field of drug discovery.

  • Scaffold for Library Synthesis: The isoindoline core can be further functionalized at the nitrogen atom, allowing for the creation of a library of compounds for screening against various biological targets.

  • Modulation of Physicochemical Properties: The gem-dimethyl group can provide steric hindrance, potentially blocking metabolic pathways and increasing the in vivo half-life of a drug candidate.[12][13] The bromine atom increases lipophilicity, which can enhance membrane permeability.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site.[14] This can contribute significantly to binding affinity and selectivity.

  • Precursor for Further Functionalization: The bromo-substituent can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing access to a wide range of derivatives.

Conclusion

While direct experimental data for this compound is not widely reported, this guide provides a robust, scientifically-informed framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data offer a clear blueprint for its identification. The unique combination of the isoindoline scaffold, the gem-dimethyl group, and the bromine substituent makes this compound a promising building block for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to fully explore its potential in medicinal chemistry.

References

  • Benchchem. (S)-isoindoline-1-carboxylic acid hydrochloride | 1965314-73-1.

  • SciSpace. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.

  • CymitQuimica. CAS 32372-82-0: Isoindoline hydrochloride.

  • PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

  • National Center for Biotechnology Information. The chemistry of isoindole natural products.

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

  • ResearchGate. How to make a salt of a novel compound?

  • Google Patents. method for salt preparation.

  • Organic Chemistry Portal. Isoindoline synthesis.

  • MDPI. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones.

  • National Center for Biotechnology Information. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.

  • PubMed. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

  • Scilit. Divergent Mechanistic Routes for the Formation of gem‐Dimethyl Groups in the Biosynthesis of Complex Polyketides.

  • PharmaBlock. Application of Halogen Bond in Drug Discovery.

Sources

An In-depth Technical Guide to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (CAS Number: 2055840-66-7), a unique isoindole derivative with significant potential in medicinal chemistry and drug development. While specific research on this particular molecule is emerging, its structural features suggest a promising role as a versatile building block for novel therapeutics. This document will delve into the chemical properties, a proposed synthetic pathway, and the potential pharmacological applications of this compound, drawing upon the well-established biological activities of the broader isoindole class of molecules.

Introduction to the Isoindole Scaffold

The isoindole nucleus, a bicyclic aromatic heterocyclic amine, is a critical pharmacophore found in numerous biologically active compounds and approved drugs.[1][2] Its structural isomer, indole, is more common in nature, but the unique electronic and steric properties of the isoindole ring system offer distinct advantages in drug design. Isoindole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4]

The subject of this guide, this compound, combines the isoindole core with key substitutions that are expected to modulate its physicochemical and biological properties. The bromo substituent at the 6-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the gem-dimethyl group at the 1-position may enhance metabolic stability and introduce specific steric interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and oral bioavailability.

PropertyValueReference
CAS Number 2055840-66-7[5][6]
Molecular Formula C10H13BrClN[5][7]
Molecular Weight 262.58 g/mol [5][7]
IUPAC Name This compound[5]
Canonical SMILES CC1(C)C2=C(C=C(C=C2)Br)CN1.Cl
Appearance White to off-white solid (predicted)
Solubility Soluble in water, methanol, and DMSO (predicted)

Proposed Synthetic Pathway

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene

  • To a solution of 4-bromo-o-xylene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the reaction mixture under UV irradiation for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1,2-bis(bromomethyl)benzene.

Step 2: Synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole

  • In a pressure vessel, dissolve 4-bromo-1,2-bis(bromomethyl)benzene and an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas) in a polar aprotic solvent such as acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.

  • Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

G cluster_0 Proposed Synthetic Workflow 4-Bromo-o-xylene 4-Bromo-o-xylene 4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo-o-xylene->4-Bromo-1,2-bis(bromomethyl)benzene NBS, AIBN, CCl4, reflux 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole 4-Bromo-1,2-bis(bromomethyl)benzene->6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole (CH3)2NH, base, solvent, heat Target Compound 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole->Target Compound HCl, ether

Caption: Proposed synthetic workflow for the target compound.

Potential Pharmacological Applications

The isoindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The structural features of this compound suggest several potential areas for pharmacological investigation.

Anticancer Activity

Numerous isoindole derivatives have been reported to possess potent anticancer properties.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The presence of the bromo substituent on the benzene ring of the target compound provides a strategic point for the introduction of various functional groups through metal-catalyzed cross-coupling reactions, enabling the synthesis of a library of analogs for screening against different cancer cell lines.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[8] The isoindole core can interact with key residues in the active site of these enzymes. The 1,1-dimethyl substitution in the target compound could potentially enhance binding affinity and selectivity.

G cluster_1 Potential Therapeutic Pathways cluster_2 Neurodegenerative Diseases cluster_3 Oncology cluster_4 Inflammation Target_Compound 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride AChE_BuChE AChE/BuChE Inhibition Target_Compound->AChE_BuChE Potential Inhibition Cancer_Cell Cancer Cell Proliferation Target_Compound->Cancer_Cell Potential Inhibition Inflammatory_Mediators Inflammatory Mediator Production Target_Compound->Inflammatory_Mediators Potential Inhibition

Caption: Potential therapeutic pathways for the target compound.

Anti-inflammatory Activity

The isoindole nucleus is present in several compounds with anti-inflammatory properties.[1] These molecules can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX). Further investigation into the anti-inflammatory potential of this compound and its derivatives is warranted.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. This technical guide serves as a foundational resource for researchers interested in exploring the medicinal chemistry of this novel isoindole derivative. Future research should focus on the development of an optimized and scalable synthesis, followed by a comprehensive evaluation of its biological properties through in vitro and in vivo studies. The versatility of the bromo substituent for further chemical elaboration makes this compound an attractive starting point for the development of new therapeutic agents.

References

An In-depth Technical Guide to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a substituted isoindoline of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its chemical properties, a detailed synthesis protocol, safety considerations, and potential applications.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif in medicinal chemistry, forming the foundational structure for numerous natural products and synthetic pharmaceutical agents.[1][2] Its unique bicyclic structure, which consists of a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile scaffold for chemical modification.[2] This adaptability allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of drugs with a wide range of therapeutic applications, including treatments for cancer, inflammation, and neurological disorders.[1][3] Substituted isoindolines, such as the title compound, are of particular interest as they allow for the exploration of structure-activity relationships, which is crucial for the design of targeted therapies.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. Understanding these properties is critical for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrClN[4]
Molecular Weight 262.58 g/mol [4]
CAS Number 2055840-66-7[4]
Appearance Solid (form may vary)Inferred from typical hydrochloride salts
Purity Typically ≥95%[5]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be approached through a multi-step process, drawing upon established methods for the synthesis of related isoindoline structures. The following protocol is a representative synthesis, with each step explained to provide insight into the underlying chemical principles.

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Cyclization with Amine cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Salt Formation Start 4-Bromo-1,2-dimethylbenzene Step1_Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Solvent (e.g., CCl₄) Start->Step1_Reagents Intermediate1 1,2-Bis(bromomethyl)-4-bromobenzene Step1_Reagents->Intermediate1 Free-radical substitution Step2_Reagents Primary Amine (e.g., tert-Butylamine) Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) Intermediate1->Step2_Reagents Intermediate2 6-Bromo-2-(tert-butyl)-1,1-dimethyl-2,3-dihydro-1H-isoindole Step2_Reagents->Intermediate2 Nucleophilic substitution & Intramolecular cyclization Step3_Reagents Strong Acid (e.g., Trifluoroacetic Acid) Intermediate2->Step3_Reagents Intermediate3 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole (Free Base) Step3_Reagents->Intermediate3 Removal of tert-butyl group Step4_Reagents HCl in Dioxane or Ether Intermediate3->Step4_Reagents Final_Product This compound Step4_Reagents->Final_Product Acid-base reaction

Sources

stability and storage conditions for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound (CAS No: 2055840-66-7), a key intermediate in pharmaceutical research and development. Synthesizing data from structurally related compounds and established principles of chemical stability, this document offers field-proven insights for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores potential degradation pathways, and provides actionable protocols for storage, handling, and stability assessment to ensure its integrity throughout the research and development lifecycle.

Introduction: Understanding the Molecule

This compound is a halogenated heterocyclic compound. The isoindoline scaffold is a significant structural motif in medicinal chemistry, and bromo-substituted derivatives serve as versatile precursors for further functionalization via cross-coupling reactions. The hydrochloride salt form is intentionally chosen to enhance the compound's stability and aqueous solubility, which are critical attributes for pharmaceutical development.[1][2] As with any high-value research chemical, maintaining its purity and stability is paramount to achieving reliable and reproducible experimental outcomes. This guide elucidates the intrinsic chemical factors governing its stability and provides a framework for its proper management.

Physicochemical Profile

A clear understanding of the compound's basic properties is the foundation for assessing its stability.

PropertyValueSource
CAS Number 2055840-66-7[3]
Molecular Formula C₁₀H₁₃BrClN[3]
Molecular Weight 262.58 g/mol [3]
Appearance Off-white to pale solid (inferred from related compounds)[4]
Structure 1H-Isoindole, 6-bromo-2,3-dihydro-1,1-dimethyl-, hydrochloride (1:1)[3]

Core Principles of Chemical Stability

The stability of this compound is dictated by several key structural features.

  • The Hydrochloride Salt: The conversion of the parent amine (an organic base) into its hydrochloride salt is a critical stability-enhancing modification.[1] This salt form is generally less susceptible to degradation than its freebase counterpart, which can be prone to unwanted interactions with excipients or atmospheric carbon dioxide.[2] However, hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This is the primary vulnerability that must be managed.

  • The Bromo-Aromatic System: The bromine atom on the aromatic ring makes the molecule susceptible to photodegradation. Aromatic halides can undergo homolytic cleavage upon exposure to UV light, generating radical species that can lead to decomposition. Therefore, protection from light is a critical storage parameter.[5]

  • The Dihydro-isoindole Core: The reduced (dihydro) nature of the isoindole ring, compared to an aromatic isoindole, presents potential sites for oxidation. The benzylic C-H bonds could be susceptible to oxidative degradation under harsh conditions.

  • Gem-Dimethyl Group: The 1,1-dimethyl substitution provides steric hindrance around the adjacent nitrogen and the heterocyclic ring. This steric bulk can serve a protective function, potentially increasing the kinetic stability of the molecule by shielding reactive sites from attack.

Potential Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized. Understanding these potential routes is essential for designing effective storage strategies and stability-indicating analytical methods.

G cluster_main Potential Degradation Pathways cluster_degradation Degradation Products parent 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl (Stable Form) oxidized Oxidized Species (e.g., N-oxide, ring-opened) parent->oxidized Oxidizing Agents (e.g., air, peroxides) hydrolyzed Hydrolyzed Species (unlikely under neutral pH) parent->hydrolyzed Extreme pH photodegraded Debrominated or Radical Species parent->photodegraded UV/Visible Light hygroscopic Hydrated Form (Catalyst for other pathways) parent->hygroscopic Humidity / Moisture

Caption: Hypothesized degradation pathways for the target compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following recommendations are synthesized from safety data sheets of structurally analogous compounds and general best practices for chemical storage.[6][7][8][9]

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C Refrigeration slows down the rate of potential chemical degradation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air minimizes the risk of oxidation and moisture contact.
Light Protect from Light Store in an amber vial or in a light-blocking outer container to prevent photodegradation.[4][5]
Container Tightly Sealed Container Prevents ingress of moisture and atmospheric contaminants. The original manufacturer's container is ideal.[6][10][11]
Location Dry, Well-Ventilated Area Ensures a stable external environment and prevents accumulation of any potential vapors.[6][10][12]
Laboratory Handling Protocol

Adherence to a strict handling protocol is crucial to prevent contamination and degradation during experimental use.

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, handle the compound in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container immediately after dispensing.

  • Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, they should be refrigerated (2-8°C), protected from light, and used within a validated time frame.

  • Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and reactive metals.[12][13][14]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a self-validating system to identify likely degradation products and develop stability-indicating analytical methods. This protocol is adapted from standard pharmaceutical industry practices.[15]

Objective

To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Experimental Workflow

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Photostability: Expose a separate aliquot of the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours).

    • Immediately quench the hydrolytic reactions by neutralizing the solution (add an equimolar amount of base for the acid sample, and acid for the base sample).

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method capable of separating the parent compound from any potential degradants.

    • Calculate the percentage of the parent compound remaining and identify the mass of any significant degradation products.

Conclusion

The chemical integrity of this compound is best preserved through meticulous control of its environment. The primary vulnerabilities of this molecule are its hygroscopicity (due to the hydrochloride salt) and potential sensitivity to light (due to the bromo-aromatic system). By implementing the recommended storage conditions—specifically refrigeration (2-8°C) in a tightly sealed, light-proof container, preferably under an inert atmosphere—researchers can significantly mitigate the risk of degradation. Adherence to proper handling protocols and the use of stability-indicating analytical methods will ensure the compound's reliability for its intended applications in pharmaceutical research.

References

  • Specifications of (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride - Capot Chemical. (n.d.). Capot Chemical. [Link]

  • Specifications of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride - Capot Chemical. (n.d.). Capot Chemical. [Link]

  • This compound - Universal Biologicals. (n.d.). Universal Biologicals. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]

  • Drug quality and storage | MSF Medical Guidelines. (n.d.). MSF. [Link]

  • Safe Storage. (n.d.). University of Washington. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

  • Instructions and Guidelines for Chemical Storage and Handling. (n.d.). IEDU. [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]

  • This compound. (n.d.). Chemdad. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2020). MDPI. [Link]

  • 6-Bromo-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. [Link]

  • Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2014). ResearchGate. [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data, handling protocols, and risk mitigation strategies for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (CAS No. 1244053-20-7). As a specialized brominated heterocyclic compound, its unique properties demand a nuanced approach to laboratory safety and experimental design. This document synthesizes available data from structurally analogous compounds to offer a robust framework for its use in research and development.

Section 1: Compound Identification and Hazard Assessment

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in the table below. These values are critical for understanding the compound's behavior under various experimental conditions.

PropertyValueSource
Molecular FormulaC10H13BrClN[3]
AppearanceOff-white to pale purple solid[4]
Purity≥95%[3]

1.2. Hazard Classification

Based on data from analogous compounds, this compound is anticipated to be classified with the following hazards.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The GHS pictograms and signal word associated with these hazards are:

  • Pictogram: Exclamation Mark

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is paramount to ensuring the well-being of laboratory personnel and maintaining the integrity of the compound.

2.1. Personal Protective Equipment (PPE)

A systematic approach to the selection of appropriate PPE is essential. The following workflow diagram illustrates the decision-making process for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure Start Start: Handling Solid Compound Assess_Risk Assess Risk of Exposure (Dust, Aerosol, Contact) Start->Assess_Risk Eye_Protection Eye Protection: Chemical safety goggles (EN 166 or NIOSH approved) Assess_Risk->Eye_Protection Always Required Hand_Protection Hand Protection: Chemical-resistant gloves (Inspect before use) Assess_Risk->Hand_Protection Always Required Body_Protection Body Protection: Laboratory coat, long-sleeved clothing Assess_Risk->Body_Protection Always Required Respiratory_Protection Respiratory Protection: If dust/aerosol generation is likely, use a NIOSH-approved respirator. Assess_Risk->Respiratory_Protection If Inhalation Risk Handle_in_Hood Handle in a well-ventilated area, preferably a chemical fume hood. Eye_Protection->Handle_in_Hood Hand_Protection->Handle_in_Hood Body_Protection->Handle_in_Hood Respiratory_Protection->Handle_in_Hood Avoid_Contact Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Handle_in_Hood->Avoid_Contact End End of Procedure Avoid_Contact->End

Caption: PPE Selection Workflow for Handling Solid Brominated Compounds.

2.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment and reagents readily available.

  • Donning PPE: Put on all required PPE as outlined in the workflow above. This includes a laboratory coat, chemical safety goggles, and compatible chemical-resistant gloves.[1]

  • Weighing and Transfer: To minimize dust formation, weigh the solid compound in a contained manner.[1] Use a spatula for transfers and avoid pouring the powder directly.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. This should be done in a closed or covered vessel to the extent possible.

  • Post-Handling: After handling, thoroughly clean the work area. Decontaminate any equipment that has come into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[1]

2.3. Storage Conditions

Proper storage is crucial for maintaining the stability and purity of the compound.

  • Temperature: Store in a cool, dry place.[1]

  • Container: Keep the container tightly closed.[5]

  • Ventilation: Ensure the storage area is well-ventilated.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]

Section 3: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

3.1. First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

3.2. Spill Response Protocol

The following diagram outlines the logical flow for responding to a spill of this compound.

Spill_Response_Workflow cluster_initial Initial Response cluster_cleanup Containment & Cleanup cluster_final Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area and Alert Others Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE (including respiratory protection) Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Material (e.g., sand, vermiculite) Don_PPE->Contain_Spill Collect_Material Carefully sweep or scoop up material into a labeled, sealed container. Contain_Spill->Collect_Material Decontaminate Decontaminate Spill Area Collect_Material->Decontaminate Dispose_Waste Dispose of waste according to institutional and local regulations. Decontaminate->Dispose_Waste Report_Incident Report Incident to Safety Officer Dispose_Waste->Report_Incident

Sources

The Unexplored Potential of 1,1-Dimethyl-2,3-dihydro-1H-isoindole Derivatives: A Literature Review of the Isoindoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Isoindoline Core

The isoindoline scaffold, a bicyclic heterocyclic system comprised of a fused benzene and pyrrolidine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their diverse and potent biological activities, spanning from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[2][3] While extensive research has focused on oxidized forms such as isoindoline-1,3-diones (phthalimides) and isoindolin-1-ones, the reduced 2,3-dihydro-1H-isoindole core offers a flexible three-dimensional structure with considerable potential for the development of novel therapeutic agents.

This technical guide addresses the current landscape of 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives. It is important to note at the outset that a comprehensive review of the existing scientific literature reveals a notable scarcity of research specifically focused on this gem-dimethyl substituted isoindoline scaffold. However, the foundational knowledge of isoindoline synthesis and the well-documented biological activities of its variously substituted analogues provide a strong basis for exploring the untapped potential of the 1,1-dimethyl derivatives. This guide will, therefore, provide a thorough overview of the synthesis and biological activities of the broader isoindoline class, offering valuable insights for researchers venturing into the synthesis and evaluation of the novel 1,1-dimethyl counterparts.

Synthetic Strategies for the Isoindoline Nucleus

The construction of the 2,3-dihydro-1H-isoindole core can be achieved through several synthetic methodologies. A prevalent and efficient approach involves the reaction of α,α'-dihalo-o-xylenes with primary amines. This method offers a straightforward route to N-substituted isoindolines.

A general synthetic pathway is depicted below:

Synthesis of N-substituted Isoindolines General Synthesis of N-Substituted 2,3-Dihydro-1H-isoindoles reactant1 α,α'-Dibromo-o-xylene product N-Substituted 2,3-Dihydro-1H-isoindole reactant1->product reactant2 Primary Amine (R-NH2) reactant2->product reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) reagents->product

Figure 1. A common synthetic route to N-substituted isoindolines.

This reaction typically proceeds via a nucleophilic substitution mechanism, where the primary amine displaces the two benzylic halides to form the pyrrolidine ring. The choice of base and solvent can significantly influence the reaction efficiency and yield.

Experimental Protocol: Synthesis of a Representative N-Substituted 2,3-Dihydro-1H-isoindole

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted isoindolines and can be adapted for the synthesis of 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives, starting from the corresponding 1,1-dimethyl-α,α'-dihalo-o-xylene precursor.

Materials:

  • α,α'-Dibromo-o-xylene (1 equivalent)

  • Primary amine (1.1 equivalents)

  • Potassium carbonate (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the primary amine in anhydrous DMF, add potassium carbonate.

  • Add a solution of α,α'-dibromo-o-xylene in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2,3-dihydro-1H-isoindole.

Biological Activities of Isoindoline Derivatives

While data on 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives is limited, the broader class of isoindoline compounds exhibits a wide spectrum of pharmacological activities. The N-substituent plays a crucial role in determining the biological profile of these molecules.

Anti-inflammatory and Analgesic Properties

Several N-substituted isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory and analgesic activities.[3][4][5] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The introduction of various aryl and heteroaryl moieties at the nitrogen atom has led to the discovery of potent anti-inflammatory agents.

Compound ClassBiological TargetObserved ActivityReference
N-Arylpiperazinyl isoindoline-1,3-dionesCOX-1/COX-2Anti-inflammatory, Analgesic[3]
N-Acyl isoindoline-1,3-dionesCOX-2Selective Inhibition[4]

Table 1. Anti-inflammatory and analgesic activities of selected isoindoline derivatives.

Neuroprotective and Cholinesterase Inhibitory Activity

Derivatives of isoindoline-1,3-dione have also shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[6] The isoindoline scaffold serves as a valuable template for the design of new cholinesterase inhibitors.

Cholinesterase_Inhibition Mechanism of Cholinesterase Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Products Choline + Acetate AChE->Products Hydrolyzes Inhibited_AChE Inhibited Enzyme Inhibitor Isoindoline Derivative Inhibitor->AChE Binds to & Blocks

Figure 2. Schematic representation of acetylcholinesterase inhibition.

Derivative TypeTarget EnzymeIC50 ValuesReference
N-Benzylpiperidine isoindoline-1,3-dionesAChE87 nM - 7.76 µM[6]
N-Benzylpyridinium isoindoline-1,3-dionesAChE2.1 - 7.4 µM[6]

Table 2. Cholinesterase inhibitory activity of isoindoline-1,3-dione derivatives.

Anticancer and Antimicrobial Activities

The isoindoline nucleus is also a key structural component in a variety of compounds with demonstrated anticancer and antimicrobial properties.[1] The planar nature of the aromatic ring combined with the conformational flexibility of the pyrrolidine ring allows for effective interaction with various biological targets.

Future Directions and the Promise of the 1,1-Dimethyl Substitution

The incorporation of a gem-dimethyl group at the C1 position of the isoindoline scaffold is a synthetically accessible modification that could significantly impact the pharmacological profile of these derivatives. The gem-dimethyl effect can lead to several advantageous properties, including:

  • Increased Metabolic Stability: The quaternary carbon center can block metabolic oxidation, potentially leading to an improved pharmacokinetic profile.

  • Conformational Rigidity: The steric bulk of the methyl groups can restrict the conformational freedom of the molecule, potentially leading to higher binding affinity and selectivity for a specific biological target.

  • Enhanced Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Given the diverse biological activities of the parent isoindoline scaffold, the synthesis and biological evaluation of 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives represent a promising and underexplored area of research. Future investigations should focus on:

  • Development of Efficient Synthetic Routes: Establishing robust and scalable synthetic methods for a variety of N-substituted 1,1-dimethylisoindolines.

  • Comprehensive Biological Screening: Evaluating these novel compounds against a wide range of biological targets, including those known to be modulated by other isoindoline derivatives (e.g., COX enzymes, cholinesterases, kinases, and microbial targets).

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-substituent to understand its influence on the biological activity of the 1,1-dimethylisoindoline core.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (URL not available)
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (URL not available)
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL not available)
  • The chemistry of isoindole natural products - PMC - NIH. [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives - Research and Reviews. (URL not available)
  • Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkyl
  • Synthesis of Bis(oxazoline)
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed. (URL not available)
  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed. (URL not available)
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (URL not available)
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (URL not available)
  • Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations - Organic Chemistry Portal. (URL not available)
  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed. (URL not available)
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed. (URL not available)
  • Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal. - Benchchem. (URL not available)

Sources

The Emergence of Bromo-Substituted Isoindolines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine substituent onto this framework provides a versatile chemical handle for further functionalization, significantly expanding its utility in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of bromo-substituted isoindoline compounds. It delves into the evolution of synthetic methodologies for their preparation, offering detailed experimental protocols and a critical analysis of the rationale behind various synthetic strategies. Furthermore, this guide explores the pivotal role of bromo-substituted isoindolines as key intermediates in the development of therapeutic agents, with a focus on their application in targeting neurological disorders and in the burgeoning field of targeted protein degradation.

Introduction: The Isoindoline Scaffold and the Strategic Importance of Bromination

The isoindoline ring system, a bicyclic heterocycle composed of a fused benzene and pyrrolidine ring, has garnered significant attention from the scientific community for over a century.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive scaffold for the design of molecules that can interact with biological targets with high affinity and specificity. Derivatives of isoindoline exhibit a remarkable range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.[2][3]

The strategic incorporation of a bromine atom onto the isoindoline core dramatically enhances its value as a synthetic intermediate. Bromine's role as a versatile leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) allows for the introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for drug screening. This has been instrumental in the development of numerous clinical candidates and approved drugs. This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the history, synthesis, and application of this important class of compounds.

A Historical Perspective: From the Parent Heterocycle to Functionalized Derivatives

The history of isoindoline chemistry is intrinsically linked to the broader development of heterocyclic chemistry. While the parent isoindole was first isolated and characterized with difficulty due to its inherent instability, its reduced and more stable form, isoindoline, proved to be a more tractable target for early chemists.[4][5] The initial syntheses were often low-yielding and lacked general applicability.

The advent of modern synthetic methodologies in the 20th century, particularly those involving catalytic hydrogenation and reductive amination, provided more reliable routes to the isoindoline core.[2] However, it was the growing interest in isoindoline-containing natural products and pharmaceuticals that spurred the development of methods for their functionalization.

The deliberate synthesis of bromo-substituted isoindolines as key building blocks appears to have gained significant traction in the latter half of the 20th century, coinciding with the rise of palladium-catalyzed cross-coupling reactions. The ability to use a brominated isoindoline as a scaffold upon which to build molecular complexity proved to be a powerful strategy in medicinal chemistry. A pivotal moment in the application of bromo-substituted isoindolines was their use as precursors in the synthesis of the immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, which highlighted their industrial-scale importance.[6][7][8][9][10]

Synthetic Strategies for the Preparation of Bromo-Substituted Isoindolines

The synthesis of bromo-substituted isoindolines can be broadly categorized into two main approaches: the direct bromination of a pre-formed isoindoline or isoindolinone ring system, and the construction of the isoindoline ring from a brominated precursor. The choice of strategy is often dictated by the desired regiochemistry of the bromine substituent and the availability of starting materials.

Direct Bromination of the Isoindoline Core

Direct electrophilic bromination of the aromatic ring of an isoindoline can be a straightforward approach. However, controlling the regioselectivity of this reaction can be challenging due to the activating nature of the fused pyrrolidine ring.

A common method involves the use of N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis or Brønsted acid.[11] The reaction conditions, including the choice of solvent and temperature, can significantly influence the position of bromination. For instance, bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine and aluminum chloride can yield di- and tri-brominated products, with the regioselectivity being dependent on the reaction conditions.[1]

Causality Behind Experimental Choices: The choice of a direct bromination strategy is often favored when the starting isoindoline is readily available and when the desired regioisomer is the major product of the reaction. However, the potential for forming mixtures of isomers and the often harsh reaction conditions can be significant drawbacks.

Synthesis from Brominated Precursors

A more regioselective and often higher-yielding approach involves the synthesis of the isoindoline ring from a starting material that already contains the bromine substituent in the desired position. This strategy offers greater control over the final structure of the product.

A prominent example is the synthesis of 6-bromoisoindolin-1-one, a key intermediate in the synthesis of various bioactive molecules.[12][13] This can be achieved through a multi-step sequence starting from a brominated benzoic acid derivative.

Workflow for the Synthesis of 6-Bromoisoindolin-1-one:

G A 5-Bromo-2-methylbenzoic acid methyl ester B 5-Bromo-2-(bromomethyl)benzoic acid methyl ester A->B Radical Bromination (NBS, initiator) C 6-Bromoisoindolin-1-one B->C Ammonolysis/Cyclization (Ammonia in MeOH/THF)

Caption: Synthetic route to 6-bromoisoindolin-1-one from a brominated precursor.

Causality Behind Experimental Choices: This approach is generally preferred when a specific regioisomer is required, as the position of the bromine atom is pre-determined by the starting material. While it may involve more synthetic steps, the improved selectivity and often milder reaction conditions make it a more robust and scalable strategy for many applications.

Detailed Experimental Protocols

The following protocols are provided as examples of the synthesis of key bromo-substituted isoindoline intermediates.

Synthesis of 6-Bromoisoindolin-1-one[15]

Step 1: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate

  • Materials: Methyl 5-bromo-2-methylbenzoate, N-Bromosuccinimide (NBS), Dibenzoyl peroxide, Carbon tetrachloride.

  • Procedure:

    • Dissolve methyl 5-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride.

    • Add NBS (1.0 eq) and a catalytic amount of dibenzoyl peroxide.

    • Heat the mixture at 85 °C for 2 hours.

    • Cool the reaction mixture and filter off the solid succinimide.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 6-Bromoisoindolin-1-one

  • Materials: Methyl 5-bromo-2-(bromomethyl)benzoate, 7N Ammonia in Methanol.

  • Procedure:

    • Dissolve the crude methyl 5-bromo-2-(bromomethyl)benzoate in 7N ammonia in methanol in a pressure vessel.

    • Heat the solution at 90 °C overnight.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by chromatography to obtain 6-bromoisoindolin-1-one as a white solid.

Synthesis of 4-Bromoisoindolin-1-one[16]
  • Materials: Methyl 3-bromo-2-(bromomethyl)benzoate, 30% aqueous ammonia, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) in THF and cool to 0 °C.

    • Add 30% aqueous ammonia and stir the mixture at room temperature for 18 hours.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and 2M citric acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting oil by flash chromatography to yield 4-bromoisoindolin-1-one as a white solid.

Quantitative Data Summary:

CompoundStarting MaterialKey ReagentsNumber of StepsOverall Yield
6-Bromoisoindolin-1-oneMethyl 5-bromo-2-methylbenzoateNBS, Ammonia2~70%[13]
4-Bromoisoindolin-1-oneMethyl 3-bromo-2-(bromomethyl)benzoateAqueous Ammonia1~80%[14]

Applications in Drug Discovery and Medicinal Chemistry

Bromo-substituted isoindolines are invaluable building blocks in the synthesis of a wide range of therapeutic agents. Their utility stems from the ability to readily transform the bromo-substituent into more complex functionalities, allowing for the fine-tuning of pharmacological properties.

Precursors to Immunomodulatory Drugs (IMiDs®)

One of the most significant applications of bromo-substituted isoindolines is in the synthesis of the blockbuster drugs lenalidomide and pomalidomide.[6][7] In these syntheses, a brominated isoindolinone precursor is coupled with a derivative of glutarimide. The bromo-substituent is often introduced early in the synthetic sequence to ensure the correct regiochemistry of the final product.

Scaffolds for Acetylcholinesterase (AChE) Inhibitors

The isoindoline-1,3-dione (phthalimide) scaffold has been identified as a key pharmacophore for the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3][15] Brominated phthalimide derivatives serve as versatile starting materials for the synthesis of novel AChE inhibitors. The bromine atom can be used as a handle to introduce various side chains that can interact with the active site of the enzyme.

Building Blocks for BET Bromodomain Inhibitors

The "bromo and extra C-terminal" (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene expression.[16] Dysregulation of BET protein function has been linked to cancer and inflammatory diseases. Fragment-based screening has identified brominated isoindoline derivatives as promising starting points for the development of potent and selective BET bromodomain inhibitors.[16] The bromine atom can be displaced to introduce moieties that enhance binding affinity and selectivity.

Biological Mechanisms and Signaling Pathways

The therapeutic effects of drugs derived from bromo-substituted isoindolines are mediated through their interaction with specific biological targets. Understanding these mechanisms is crucial for the rational design of new and improved therapeutic agents.

Cereblon (CRBN) Modulation by IMiDs®

Lenalidomide and pomalidomide exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 CRBN CRBN DDB1->CRBN ROC1 ROC1 DDB1->ROC1 NeoSubstrate Neosubstrate (e.g., IKZF1/3) CRBN->NeoSubstrate recruits ROC1->NeoSubstrate Ubiquitination IMiD IMiD® (e.g., Lenalidomide) IMiD->CRBN binds to Proteasome Proteasome NeoSubstrate->Proteasome targeted to Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of IMiDs® via Cereblon-mediated protein degradation.

Inhibition of Acetylcholinesterase (AChE)

AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the synaptic cleft by preventing its breakdown. Isoindoline-1,3-dione-based inhibitors are designed to bind to the active site of AChE, thereby blocking its catalytic activity.

G Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_synapse ACh_vesicle->ACh_synapse Release AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Isoindoline-based AChE Inhibitor Inhibitor->AChE Blocks

Caption: Inhibition of acetylcholine hydrolysis by an isoindoline-based AChE inhibitor.

Conclusion and Future Perspectives

Bromo-substituted isoindolines have firmly established themselves as indispensable tools in the arsenal of the medicinal chemist. Their journey from laboratory curiosities to key components of life-saving medicines underscores the power of strategic functionalization in drug discovery. The versatility of the bromine substituent, coupled with the privileged nature of the isoindoline scaffold, ensures that these compounds will continue to play a vital role in the development of new therapeutic agents.

Future research in this area is likely to focus on the development of more efficient and stereoselective methods for the synthesis of complex bromo-substituted isoindolines. Furthermore, the application of these building blocks in the design of novel chemical probes and therapeutics for a wider range of diseases, including those in the central nervous system and oncology, remains a promising avenue for exploration. The continued investigation of bromo-substituted isoindolines is poised to unlock new opportunities for the treatment of human diseases.

References

  • Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). An Efficient and Practical Electrochemical Reduction of Cyclic Imides. Organic Letters, 23(7), 2298–2302. [Link]

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  • Micallef, A. S., Bottle, S. E., Smith, G., Bott, R. C., & White, J. M. (1999). Brominated isoindolines: precursors to functionalised nitroxides. Journal of the Chemical Society, Perkin Transactions 2, (1), 65-72. [Link]

  • Ahangar, N., Al-Hussain, S. A., Aliabadi, A., & Sakhteman, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362–373. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a valuable heterocyclic building block for research and development in medicinal chemistry and materials science. The described synthetic pathway is designed for robustness and scalability, commencing from the readily available starting material, 4-bromo-2-methylbenzonitrile. The protocol details a four-step sequence involving a Grignard reaction, reductive amination, benzylic bromination, and a final intramolecular cyclization, culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and a self-validating, step-by-step protocol to ensure reproducibility.

Introduction

The isoindoline scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1] The specific substitution pattern of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole offers a unique combination of a reactive bromine handle for further functionalization (e.g., through cross-coupling reactions) and a gem-dimethyl group at the 1-position, which can impart desirable pharmacokinetic properties by blocking metabolic oxidation. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations.[2]

Synthetic Strategy and Rationale

The synthesis of the target compound is approached through a convergent strategy that constructs the isoindoline ring system from a linear precursor. This method was chosen over alternatives, such as the derivatization of a pre-existing isoindoline core, due to the commercial availability of the starting materials and the straightforward nature of the proposed transformations.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 4-Bromo-2-methylbenzonitrile B 1-(4-Bromo-2-methylphenyl)ethan-1-one A->B 1. CH3MgBr 2. H3O+ C 1-(4-Bromo-2-methylphenyl)ethan-1-amine B->C Reductive Amination (e.g., NH3, H2, Raney Ni) D 1-(2-(Bromomethyl)-4-bromophenyl)ethan-1-amine C->D Benzylic Bromination (NBS, AIBN) E 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole D->E Intramolecular Cyclization (Base) F This compound E->F HCl Salt Formation (HCl in Ether)

Caption: Synthetic workflow for this compound.

The key steps in this synthesis are:

  • Formation of an Acetophenone Intermediate: The synthesis commences with the reaction of 4-bromo-2-methylbenzonitrile with a Grignard reagent, such as methylmagnesium bromide. This is a classic method for the synthesis of ketones from nitriles. An acidic workup hydrolyzes the intermediate imine to afford 1-(4-bromo-2-methylphenyl)ethan-1-one.

  • Introduction of the Nitrogen Atom via Reductive Amination: The ketone is then converted to the corresponding primary amine through reductive amination. This can be achieved using various established methods, such as reaction with ammonia in the presence of a reducing agent like hydrogen gas and a Raney nickel catalyst. This step introduces the nitrogen atom that will become part of the isoindoline ring.

  • Benzylic Bromination for Cyclization Precursor: The crucial precursor for the intramolecular cyclization is generated by the selective bromination of the benzylic methyl group on the aromatic ring. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is the reagent of choice for this transformation, as it allows for mild and selective bromination of the benzylic position.

  • Intramolecular Cyclization to Form the Isoindoline Core: The synthesized 1-(2-(bromomethyl)-4-bromophenyl)ethan-1-amine undergoes an intramolecular nucleophilic substitution reaction. The primary amine acts as a nucleophile, displacing the benzylic bromide to form the five-membered isoindoline ring. This reaction is typically promoted by a non-nucleophilic base to neutralize the HBr generated during the reaction.

  • Final Salt Formation: The resulting 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is a basic compound. To improve its handling and solubility characteristics, it is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol.[3][4]

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Table 1: Summary of Key Experimental Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Grignard Reaction4-bromo-2-methylbenzonitrile, CH₃MgBrTHF0 to rt2-4
2Reductive Amination1-(4-Bromo-2-methylphenyl)ethan-1-one, NH₃, H₂, Raney NiMethanolrt12-24
3Benzylic Bromination1-(4-Bromo-2-methylphenyl)ethan-1-amine, NBS, AIBNCCl₄Reflux4-6
4Intramolecular Cyclization1-(2-(Bromomethyl)-4-bromophenyl)ethan-1-amine, K₂CO₃AcetonitrileReflux6-12
5HCl Salt Formation6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole, HCl in EtherDiethyl Ether0 to rt1
Step 1: Synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-one
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of methyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-bromo-2-methylphenyl)ethan-1-one as a solid.

Step 2: Synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
  • To a solution of 1-(4-bromo-2-methylphenyl)ethan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

  • Add Raney nickel (approximately 10% by weight of the ketone) to the mixture.

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromo-2-methylphenyl)ethan-1-amine, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(2-(Bromomethyl)-4-bromophenyl)ethan-1-amine
  • Dissolve 1-(4-bromo-2-methylphenyl)ethan-1-amine (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be used directly in the next step.

Step 4: Synthesis of 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole
  • Dissolve the crude 1-(2-(bromomethyl)-4-bromophenyl)ethan-1-amine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reflux the reaction mixture for 6-12 hours.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole as an oil.

Step 5: Synthesis of this compound
  • Dissolve the purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (2 M) dropwise with stirring until a precipitate forms.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive; ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere.

  • Raney nickel is pyrophoric when dry and should be handled with care.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Hydrogenation should be performed in a designated area with appropriate safety measures.

References

  • Smith, J. G., et al. "Amine and HCl - salt formation reaction." YouTube, 6 June 2022, [Link].

  • University of Alberta. "Isolation (Recovery) of amines." Organic Web Chem, [Link].

  • Chemistry LibreTexts. "20.2: Basicity of Amines and Ammonium Salt Formation." Chemistry LibreTexts, 30 May 2020, [Link].

  • Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, 1 Sept. 2019, [Link].

  • Reddit. "Ways of crashing out amines." r/chemistry, 13 May 2018, [Link].

  • Google Patents. "Preparation method of 2-(4-bromomethyl)phenyl propionic acid.
  • Google Patents. "A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
  • Google Patents. "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. "Preparation method of 6-bromoindole derivative.
  • Chemical Communications (RSC Publishing). "Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes." Chemical Communications, [Link].

  • PubMed Central. "Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives." PubMed Central, 20 July 2022, [Link].

  • ResearchGate. "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile." ResearchGate, [Link].

  • ResearchGate. "Benzyl bromide | 1339 Publications | 12529 Citations | Top Authors | Related Topics." ResearchGate, [Link].

  • ResearchGate. "How can synthesis 4-bromo indole and 4-methyl indole?" ResearchGate, 7 May 2023, [Link].

  • ChemRxiv. "Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization." ChemRxiv, [Link].

  • PubMed Central. "Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives." PubMed Central, [Link].

  • ResearchGate. "Removal of acyl groups by intramolecular cyclization. A) levulinoyl. B) (2‐nitrophenyl)acetyl." ResearchGate, [Link].

  • ResearchGate. "Benzyl Cation Initiated Intramolecular Cyclizations. Synthesis of 1-Azabicyclo[3.2.1]octene Derivatives." ResearchGate, [Link].

  • MDPI. "Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines." MDPI, [Link].

  • ResearchGate. "(1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzothiazolyl)methyl] Hydroxylamine." ResearchGate, [Link].

  • ResearchGate. "(1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzothiazolyl)methyl] Hydroxylamine." ResearchGate, [Link].

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Synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride: A Detailed Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Application Note for Researchers in Synthetic Chemistry and Drug Discovery

This document provides a comprehensive guide to the synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details a plausible multi-step synthetic pathway, elucidating the reaction mechanisms, and providing detailed experimental protocols for each stage.

Introduction

Isoindoline scaffolds are prevalent in a variety of biologically active molecules and natural products. The specific substitution pattern of a bromine atom at the 6-position and gem-dimethyl groups at the 1-position of the isoindoline core presents a unique synthetic challenge and offers opportunities for further chemical exploration and derivatization. This application note outlines a rational and experimentally grounded approach to the synthesis of the hydrochloride salt of this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence, beginning with commercially available starting materials. The overall strategy involves the construction of a key intermediate, 2-(4-bromophenyl)propan-2-ol, followed by the introduction of a nitrogen-containing functional group and subsequent intramolecular cyclization to form the desired isoindoline ring system.

Part 1: Synthesis of 2-(4-bromophenyl)propan-2-ol

The initial step involves the formation of the tertiary alcohol, 2-(4-bromophenyl)propan-2-ol, via a Grignard reaction. This classic carbon-carbon bond-forming reaction utilizes an organomagnesium halide to attack the electrophilic carbonyl carbon of acetone.

Reaction Mechanism

The reaction is initiated by the formation of the Grignard reagent, 4-bromophenylmagnesium bromide, from 1,4-dibromobenzene and magnesium metal. This highly nucleophilic organometallic species then adds to the carbonyl group of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1,4-Dibromobenzene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mg" [fillcolor="#FBBC05", fontcolor="#202124"]; "Grignard Reagent" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetone" [fillcolor="#FBBC05", fontcolor="#202124"]; "Alkoxide Intermediate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-(4-bromophenyl)propan-2-ol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"1,4-Dibromobenzene" -- "Grignard Reagent" [label="Mg, THF"]; "Grignard Reagent" -- "Alkoxide Intermediate" [label="Acetone"]; "Alkoxide Intermediate" -- "2-(4-bromophenyl)propan-2-ol" [label="H3O+ workup"]; }

Formation of 2-(4-bromophenyl)propan-2-ol via Grignard Reaction

Experimental Protocol

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • A solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color.

  • After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • The Grignard reagent is cooled to 0 °C, and a solution of anhydrous acetone in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(4-bromophenyl)propan-2-ol, which can be purified by chromatography or distillation.

Part 2: Introduction of the Amino Group via the Ritter Reaction

The tertiary alcohol is then converted to an N-substituted amide through the Ritter reaction. This reaction involves the generation of a stable carbocation from the alcohol in a strong acidic medium, which is then trapped by a nitrile.

Reaction Mechanism

In the presence of a strong acid, such as sulfuric acid, 2-(4-bromophenyl)propan-2-ol is protonated and loses water to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile, such as hydrogen cyanide or acetonitrile, to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-substituted amide.[1]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Alcohol" [label="2-(4-bromophenyl)propan-2-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbocation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nitrile" [label="R-C≡N", fillcolor="#FBBC05", fontcolor="#202124"]; "Nitrilium Ion" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amide" [label="N-substituted amide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Alcohol" -> "Carbocation" [label="H+"]; "Carbocation" -> "Nitrilium Ion" [label="+ R-C≡N"]; "Nitrile" -> "Nitrilium Ion"; "Nitrilium Ion" -> "Amide" [label="H2O"]; }

Mechanism of the Ritter Reaction

Experimental Protocol

Materials:

  • 2-(4-bromophenyl)propan-2-ol

  • Acetonitrile or Hydrogen Cyanide (Caution: Highly Toxic)

  • Concentrated Sulfuric Acid or other strong acid

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of strong acids and potentially toxic nitriles.

  • A solution of 2-(4-bromophenyl)propan-2-ol in the nitrile is cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise while maintaining the temperature below 20 °C.

  • The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

  • The mixture is then carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization to give the N-(1-(4-bromophenyl)-1-methylethyl)acetamide.

Part 3: Reduction of the Amide to the Amine

The synthesized amide is then reduced to the corresponding primary amine, 1-(4-bromophenyl)-1-methylethanamine.

Reaction Mechanism

The reduction of the amide can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. The hydride attacks the carbonyl carbon, and subsequent workup yields the amine.

Experimental Protocol

Materials:

  • N-(1-(4-bromophenyl)-1-methylethyl)acetamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate solution

  • Sodium hydroxide solution

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

  • A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

  • A solution of the amide in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • The reaction mixture is then stirred at room temperature or refluxed until the reaction is complete.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the crude amine, which can be purified by distillation or chromatography.

Part 4: Ortho-Functionalization and Intramolecular Cyclization

This is a critical and challenging step in the synthesis. A reactive group needs to be introduced at the ortho-position to the aminoethyl group on the benzene ring to facilitate the final ring closure. One potential strategy is ortho-formylation followed by reductive amination.

Reaction Mechanism

A plausible approach is the ortho-lithiation of a protected amine derivative, followed by quenching with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group. Subsequent deprotection and intramolecular reductive amination would lead to the formation of the isoindoline ring.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Protected Amine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ortho-lithiated species" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ortho-formylated compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amino-aldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isoindoline" [label="6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Protected Amine" -> "Ortho-lithiated species" [label="n-BuLi"]; "Ortho-lithiated species" -> "Ortho-formylated compound" [label="DMF"]; "Ortho-formylated compound" -> "Deprotection"; "Deprotection" -> "Amino-aldehyde"; "Amino-aldehyde" -> "Isoindoline" [label="Reductive Amination"]; }

Ortho-formylation and Cyclization Pathway

Experimental Protocol (Conceptual)
  • Protection of the amine: The primary amine would first be protected with a suitable protecting group (e.g., Boc).

  • Ortho-lithiation: The protected amine would be treated with a strong base like n-butyllithium at low temperature to achieve selective deprotonation at the ortho-position.

  • Formylation: The resulting lithiated species would be quenched with DMF to introduce the formyl group.

  • Deprotection: The protecting group would be removed under appropriate conditions.

  • Intramolecular Reductive Amination: The resulting amino-aldehyde would be subjected to conditions for intramolecular reductive amination (e.g., using sodium cyanoborohydride or sodium triacetoxyborohydride) to form the isoindoline ring.

Part 5: Formation of the Hydrochloride Salt

The final step is the conversion of the free base of the isoindoline to its hydrochloride salt, which often improves its stability and handling properties.

Reaction Mechanism

The basic nitrogen atom of the isoindoline is protonated by hydrochloric acid to form the corresponding ammonium salt.

Experimental Protocol

Materials:

  • 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole

  • Anhydrous diethyl ether or other suitable solvent

  • Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • The purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is dissolved in anhydrous diethyl ether.

  • A solution of HCl in diethyl ether or gaseous HCl is bubbled through the solution.

  • The hydrochloride salt precipitates out of the solution.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Summary

StepProductKey ReagentsReaction Type
12-(4-bromophenyl)propan-2-ol1,4-dibromobenzene, Mg, AcetoneGrignard Reaction
2N-(1-(4-bromophenyl)-1-methylethyl)acetamideAcetonitrile, H₂SO₄Ritter Reaction
31-(4-bromophenyl)-1-methylethanamineLiAlH₄Amide Reduction
4 & 56-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindolen-BuLi, DMF, NaBH₃CN (conceptual)Ortho-functionalization & Cyclization
6This compoundHClSalt Formation

Conclusion

The synthesis of this compound is a challenging but achievable multi-step process. This guide provides a plausible synthetic route based on well-established organic reactions. Researchers undertaking this synthesis should pay close attention to the anhydrous and inert conditions required for the Grignard reaction and the handling of hazardous reagents like strong acids and lithium aluminum hydride. The crucial ortho-functionalization and cyclization step may require significant optimization. This document serves as a foundational resource for the development of a robust and efficient synthesis of this valuable isoindoline derivative.

References

  • Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Ritter Reaction - Wikipedia. (n.d.). Retrieved from [Link]

Sources

The Strategic Application of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central components of successful therapeutic agents. The isoindole and its reduced form, isoindoline, represent one such "privileged scaffold."[1] These bicyclic heterocyclic structures are found in a remarkable array of natural products and synthetic drugs, demonstrating a wide spectrum of biological activities.[1][2] The isoindoline core is a key feature in several clinically approved drugs for treating conditions ranging from multiple myeloma and inflammation to hypertension and obesity.[2][3] The versatility of the isoindole scaffold lies in its rigid, yet three-dimensional, structure, which allows for the precise spatial orientation of various functional groups to interact with biological targets.[4][5]

This document serves as a detailed guide to the applications of a particularly valuable derivative: 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride . While this specific compound is not typically an active pharmaceutical ingredient (API) itself, its true significance lies in its role as a versatile and strategically important building block for the synthesis of novel drug candidates. The presence of the bromine atom at the 6-position, combined with the gem-dimethyl group at the 1-position, offers medicinal chemists a unique starting point for creating diverse libraries of compounds for biological screening.

The Strategic Advantage of this compound in Synthetic Chemistry

The utility of this compound as a synthetic intermediate stems from several key structural features:

  • The Bromo-substituent: The bromine atom at the 6-position is a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. This chemical handle is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

  • The Isoindoline Core: The 2,3-dihydro-1H-isoindole core provides a robust and synthetically tractable scaffold. The secondary amine of the isoindoline can be readily functionalized to introduce further diversity.

  • The Gem-Dimethyl Group: The 1,1-dimethyl substitution can offer several advantages in drug design. It can impart increased metabolic stability by blocking potential sites of oxidation. Furthermore, the steric bulk of the gem-dimethyl group can influence the conformation of the molecule and its binding to a target protein.

The hydrochloride salt form of the compound enhances its stability and solubility in polar solvents, making it convenient to handle and use in a variety of reaction conditions.

Application Note: Leveraging this compound in the Synthesis of a Novel Kinase Inhibitor Library

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The following section outlines a conceptual framework and a detailed protocol for utilizing this compound in the synthesis of a library of potential kinase inhibitors.

Conceptual Drug Discovery Workflow

The following diagram illustrates a typical workflow in a drug discovery campaign starting from our key building block.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A This compound B Suzuki Cross-Coupling with Diverse Boronic Acids A->B C N-Functionalization of the Isoindoline Core B->C D Purification and Characterization of Compound Library C->D E High-Throughput Screening (HTS) against Kinase Panel D->E F Hit Identification and Validation E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimization of Potency, Selectivity, and ADME Properties G->H I In vivo Efficacy and Safety Studies H->I

Caption: A conceptual workflow for a drug discovery campaign.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this protocol, we will couple our starting material with a representative boronic acid to demonstrate the general procedure.

Objective: To synthesize 6-(4-methoxyphenyl)-1,1-dimethyl-2,3-dihydro-1H-isoindole.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 6-(4-methoxyphenyl)-1,1-dimethyl-2,3-dihydro-1H-isoindole.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it can dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst deactivation and ensure a high yield.

Visualizing the Synthetic Transformation

The following diagram illustrates the Suzuki-Miyaura cross-coupling reaction described in the protocol.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole C Pd(OAc)₂, PPh₃ K₂CO₃ Dioxane/H₂O, 80-90 °C B (4-methoxyphenyl)boronic acid D 6-(4-methoxyphenyl)-1,1-dimethyl-2,3-dihydro-1H-isoindole C->D

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Quantitative Data: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₃BrClN
Molecular Weight 262.57 g/mol
CAS Number 2055840-66-7
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO

Note: The physicochemical properties are for the hydrochloride salt form.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a functionalizable bromo-substituent, a robust isoindoline core, and a metabolically blocking gem-dimethyl group makes it an ideal starting material for the synthesis of diverse compound libraries. As the demand for novel therapeutics continues to grow, the importance of such strategically designed synthetic intermediates will only increase. Future applications of this compound will likely expand into various therapeutic areas as medicinal chemists continue to explore the rich chemical space accessible from this versatile scaffold. The isoindoline motif is a cornerstone of many successful drugs, and with the tools of modern synthetic chemistry, derivatives of this compound are poised to contribute to the next generation of innovative medicines.[2]

References

  • Jadhav, S. B., & Tripathi, R. P. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(3), 735. [Link]

  • ResearchGate. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • World of Chemicals. (2024). A review on biological activity and synthetic methods of isoindole nucleus. [Link]

  • MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • ResearchGate. (2024). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. [Link]

  • CoLab. (2024). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. [Link]

  • National Institutes of Health. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • ACS Publications. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. [Link]

  • ResearchGate. (2024). Synthesis of derivatives of isoindole and of pyrazino[2,1-a]isoindole. [Link]

  • National Institutes of Health. (2015). The chemistry of isoindole natural products. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • National Institutes of Health. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of isoindoles. [Link]

  • ResearchGate. (2023). Recent Developments in Isoindole Chemistry. [Link]

  • National Institutes of Health. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. [Link]

Sources

The Strategic Utility of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The isoindoline nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for interacting with biological targets. Within this important class of heterocycles, 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (CAS No. 2055840-66-7) has emerged as a particularly valuable chemical intermediate. The strategic placement of a bromine atom on the aromatic ring, combined with the gem-dimethyl substitution on the pyrrolidine ring, offers a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex molecules, particularly in the realm of targeted therapies such as PARP inhibitors.[3][4]

This document serves as a comprehensive guide to the practical application of this intermediate, providing detailed insights into its chemical reactivity and step-by-step protocols for its use in key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, enabling researchers to leverage the full potential of this versatile building block in their drug discovery and development endeavors.

Chemical Profile and Strategic Importance

The utility of this compound as a chemical intermediate is rooted in its distinct structural features:

  • The Bromo Substituent: The bromine atom at the 6-position is the primary reactive handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.

  • The Isoindoline Core: This bicyclic system is a recognized "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting enzymes and receptors. Its conformational rigidity helps to pre-organize appended functional groups for optimal binding.

  • The Gem-Dimethyl Group: The two methyl groups at the 1-position provide steric bulk, which can influence the molecule's conformation and metabolic stability. This feature can be crucial for fine-tuning the pharmacokinetic properties of a drug candidate.

  • The Hydrochloride Salt: The hydrochloride form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in aqueous reaction conditions.

The convergence of these features makes this compound a key building block in the synthesis of high-value compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[5][6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the isoindoline ring is ideally positioned for functionalization via palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis due to their broad substrate scope, functional group tolerance, and high efficiency. The two most pertinent applications for this intermediate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and vinyl-aryl structures. In the context of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole, this reaction allows for the introduction of a wide variety of aromatic and heteroaromatic rings, which is a common strategy in the design of kinase and PARP inhibitors to probe the ATP-binding site or other hydrophobic pockets.[7]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide (the isoindoline derivative) with an organoboronic acid or ester in the presence of a base. The catalytic cycle, illustrated below, involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative\nAddition->Ar-Pd(II)(Br)L Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L->Amine\nCoordination [Ar-Pd(II)(Br)(HNR'R'')L] [Ar-Pd(II)(Br)(HNR'R'')L] Amine\nCoordination->[Ar-Pd(II)(Br)(HNR'R'')L] Deprotonation Deprotonation [Ar-Pd(II)(Br)(HNR'R'')L]->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative\nAddition HNR'R'' HNR'R'' HNR'R''->Amine\nCoordination Base Base Base->Deprotonation

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoindole Scaffold and the Power of Suzuki-Miyaura Coupling

The isoindole nucleus and its reduced forms, such as the 2,3-dihydro-1H-isoindole (isoindoline) scaffold, are privileged structures in medicinal chemistry and drug discovery.[1] These bicyclic nitrogen-containing heterocycles are found in a range of biologically active molecules and approved pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antipsychotic properties.[1][2] The ability to functionalize this core structure with diverse molecular fragments is therefore of paramount importance for generating novel chemical entities in drug development programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3] Its broad functional group tolerance, use of generally stable and less toxic boronic acid reagents, and mild reaction conditions have made it an indispensable tool for academic and industrial chemists alike.[3][4]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. We will address the specific challenges posed by this substrate, including the presence of the hydrochloride salt, the potential for catalyst inhibition by the nitrogen heterocycle, and the steric hindrance imparted by the gem-dimethyl group. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to successfully synthesize novel isoindole derivatives.

Understanding the Substrate: Key Challenges and Strategic Solutions

The successful Suzuki-Miyaura coupling of this compound requires a nuanced understanding of its structural features and their implications for the catalytic cycle.

  • The Amine Hydrochloride: The starting material is provided as a hydrochloride salt. The protonated isoindole nitrogen is not nucleophilic and will not inhibit the palladium catalyst. However, the reaction requires a base to facilitate the crucial transmetalation step of the catalytic cycle.[5] Therefore, a sufficient quantity of base must be added to first neutralize the hydrochloride salt and liberate the free amine, with an additional excess to drive the catalytic process. Typically, 3.0 or more equivalents of base relative to the hydrochloride salt are recommended.

  • The N-Heterocycle Moiety: The free isoindoline nitrogen, once deprotonated, is a Lewis base and can coordinate to the palladium center. This coordination can potentially lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, thereby diminishing the reaction's efficiency.[6] The selection of bulky ligands on the palladium catalyst can mitigate this issue by sterically shielding the metal center, disfavoring coordination of the isoindole nitrogen.

  • Steric Hindrance: The presence of the 1,1-dimethyl (gem-dimethyl) group introduces significant steric bulk in proximity to the reacting aryl bromide. This steric hindrance can slow down both the initial oxidative addition of the palladium(0) catalyst to the C-Br bond and the final reductive elimination step that forms the desired product.[7][8] To overcome this challenge, it is imperative to use catalyst systems known to be effective for sterically demanding substrates. These typically feature bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[9][10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (Starting Material) BoronicAcid Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoindole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with sterically hindered substrates.[5]

  • Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic borate species, the aryl group (Ar') is transferred from the boron atom to the palladium center, displacing the bromide.[3]

  • Reductive Elimination: The two organic moieties (the isoindole and the new aryl group) on the palladium complex couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids or desired scales.

Protocol 1: General Screening Conditions with a Buchwald Ligand

This protocol employs a widely used and highly effective catalyst system for challenging substrates, making it an excellent starting point for a broad range of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[6]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a typical solvent ratio of 4:1 to 5:1 (dioxane:water) and a final concentration of the limiting reagent between 0.1 and 0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Microwave-Assisted Coupling for Rapid Synthesis

Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles. This protocol is ideal for rapid library synthesis and optimization.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv.)

  • Ethanol

  • Microwave reaction vial with a stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (3.0 equiv.).

  • Solvent Addition: Add ethanol to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 20-40 minutes with stirring.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified as described in Protocol 1.[11]

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various boronic acids, based on established methodologies for similar sterically hindered and N-heterocyclic substrates.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)10012-18Good to Excellent
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Toluene/H₂O (5:1)11016Good to Excellent
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (3)DME/H₂O (4:1)8512Moderate to Good
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)Dioxane/H₂O (3:1)906-10Moderate to Good

Yields are estimations and will vary depending on the specific boronic acid, reaction scale, and purity of reagents.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Catalyst poisoning- Use a pre-catalyst or ensure catalyst is from a reliable source.- Increase base stoichiometry to 3.5-4.0 equivalents.- Increase temperature in 10 °C increments.- Switch to a bulkier ligand (e.g., XPhos, RuPhos) to minimize N-coordination.
Protodeboronation of boronic acid - Presence of excess water- Prolonged reaction time at high temperature- Instability of the boronic acid- Use a boronic ester (e.g., pinacol ester) which is more stable.[12]- Reduce reaction time or temperature.- Use KHF₂ to convert the boronic acid to the more stable trifluoroborate salt.[5]
Dehalogenation of starting material - Formation of a palladium-hydride species- Use a non-protic solvent if possible.- Switch to a milder base like K₂CO₃ or Cs₂CO₃.[12]- Ensure rigorous exclusion of oxygen.
Formation of homocoupled biaryl - Presence of oxygen- High catalyst loading- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Reduce the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of novel, functionalized isoindole derivatives. By carefully selecting a catalyst system with bulky, electron-rich ligands and ensuring the use of a sufficient quantity of base, the challenges posed by this substrate can be readily overcome. The protocols provided in this guide offer a solid foundation for researchers to build upon, enabling the efficient and reliable production of diverse compound libraries for applications in drug discovery and materials science.

References

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Gedgaudas, R., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 49, 1039-1048.
  • Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society.
  • Kuhn, M., et al. (2019). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 25(51), 11849-11853.
  • Demchuk, O., et al. (2016). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic & Biomolecular Chemistry, 14(3), 882-892.
  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • A review on biological activity and synthetic methods of isoindole nucleus. (2024). IntechOpen.
  • Li, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Crivelli, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5851-5865.
  • Navarro, O., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(51), 15802-15803.
  • Suzuki reaction - Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Bora, U., et al. (2003).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Molecules, 26(16), 4998.
  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.

Sources

Application Note: 1H and 13C NMR Characterization of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride is a substituted isoindoline derivative, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.[1] Accurate and unambiguous characterization of such molecules is a critical step in the drug discovery pipeline, ensuring purity, confirming identity, and providing a basis for understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural determination of organic molecules in solution.[2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled.[3][4] This application note provides a comprehensive guide to the characterization of this compound using both ¹H and ¹³C NMR spectroscopy. We will delve into the rationale behind the experimental setup, particularly for a hydrochloride salt, and provide a detailed interpretation of the expected spectral data, supported by predicted chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification of this and similar compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used for this compound.

Caption: Molecular structure of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole with atom numbering for NMR assignments.

Experimental Protocols

The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

The choice of solvent is critical for NMR analysis, especially for salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution, and its ability to slow the exchange of the N-H proton, often allowing for its observation in the ¹H NMR spectrum.[5]

Protocol:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Vortex the vial until the sample is fully dissolved. Gentle heating may be applied if dissolution is slow, but allow the sample to return to room temperature before analysis.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg for 1H, 20-30 mg for 13C) dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve Add solvent transfer Transfer to NMR Tube dissolve->transfer Ensure homogeneity analyze Acquire NMR Spectra transfer->analyze Insert into spectrometer

Caption: Workflow for NMR sample preparation.

¹H NMR Spectroscopy Acquisition

Instrument: 500 MHz NMR Spectrometer

Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

  • Reference: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

¹³C NMR Spectroscopy Acquisition

Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)

Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 (or more, depending on sample concentration)

  • Reference: The residual solvent peak of DMSO-d₆ is set to 39.52 ppm.

Data Interpretation and Predicted Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole. The hydrochloride form is expected to show a downfield shift for protons and carbons near the protonated nitrogen atom. The predictions are based on established substituent effects and data from online prediction tools.

¹H NMR Spectrum Analysis

The protonated nitrogen will cause a significant deshielding effect on the adjacent methylene protons (H3). The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH ₂⁺9.0 - 10.0br s-2H
H77.65dJ(H7,H5) ≈ 1.81H
H57.58ddJ(H5,H4) ≈ 8.2, J(H5,H7) ≈ 1.81H
H47.40dJ(H4,H5) ≈ 8.21H
CH ₂ (H3)4.40s-2H
C(CH ₃)₂1.65s-6H

Rationale for Assignments:

  • NH₂⁺ (9.0 - 10.0 ppm): The protons on the positively charged nitrogen are expected to be significantly deshielded and appear as a broad singlet. The exact chemical shift can be concentration and temperature-dependent.

  • Aromatic Protons (7.40 - 7.65 ppm): The aromatic protons are in a complex environment. H4 is ortho to the C3a-C7a bond, H5 is ortho to the bromine atom, and H7 is between the C7a-C3a bond and the bromine atom. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect will influence the chemical shifts. The predicted pattern is a doublet for H4, a doublet of doublets for H5 due to ortho and meta coupling[6], and a doublet for H7 due to meta coupling.

  • CH₂ (H3) (4.40 ppm): These methylene protons are adjacent to the protonated nitrogen, leading to a significant downfield shift. They are expected to appear as a singlet.

  • C(CH₃)₂ (1.65 ppm): The two methyl groups are equivalent and attached to a quaternary carbon. They will appear as a sharp singlet, integrating to six protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show 8 distinct signals, as the two methyl carbons are equivalent. The carbon attached to the bromine atom will be influenced by the heavy atom effect.[4]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3a142.5
C7a139.0
C5132.0
C4128.5
C7125.0
C6121.0
C168.0
C355.0
C(CH₃)₂28.5

Rationale for Assignments:

  • Aromatic Carbons (121.0 - 142.5 ppm): The quaternary carbons C3a and C7a will be downfield. The carbon bearing the bromine (C6) is predicted to be around 121.0 ppm. The remaining aromatic carbons (C4, C5, C7) will appear in the typical aromatic region.

  • C1 (68.0 ppm): This quaternary carbon is attached to two methyl groups and the nitrogen atom, resulting in a downfield shift.

  • C3 (55.0 ppm): This methylene carbon is adjacent to the protonated nitrogen, causing a significant downfield shift.

  • C(CH₃)₂ (28.5 ppm): The two equivalent methyl carbons will appear as a single signal in the aliphatic region.

Conclusion

This application note provides a detailed protocol and predicted spectral analysis for the ¹H and ¹³C NMR characterization of this compound. The provided experimental parameters and rationale for spectral interpretation offer a robust framework for the unambiguous structural elucidation of this compound. By following these guidelines, researchers can confidently verify the structure and purity of their synthesized material, a crucial step in the advancement of drug discovery and development programs.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. Available from: [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). Available from: [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

  • GVSU Chemistry. HMNR Aromatic Coupling. (2016). Available from: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? (2018). Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available from: [Link]

  • Filo. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. (2025). Available from: [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Available from: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • University of Massachusetts Boston. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. (2023). Available from: [Link]

  • National Institutes of Health. Hydrochloride Salt of the GABAkine KRM-II-81. (2022). Available from: [Link]

  • Modgraph Consultants. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Available from: [Link]

  • University of Mississippi eGrove. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021). Available from: [Link]

  • Taylor & Francis Online. 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. Available from: [Link]

  • Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015). Available from: [Link]

  • Semantic Scholar. Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides. (1984). Available from: [Link]

  • UCL. Chemical shifts. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Available from: [Link]

  • ResearchGate. Recent Developments in Isoindole Chemistry. (2025). Available from: [Link]

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Application Note: High-Resolution Mass Spectrometry Analysis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and precise method for the characterization of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride using High-Resolution Mass Spectrometry (HRMS). Given the importance of halogenated heterocyclic compounds in pharmaceutical and materials science research, establishing a definitive analytical protocol is crucial for quality control, structural verification, and metabolic studies. This guide provides a comprehensive workflow, from sample preparation to data interpretation, utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. We demonstrate the unequivocal identification of the target compound through accurate mass measurement, characteristic isotopic pattern analysis, and structural elucidation via tandem mass spectrometry (MS/MS).

Introduction

This compound is a substituted isoindoline derivative. The isoindole scaffold is a significant structural motif in a variety of biologically active compounds and functional materials. The presence of a bromine atom provides a unique isotopic signature, while the tertiary amine within the isoindole structure makes it highly suitable for soft ionization techniques like Electrospray Ionization (ESI).[1][2]

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern pharmaceutical analysis, offering exceptional mass accuracy and resolving power.[3][4][5][6] This allows for the confident determination of elemental compositions and the differentiation of target analytes from background interferences or impurities with nominal mass overlap.[7] Furthermore, coupling HRMS with tandem mass spectrometry (MS/MS) capabilities enables detailed structural elucidation through controlled fragmentation of a selected precursor ion.[8][9][10] This application note establishes a foundational method for the analysis of this specific compound, which can be adapted for related halogenated heterocycles.

Experimental Workflow

A systematic approach is essential for reproducible and accurate results. The workflow involves sample preparation, direct infusion into the mass spectrometer, high-resolution full scan analysis for mass confirmation, and subsequent tandem MS for structural verification.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation p1 Weigh Compound p2 Dissolve in LC-MS Grade Methanol to 1 mg/mL p1->p2 p3 Serially Dilute to 1 µg/mL with 50:50 ACN:H2O + 0.1% Formic Acid p2->p3 a1 Direct Infusion via Syringe Pump (5 µL/min) p3->a1 a2 MS1: Full Scan HRMS (m/z 100-500) a1->a2 a3 Identify [M+H]+ Ion & Isotopic Pattern a2->a3 a4 MS2: Tandem MS on [M+H]+ Precursor a3->a4 d1 Confirm Accurate Mass (< 5 ppm error) a3->d1 d3 Propose Fragmentation Pathway a4->d3 d2 Validate Bromine Isotopic Pattern (~1:1) d1->d2

Caption: Overall experimental workflow from sample preparation to data interpretation.

Protocols

Materials and Reagents
  • Analyte: this compound (CAS: 2055840-66-7)[11]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Acid: LC-MS grade Formic Acid.

Sample Preparation Protocol

The objective is to prepare a dilute, ionized solution compatible with ESI-MS. The hydrochloride salt form of the analyte ensures good solubility in polar solvents.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade methanol. Vortex briefly to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock into 990 µL of methanol to create a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into 900 µL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% formic acid.

    • Rationale: The final solvent composition of acetonitrile/water is a common mobile phase for ESI, promoting efficient desolvation and ionization.[12] Formic acid is added to ensure the analyte, a tertiary amine, remains protonated, maximizing the signal in positive ion mode.

Instrumentation and Method Parameters
  • Instrument: A high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer or an Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

    • Rationale: The isoindole moiety contains a tertiary amine that is readily protonated, making ESI in positive mode the ideal choice for high-sensitivity detection.[13]

Table 1: HRMS (MS1) Full Scan Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive To generate protonated molecules [M+H]⁺.
Scan Range m/z 100 – 500 Covers the expected mass of the analyte and potential fragments.
Capillary Voltage 3.5 kV Optimal voltage for stable electrospray.
Source Temp. 120 °C Gentle heating to aid desolvation without thermal degradation.
Desolvation Gas Nitrogen, 350 °C Efficiently removes solvent from droplets to form gas-phase ions.

| Mass Resolution | > 20,000 FWHM | Sufficient to achieve high mass accuracy (< 5 ppm). |

Table 2: Tandem MS (MS/MS) Parameters

Parameter Setting Rationale
Precursor Ion m/z 226.02 & 228.02 Isolation of the monoisotopic (⁷⁹Br) and isotopic (⁸¹Br) peaks.
Isolation Window ± 1.0 Da Selects the precursor ion of interest for fragmentation.
Activation Type Collision-Induced Dissociation (CID) Standard method for fragmenting small molecules.[14]
Collision Energy Ramped 10 – 40 eV An energy ramp provides a comprehensive fragmentation pattern.

| Product Ion Scan | m/z 50 – 230 | To detect all significant fragment ions. |

Results and Discussion

High-Resolution Mass Confirmation

The primary goal of the MS1 full scan is to confirm the elemental composition of the analyte. The active component is the free base, 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole. The mass spectrometer will detect the protonated molecule, [M+H]⁺. A key confirmatory feature of brominated compounds is the presence of a characteristic isotopic doublet (M and M+2 peaks) with a nearly 1:1 intensity ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[15][16]

Table 3: Theoretical Mass and Isotopic Pattern for [C₁₀H₁₃BrN]⁺

Ion Isotope Composition Theoretical Exact Mass (m/z) Relative Abundance (%)
[M+H]⁺ ¹²C₁₀ ¹H₁₃ ⁷⁹Br₁ ¹⁴N₁ 226.0277 100.0

| [M+2+H]⁺ | ¹²C₁₀ ¹H₁₃ ⁸¹Br₁ ¹⁴N₁ | 228.0257 | 97.3 |

The experimental data should show two major peaks at m/z 226.0277 and 228.0257 in an approximate 1:1 ratio. A measured mass accuracy of less than 5 ppm provides high confidence in the assigned elemental formula.

Structural Elucidation by Tandem MS

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the protonated molecule, providing structural information.[9][17] By selecting the [M+H]⁺ ion (m/z 226.0) as the precursor and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Based on the structure, the most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C1 position, which is a common fragmentation pathway.[18] This results in a stable tertiary carbocation.

Caption: Proposed primary fragmentation pathways for the protonated molecule.

  • Loss of a Methyl Radical (-15.02 Da): The precursor ion at m/z 226.0 fragments to a product ion at m/z 211.0. This corresponds to the loss of a methyl group (•CH₃), a common fragmentation for molecules with gem-dimethyl groups.

  • Loss of an Isopropyl Radical (-43.05 Da): A more significant fragmentation could involve the loss of an isopropyl radical, leading to a product ion at m/z 183.9. This would result in a highly stable aromatic isoindole cation.

Conclusion

This application note presents a straightforward and reliable method for the analysis of this compound using ESI-Q-TOF HRMS. The protocol ensures accurate mass confirmation through the observation of the protonated molecule and its characteristic bromine isotopic pattern. Furthermore, structural identity is confirmed via tandem MS, which provides predictable and interpretable fragmentation data. This methodology serves as a template for the characterization of novel halogenated heterocyclic compounds, which is essential for advancing drug development and materials science.

References

  • Iacobucci, C., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • Cravello, J. K., et al. (2022). Protein structure elucidation by tandem-trapped ion mobility/tandem-mass spectrometry.
  • Gaskell, S. J. (1997). Tandem mass spectrometry. PubMed.
  • Jian, W., et al. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online.
  • Cheng, C., & Gross, M. L. (2000). Complete Structural Elucidation of Triacylglycerols by Tandem Sector Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Available at: [Link]

  • Unknown Author. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Dey, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link]

  • Iacobucci, C., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Available at: [Link]

  • Wikipedia Contributors. (2023). Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • De Winter, J., & Gerbaux, P. (2012). Electrospray ionization mass spectrometry of N-alkyl-N-(2-methoxy-2-oxoethyl)piperidinium- and -pyrrolidinium-based ionic liquids: A study of fragmentation pathways.
  • Powers, P. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Greenberg, M. M. (2010). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH. Available at: [Link]

  • Wikipedia Contributors. (2023). Electrospray ionization. Wikipedia. Available at: [Link]

  • PubChem. 6-Bromo-2,3-dihydro-1H-isoindol-1-one. Available at: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. Available at: [Link]

  • Schlosser, E., & Volk, F. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • PubChem. 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Chemdad. This compound. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Beyond Labz. (2021). Introduction to Mass Spectrometry. Chemistry Connected. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the Bromo Group on the Isoindole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindole scaffold is a privileged heterocyclic motif found in a range of pharmacologically active compounds and advanced materials.[1] Its strategic modification is a cornerstone of modern synthetic chemistry. The introduction of a bromine atom onto the isoindole ring transforms it into a versatile synthetic intermediate, providing a reactive handle for a multitude of subsequent transformations. This guide provides an in-depth exploration of the primary methodologies for the functionalization of bromo-isoindoles, with a focus on palladium-catalyzed cross-coupling reactions and halogen-metal exchange. We delve into the mechanistic rationale behind procedural choices and furnish detailed, field-proven protocols designed for immediate application by researchers in drug discovery and chemical development.

The Bromo-Isoindole: A Locus of Synthetic Versatility

The stability and reactivity of the C-Br bond make it an ideal linchpin for synthetic diversification. Unlike more reactive C-I bonds, C-Br bonds offer a balance of stability for purification and handling while still being sufficiently reactive for a host of catalytic transformations. This allows for the late-stage functionalization of complex molecules, a critical advantage in structure-activity relationship (SAR) studies where rapid analogue synthesis is paramount. The primary pathways for leveraging the bromo group on the isoindole ring are:

  • Palladium-Catalyzed Cross-Coupling: The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

  • Halogen-Metal Exchange: The generation of a potent isoindole-based organometallic nucleophile for subsequent reaction with various electrophiles.

This document will systematically detail the theory and practice of these transformative reactions.

G Start 5-Bromo-2-Alkyl-Isoindole Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Pd Catalyst Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst Lithiation Halogen-Metal Exchange (n-BuLi) Start->Lithiation <-70 °C Prod_Aryl 5-Aryl-Isoindole (C-C Bond) Suzuki->Prod_Aryl Prod_Alkynyl 5-Alkynyl-Isoindole (C-C Bond) Sonogashira->Prod_Alkynyl Prod_Amino 5-Amino-Isoindole (C-N Bond) Buchwald->Prod_Amino Prod_Electrophile 5-Functionalized-Isoindole (C-E Bond) Lithiation->Prod_Electrophile + Electrophile (E+)

Figure 1: Key functionalization pathways originating from a bromo-isoindole intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new bonds with high efficiency and functional group tolerance.[2] The general mechanism for these transformations proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) redox couple.

G Pd0 Pd(0)L₂ OA_Complex Isoindole-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition TM_Complex Isoindole-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Functionalized Isoindole TM_Complex->Product center ArX Bromo-Isoindole ArX->OA_Complex NuM Coupling Partner [e.g., ArB(OH)₂] NuM->TM_Complex

Sources

Application Notes & Protocols: Leveraging 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride for Advanced PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (CAS 2055840-66-7) as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Specifically, we detail its application in constructing novel, sterically-defined ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the targeted protein degradation (TPD) landscape. The protocols herein offer a step-by-step methodology, from the initial functionalization of the isoindole scaffold to its incorporation into a heterobifunctional PROTAC molecule. We emphasize the rationale behind key experimental choices, providing insights to facilitate optimization and troubleshooting.

Introduction: The Need for Advanced CRBN Ligands

PROTACs are revolutionary heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3] They typically consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The recruitment of the E3 ligase, such as Cereblon (CRBN), to the POI facilitates the latter's polyubiquitination and subsequent destruction by the proteasome.[2][3]

While ligands derived from thalidomide and its analogs, pomalidomide and lenalidomide, are the most widely used recruiters of CRBN, their use presents certain challenges.[][5][6] These include potential off-target effects related to their intrinsic "molecular glue" activity and chemical instability, such as epimerization at the glutarimide chiral center.[5][7]

The building block This compound offers a strategic solution to these challenges. The gem-dimethyl group at the C1 position of the isoindole core provides a critical structural feature: it prevents the racemization that can occur at the analogous position in traditional thalidomide-based ligands. This ensures stereochemical integrity, which is paramount for consistent biological activity and reproducible structure-activity relationship (SAR) studies. This guide will detail the synthetic pathway to leverage this advanced scaffold for the next generation of CRBN-recruiting PROTACs.

The Strategic Advantage of the 1,1-Dimethyl-isoindole Scaffold

The primary motivation for employing the 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole core lies in its ability to create a more rigid and stereochemically stable analogue of traditional CRBN ligands.

  • Prevention of Epimerization: The gem-dimethyl substitution locks the stereocenter, preventing the acid/base-catalyzed epimerization that plagues the glutarimide moiety of thalidomide and its derivatives.

  • Defined Structure-Activity Relationships (SAR): A stable stereocenter allows for a more precise understanding of how the ligand interacts with the CRBN binding pocket, leading to more rational design and optimization of PROTACs.

  • Versatile Synthetic Handle: The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of linkers or other functionalities. This facilitates the modular construction of PROTAC libraries.[8][9][10]

Experimental Protocols

This section outlines the core synthetic sequence to convert this compound into a functionalized CRBN ligand ready for conjugation into a PROTAC.

Workflow Overview

The overall synthetic strategy involves a two-stage process:

  • Synthesis of the Advanced CRBN Ligand Core: Coupling the isoindole building block with a glutarimide or related moiety.

  • Linker Installation and PROTAC Conjugation: Attaching a bifunctional linker to the CRBN ligand, followed by conjugation to a POI-binding ligand.

Diagram: Synthetic Workflow for PROTAC Generation This diagram illustrates the modular approach to synthesizing a final PROTAC molecule, starting from the key isoindole building block.

G cluster_0 Stage 1: CRBN Ligand Synthesis cluster_1 Stage 2: Linker Installation & Conjugation A 6-bromo-1,1-dimethyl-2,3- dihydro-1H-isoindole HCl C Core CRBN Ligand (Brominated Pomalidomide Analog) A->C Condensation B Coupling Partner (e.g., 3-aminopiperidine- 2,6-dione HCl) B->C E Functionalized CRBN Ligand C->E Cross-Coupling (e.g., Sonogashira) C->E D Linker Precursor (e.g., Alkyne-PEG-Azide) D->E G Final PROTAC Molecule E->G Conjugation (e.g., Click Chemistry) F POI Ligand (with complementary handle) F->G

Caption: A modular workflow for synthesizing CRBN-based PROTACs.

Protocol 1: Synthesis of the Brominated Pomalidomide Analog

This protocol describes the condensation of the isoindole starting material with 3-aminopiperidine-2,6-dione to form the core CRBN-binding moiety.

Materials:

  • This compound

  • 3-aminopiperidine-2,6-dione hydrochloride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).

  • Add anhydrous DMF or DMSO to create a solution with a concentration of approximately 0.1-0.2 M.

  • Add pyridine (3.0-5.0 eq) or DIPEA (3.0 eq) to the mixture.

    • Scientist's Note: Pyridine often serves as both a base and a solvent at elevated temperatures. DIPEA is a non-nucleophilic base suitable for this condensation. The choice of solvent can be critical; DMSO is sometimes preferred over DMF at high temperatures to avoid the formation of dimethylamine byproducts.[11]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield the desired brominated pomalidomide analog.

Protocol 2: Linker Installation via Sonogashira Coupling

This protocol details the installation of an alkyne-terminated linker onto the brominated CRBN ligand, preparing it for "click chemistry" conjugation.

Materials:

  • Brominated pomalidomide analog (from Protocol 1)

  • Alkyne-terminated linker (e.g., a PEG linker with a terminal alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous THF or DMF

Procedure:

  • In a reaction vessel, dissolve the brominated pomalidomide analog (1.0 eq) and the alkyne-terminated linker (1.2-1.5 eq) in anhydrous THF or DMF.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq), CuI (0.1-0.2 eq), and TEA (3.0-4.0 eq).

    • Scientist's Note: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira coupling. It is crucial to maintain an inert and anhydrous environment to prevent catalyst deactivation and ensure high reaction yields.

  • Stir the reaction at room temperature or gentle heat (40-60 °C) for 4-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by silica gel chromatography or reverse-phase HPLC to obtain the functionalized CRBN ligand.

Protocol 3: Final PROTAC Synthesis via Click Chemistry

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the CRBN ligand with the POI ligand.

Materials:

  • Alkyne-functionalized CRBN ligand (from Protocol 2)

  • Azide-functionalized POI ligand (synthesized separately)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the alkyne-functionalized CRBN ligand (1.0 eq) and the azide-functionalized POI ligand (1.0-1.1 eq) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O).[2]

  • Add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq).[2]

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.4 eq).[2]

    • Scientist's Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ. Using freshly prepared solutions is essential for optimal catalytic activity.

  • Stir the reaction vigorously at room temperature for 4-24 hours.

  • Monitor the formation of the PROTAC product by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity suitable for biological evaluation.

Data Presentation and Characterization

All synthesized intermediates and the final PROTAC must be rigorously characterized to confirm their identity and purity.

Table 1: Recommended Analytical Characterization

Analysis Purpose Expected Outcome
LC-MS Monitor reaction progress and confirm product massCorrect molecular weight ion peak
¹H and ¹³C NMR Confirm chemical structure and puritySpectra consistent with proposed structure
HRMS Confirm elemental compositionMass accuracy within 5 ppm of theoretical
Analytical HPLC Determine final purity for biological assaysPurity ≥95%

Conclusion and Future Perspectives

The use of This compound provides a robust and rational entry point for the synthesis of next-generation, stereochemically stable CRBN-recruiting PROTACs. The protocols detailed in these notes offer a validated pathway from this key building block to a final, purified heterobifunctional degrader. By preventing epimerization, this scaffold allows for more precise SAR studies and the development of PROTACs with improved and more consistent pharmacological profiles. Future work will likely focus on exploring diverse coupling strategies at the 6-position and further modifying the isoindole core to fine-tune CRBN binding affinity and ternary complex formation.

References

  • Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. (2022). MDPI. [Link]

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. (n.d.). SciSpace. [Link]

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. (2023). ResearchGate. [Link]

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. (2023). PubMed. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2020). PubMed Central. [Link]

  • Synthetic routes available for the preparation of pomalidomide derivatives. (n.d.). ResearchGate. [Link]

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). Chemical Science (RSC Publishing). [Link]

  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (2023). NIH. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). NIH. [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2019). PubMed Central. [Link]

  • This compound. (n.d.). chemdad.com. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A diminished or absent yield of the desired this compound is a frequent challenge. The primary causes often relate to the stability of intermediates and the reaction conditions. The isoindole ring system, in particular, can be unstable and prone to decomposition.[1][2]

Possible Causes and Solutions:

  • Incomplete Cyclization: The intramolecular cyclization to form the isoindole ring may be inefficient.

    • Solution: Ensure the reaction temperature is optimal for the specific substrate and solvent system. In some isoindoline syntheses, temperature control is critical to prevent side reactions or decomposition.[1] Consider a modest increase in temperature or prolonged reaction time, monitoring by TLC or LC-MS to track the consumption of the starting material.

  • Decomposition of Intermediates or Product: Isoindoles can be sensitive to acidic or basic conditions, as well as atmospheric oxygen.[1]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] If the reaction is acid-catalyzed, ensure the acid is fresh and used in the correct stoichiometric amount. For workup, use mild acids or bases and minimize the exposure time.[1]

  • Suboptimal Solvent Choice: The solvent can significantly impact reaction rates and solubility of reactants and intermediates.

    • Solution: A solvent like 1,4-dioxane has been shown to be effective in the synthesis of similar N-substituted 2,3-dihydro-1H-isoindoles, as it can help maintain the homogeneity of the reaction mixture.[3]

Problem 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating their formation.

Possible Causes and Solutions:

  • Polymerization: The high reactivity of the isoindole nucleus can lead to polymerization, especially at elevated temperatures or in the presence of certain catalysts.[1]

    • Solution: Maintain strict temperature control and consider running the reaction at a lower temperature for a longer duration. Ensure efficient stirring to avoid localized "hot spots" in the reaction vessel.[1]

  • Side Reactions from Starting Materials: Impurities in the starting materials can lead to unwanted side products.

    • Solution: Verify the purity of your starting materials (e.g., by NMR or melting point). If necessary, purify the starting materials before use. For instance, in related syntheses, purification of intermediates is crucial to remove impurities that could catalyze product decomposition.[1]

  • Over-alkylation or Other Secondary Reactions: In syntheses involving alkylation, there is a risk of multiple alkylations if the reaction is not carefully controlled.

    • Solution: Control the stoichiometry of your reagents carefully. A slow, dropwise addition of the alkylating agent can sometimes minimize over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the synthesis of this compound?

The most critical parameters are temperature, reaction time, atmospheric conditions, and the purity of reagents. Isoindole syntheses are often sensitive to heat, which can promote decomposition.[1] Running the reaction under an inert atmosphere is recommended to prevent oxidation.[1]

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the reaction progress and identify the formation of any byproducts.

Q3: What is the best method for purification of the final product?

The hydrochloride salt is often a crystalline solid, which lends itself well to recrystallization. Common solvent systems for recrystallization of similar amine hydrochlorides include ethanol/ether or isopropanol/ether. If significant impurities are present, column chromatography on silica gel may be necessary before the final salt formation.

Q4: Can this synthesis be scaled up, and what are the primary challenges?

Yes, this synthesis can be scaled up, but challenges related to heat transfer and mixing become more pronounced.[1] In larger reactors, inefficient heat dissipation can lead to localized overheating, increasing the likelihood of decomposition and side reactions.[1] Ensuring adequate mixing is also crucial to maintain homogeneity and prevent localized concentration gradients of reagents.[1]

Experimental Protocols & Data

General Protocol for Isoindoline Synthesis

While the specific synthesis of this compound may vary, a general approach for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α′-dibromo-o-xylene with a primary amine.[3]

Table 1: Example Reaction Parameters for N-substituted 2,3-dihydro-1H-isoindole Synthesis

ParameterRecommended ConditionRationale
Solvent 1,4-DioxanePromotes a homogeneous reaction medium.[3]
Base Sodium HydroxideAn effective and commercially available base.[3]
Temperature Room TemperatureMinimizes side reactions and decomposition.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive intermediates.[1]
Visualizing the Workflow

A general workflow for troubleshooting and optimizing the synthesis is presented below.

Caption: A general workflow for troubleshooting common issues in the synthesis.

References

  • BenchChem. (2025). Common challenges in the scale-up of isoindole production. 1

  • BenchChem. (2025). Troubleshooting side reactions in isoindole synthesis. 2

  • Weintraub, R. A., & Wang, X. (n.d.). Recent Developments in Isoindole Chemistry. 4

  • Heugebaert, T. S. A., Romana, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17). 5

  • Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. 6

  • (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. 7

  • (n.d.). Optimization of the isoindoline synthesis. ResearchGate. 8

  • (n.d.). 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. ChemicalBook. 9

  • (n.d.). This compound. 10

  • CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents. 11

  • (n.d.). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. SciSpace. 3

Sources

Technical Support Center: Purification of 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. This molecule, a substituted isoindoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] However, its purification presents unique challenges due to its salt form, potential for side-product formation, and the inherent reactivity of related isoindole structures.[3][4] This guide provides a structured, experience-driven approach to help you navigate common purification hurdles, offering detailed protocols and troubleshooting solutions to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the compound's properties, which are critical for designing an effective purification strategy.

Q1: What are the key structural features of this compound that influence its purification?

A1: Four primary features dictate its behavior:

  • Isoindoline Core: This is the reduced (dihydro) form of an isoindole, making it significantly more stable than its aromatic counterpart.[1][5] However, it still contains a basic secondary amine that can interact with acidic media or surfaces.

  • Hydrochloride Salt: The compound is protonated at the nitrogen atom. This dramatically increases its polarity and boiling point, making it highly soluble in polar protic solvents (like water, ethanol) and generally insoluble in non-polar organic solvents (like hexanes, diethyl ether). This property is the primary consideration for choosing between recrystallization and chromatography.

  • Bromine Substituent: The heavy bromine atom increases the molecular weight and can participate in halogen bonding. It also makes the compound susceptible to certain dehalogenation side reactions under harsh reductive conditions, although this is not a primary concern during standard purification.

  • Gem-Dimethyl Group: The two methyl groups at the C1 position increase the molecule's lipophilicity and steric bulk. This can influence crystal packing during recrystallization and may slightly increase the solubility of its free-base form in less polar solvents compared to the unsubstituted analogue.

Q2: What is the expected solubility profile, and how does it differ from its free-base form?

A2: The solubility is fundamentally different between the salt and the free base. This difference is the cornerstone of many purification strategies.

FormHigh SolubilityModerate/Low SolubilityInsoluble
Hydrochloride Salt Water, Methanol, EthanolIsopropanol, AcetonitrileEthyl Acetate, Dichloromethane (DCM), Hexanes, Toluene
Free Base DCM, Chloroform, Ethyl AcetateAcetone, Tetrahydrofuran (THF)Water, Hexanes

This data is extrapolated based on typical behavior of similar structures. Empirical testing is always recommended.

Q3: What are the most common impurities to anticipate from its synthesis?

A3: Impurities typically arise from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Residual precursors from the cyclization step.

  • Positional Isomers: If the starting materials allow, isomers with bromine at a different position could form.

  • Oxidation Products: Exposure to air, especially in the presence of metal catalysts, can lead to the formation of the corresponding isoindolin-1-one or even the fully aromatic isoindole, which are often colored.[6]

  • Residual Catalysts: If transition metals (e.g., Palladium, Ruthenium) are used in the synthesis, trace amounts can remain, often causing discoloration (yellow to black).[6]

  • Byproducts of Salt Formation: Incomplete reaction or side reactions during the introduction of HCl can leave impurities.

Part 2: Core Purification Protocols & Methodologies

Based on the compound's properties, two primary purification pathways are recommended: Recrystallization for the hydrochloride salt and Column Chromatography for the free-base form.

Methodology 1: Recrystallization of the Hydrochloride Salt

This is the preferred method for crystalline solids of moderate to high purity (>85%) as it is efficient and scalable. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Step-by-Step Protocol:

  • Solvent Screening: In parallel test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, methanol/water mixtures). Find a system that requires heating to fully dissolve the solid.

  • Dissolution: In a flask appropriately sized for the batch, add the crude solid and the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored (e.g., yellow, brown), this often indicates organic or metallic impurities.[6] Add a small amount of activated carbon (charcoal) to the hot solution, stir for 5-10 minutes, and proceed to the next step.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities and the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Methodology 2: Purification via Free-Base Column Chromatography

This method is necessary for complex mixtures or when recrystallization fails to remove impurities with similar solubility profiles. Since the hydrochloride salt is too polar to move on a standard silica column, it must first be converted to its less polar free-base form.

Experimental Workflow Diagram:

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Chromatography cluster_2 Step 3: Salt Re-formation start Crude HCl Salt in DCM/Water add_base Add aq. Base (e.g., NaHCO3) and mix start->add_base separate Separate Organic Layer add_base->separate dry Dry Organic Layer (Na2SO4) separate->dry concentrate Concentrate to yield Crude Free Base dry->concentrate load Load Free Base onto Silica Gel Column concentrate->load elute Elute with Gradient (e.g., Hexanes/EtOAc) load->elute collect Collect Pure Fractions (monitor by TLC) elute->collect pool Pool and Concentrate Pure Fractions collect->pool dissolve Dissolve Pure Free Base in suitable solvent (e.g., Ether) pool->dissolve add_hcl Add HCl solution (e.g., 2M HCl in Ether) dissolve->add_hcl precipitate Precipitate Forms add_hcl->precipitate isolate Isolate by Filtration, Wash, and Dry precipitate->isolate end end isolate->end Final Pure HCl Salt

Caption: Workflow for purification via free-basing and chromatography.

Step-by-Step Protocol:

  • Free-Basing:

    • Dissolve the crude hydrochloride salt in a biphasic mixture of Dichloromethane (DCM) and water.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), portion-wise until effervescence ceases. Check that the aqueous layer is basic (pH > 8).

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Column Chromatography:

    • Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the desired compound an Rf value of ~0.3. A common starting point for amine-containing compounds is a gradient of Ethyl Acetate (EtOAc) in Hexanes.

    • Prepare a silica gel column.

    • Load the crude free base onto the column (either directly or pre-adsorbed onto a small amount of silica).

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure compound.

    • Pool the pure fractions and concentrate under reduced pressure.

  • Salt Re-formation:

    • Dissolve the purified free base in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, EtOAc).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under high vacuum.

Part 3: Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This section provides solutions to common problems encountered during purification.

Troubleshooting Decision Diagram:

G start Purification Issue Observed color_issue Product is Colored (Yellow/Brown) start->color_issue recovery_issue Low Recovery After Recrystallization start->recovery_issue chrom_issue Streaking / No Elution on Silica Column start->chrom_issue cause_metal Cause: Residual Metal Catalyst? color_issue->cause_metal Check Synthesis solve_carbon Solution: Recrystallize with Activated Carbon Treatment. cause_metal->solve_carbon Yes cause_oxidation Cause: Oxidation/Degradation? cause_metal->cause_oxidation No solve_inert Solution: Handle under Inert Atmosphere (N2/Ar). Use freshly distilled solvents. cause_oxidation->solve_inert Yes cause_solubility Cause: Too Soluble? recovery_issue->cause_solubility solve_solvent Solution: Modify Solvent System. Use less solvent. Ensure sufficient cooling time. cause_solubility->solve_solvent Yes cause_salt Cause: Running the HCl Salt? chrom_issue->cause_salt solve_freebase Solution: Must convert to Free Base before loading. (See Protocol 2) cause_salt->solve_freebase Yes cause_polar Cause: Free Base still too polar? cause_salt->cause_polar No solve_additive Solution: Add 0.5-1% Triethylamine (Et3N) or Ammonia in Methanol to the eluent. cause_polar->solve_additive Yes

Caption: Decision tree for troubleshooting common purification issues.

Problem Potential Cause Recommended Solution & Explanation
1. Final product is off-white, yellow, or tan. A. Residual Metal Catalyst: Traces of palladium or other metals from synthesis can impart color.[6]Treat with Activated Carbon: During recrystallization, add activated carbon to the hot solution to adsorb these metallic impurities before the hot filtration step.
B. Oxidation/Degradation: The isoindoline ring, while stable, can be susceptible to air oxidation, especially when heated for prolonged periods.[4]Use Inert Atmosphere: When possible, perform heating steps under a nitrogen or argon atmosphere. Ensure solvents are de-gassed if sensitivity is high.
2. Significant material loss during recrystallization. A. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even when cold.Re-evaluate Solvents: Screen for a solvent system where the solubility difference between hot and cold is more pronounced. Alternatively, use a solvent/anti-solvent system (dissolve in a good solvent, then add a poor solvent until cloudy, then heat to clarify).
B. Using Excessive Solvent: Too much solvent was used for the initial dissolution.Minimize Solvent: Use only the absolute minimum amount of hot solvent required to dissolve the crude material. After filtration, you can carefully boil off some solvent to reach the saturation point before cooling.
3. Compound streaks badly or remains at the baseline on a silica gel TLC/column. A. Running the Hydrochloride Salt: The highly polar salt form will bind irreversibly to the acidic silica gel.Convert to Free Base: The compound must be converted to its neutral, free-base form before attempting silica gel chromatography. Follow Protocol 2.
B. Acidic Silica Interaction: The basic nitrogen of the free base can still interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.Use a Basic Additive: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) to your eluent. This will "cap" the acidic sites on the silica, allowing your basic compound to elute cleanly.[7]
4. New spots appear on TLC after column chromatography. A. Compound Degradation on Silica: Some compounds are unstable on silica gel and can decompose during the time it takes to run the column.[7]Check Stability: Spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears, the compound is unstable on silica. Consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.
B. Incomplete Separation: Impurities are co-eluting with the product.Optimize Eluent: Develop a new eluent system with better separation on TLC before attempting another column. A shallower gradient or a different solvent mixture (e.g., DCM/Methanol instead of Hexanes/EtOAc) may be required.

References

  • The chemistry of isoindole natural products. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Developments in Isoindole Chemistry. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]

  • 6-Bromo-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of isoindole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Isoindole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • KOtBu-Catalyzed Synthesis of Isoindole Derivatives from N-Benzyl Amides Bearing an Ortho Alkynyl Group via 1,2-Acyl Shift. (2023). ACS Publications. Retrieved from [Link]

  • Three-component assembly of stabilized fluorescent isoindoles. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Purification Troubleshooting. (2023). Reddit. Retrieved from [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Why is isoindole unstable? (2016). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Isoindolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted isoindolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The isoindoline core is a privileged structure in numerous pharmaceuticals and natural products, but its synthesis can be fraught with challenges, from product instability to difficult-to-control side reactions.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven solutions. Here, we will dissect common experimental failures, explain their chemical origins, and provide actionable, step-by-step guidance to overcome them.

Frequently Asked Questions (FAQs)

This section addresses high-level, recurring issues that researchers frequently encounter during isoindoline synthesis.

Q1: My reaction is producing a low yield and a significant amount of dark, insoluble, tar-like material. What is the likely cause?

A1: Root Cause Analysis & Solution

This is a classic symptom of product or intermediate decomposition, often leading to polymerization. The isoindole ring system, the oxidized counterpart to isoindoline, is notoriously unstable and prone to such reactions.[2][3] Even isoindoline precursors or the final products can be sensitive under certain conditions.

Primary Causes:

  • Atmospheric Oxidation: Isoindolines can be susceptible to air oxidation, which may form reactive isoindole intermediates that quickly polymerize.

  • Thermal Degradation: Many synthetic routes are sensitive to high temperatures, which can accelerate decomposition and side-reaction pathways.[2]

  • Acid/Base Instability: Strongly acidic or basic conditions, particularly during aqueous workup, can degrade the product.[2]

Troubleshooting Protocol:

  • Ensure an Inert Atmosphere: Rigorously de-gas all solvents before use. Conduct the entire reaction and workup procedure under a robust inert atmosphere, such as high-purity argon or nitrogen.

  • Strict Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure efficient stirring and consider slower addition of reagents. For purification, avoid high temperatures by using high-vacuum distillation (e.g., Kugelrohr) or opting for non-thermal methods like crystallization or chromatography on a deactivated stationary phase.[2]

  • Mild Workup Conditions: During extraction, use mild acids and bases like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of concentrated HCl or NaOH. Minimize the contact time between your product and the aqueous phases.[2]

  • In-Situ Trapping (for Mechanistic Diagnosis): If you suspect an unstable isoindole is forming as an intermediate, you can confirm its existence by trapping it in situ with a reactive dienophile like N-phenylmaleimide. The formation of a stable Diels-Alder adduct provides evidence of the transient intermediate and can help diagnose the problematic step.[3]

Q2: I am attempting a direct N-alkylation of isoindoline, but my results show a mixture of the desired secondary amine, the tertiary amine, and even some quaternary ammonium salt. How can I achieve selective mono-alkylation?

A2: Root Cause Analysis & Solution

This problem is known as over-alkylation (or polyalkylation) and is a fundamental challenge in amine synthesis. The root cause is that the product of the first alkylation (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine (in this case, isoindoline), making it more reactive towards the alkylating agent.[4][5]

overalkylation

Recommended Solution: Reductive Amination

The most reliable method to ensure selective mono-alkylation is to switch from direct alkylation to reductive amination.[5] This two-step, one-pot process involves forming an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced. This pathway avoids the direct competition seen in SN2-type alkylations.

Protocol: Selective Mono-N-Alkylation via Reductive Amination

  • Imine/Iminium Formation: In a round-bottom flask under an inert atmosphere, dissolve the isoindoline (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reduction: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv). This reagent is particularly effective as it is less reactive towards the carbonyl group and preferentially reduces the iminium ion as it forms.[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting isoindoline is consumed (typically 1-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Common Synthetic Routes

This section provides detailed troubleshooting for specific side reactions encountered in major synthetic pathways to substituted isoindolines.

Guide 1: Reductive Amination of o-Dialdehydes or Related Precursors

Reductive amination is a powerful tool for constructing the isoindoline ring in one pot from a primary amine and an ortho-dicarbonyl precursor. However, several side reactions can compete with the desired cyclization.

reductive_amination_workflow

Problem: My final product is contaminated with a persistent imine impurity.

  • Symptom: ¹H NMR shows characteristic imine C-H signals, and LC-MS shows a mass corresponding to the product minus two hydrogens. The impurity co-elutes with the product, making purification difficult.[7]

  • Root Cause Analysis: This indicates an incomplete reduction. The cyclized iminium ion intermediate is not being fully converted to the final amine. This can be due to several factors:

    • Deactivated Reductant: The reducing agent (e.g., NaBH₄) may have degraded due to moisture or age.

    • Insufficient Reducing Power: For some substrates, NaBH₄ may not be sufficiently reactive, especially if the reaction is run at low temperatures.

    • pH Issues: The reaction medium's pH can affect the stability and reactivity of both the iminium ion and the borohydride reagent.

  • Troubleshooting & Optimization Protocol:

    • Switch the Reducing Agent: Replace NaBH₄ with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₃CN is particularly effective at reducing iminium ions at mildly acidic pH (pH 4-6) while leaving aldehydes and ketones untouched.[8] Acetic acid can be used as a catalyst to facilitate iminium ion formation.[8]

    • Verify Reagent Quality: Use a fresh bottle of the reducing agent.

    • Control pH: If using NaBH₃CN, add a catalytic amount of acetic acid (AcOH) to maintain a slightly acidic environment, which favors the existence of the iminium ion over the free imine and amine.

    • Increase Equivalents: As a last resort, modestly increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 equiv).

Reducing AgentProsCons
NaBH₄ Inexpensive, readily available.Can reduce starting aldehydes; reactivity is pH-sensitive.
NaBH₃CN Highly selective for iminium ions over carbonyls.Highly toxic (releases HCN under strong acid).
NaBH(OAc)₃ Mild, selective, non-toxic; often the best choice.[6]More expensive; moisture-sensitive.
Guide 2: Diels-Alder and Retro-Diels-Alder Strategies

The Diels-Alder reaction is a powerful method for constructing the six-membered ring of the isoindoline core, often intramolecularly.[9][10] Conversely, a retro-Diels-Alder reaction can be used to generate a transient, highly reactive isoindole, which is then trapped.[11][12]

Problem: My retro-Diels-Alder reaction requires very high temperatures, causing my desired isoindole intermediate to decompose.

  • Symptom: The reaction requires temperatures >150 °C. In-process controls show the disappearance of starting material but very little formation of the desired trapped adduct, accompanied by charring.

  • Root Cause Analysis: The retro-Diels-Alder reaction is thermodynamically controlled and often requires high temperatures to proceed.[13] However, sensitive isoindoles decompose rapidly under these conditions.[2] The key is to find a precursor that undergoes the retro reaction under milder conditions.

  • Troubleshooting & Optimization Protocol:

    • Precursor Design: The choice of the "masked" isoindole is critical. Precursors derived from furan dienophiles generally undergo retro-Diels-Alder reactions at lower temperatures than those derived from cyclopentadiene due to the aromaticity gained by the furan byproduct.

    • Flash Vacuum Pyrolysis (FVP): For thermally sensitive compounds, FVP is the technique of choice. The starting material is sublimed under high vacuum through a heated quartz tube. The very short contact time at high temperature allows the retro reaction to occur, and the product is immediately condensed on a cold trap before it can decompose.

    • In-Situ Trapping with Excess Dienophile: Ensure the dienophile used to trap the generated isoindole is present in a large excess (5-10 equivalents). According to Le Châtelier's principle, this will help drive the equilibrium towards the product by consuming the isoindole as it is formed, potentially allowing the reaction to proceed at a lower temperature.

References

  • BenchChem. (2025). Common challenges in the scale-up of isoindole production.
  • BenchChem. (2025). Troubleshooting side reactions in isoindole synthesis.
  • BenchChem. (2025). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
  • Kertesz, D. J., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

  • Fritz, H. E., et al. (2013).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
  • Ishaq, M., et al. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]

  • BenchChem. (2025).
  • Reddit User Discussion. (2025).
  • ResearchGate User Question. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • ResearchGate User Question. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • Wikipedia. (n.d.). Isoindoline. [Link]

  • Bonnett, R., & Brown, R. F. C. (1972). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (6), 393. [Link]

  • ResearchGate Publication. (2025). Isoindolone Formation via Intramolecular Diels–Alder Reaction.
  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. We provide a series of troubleshooting steps, frequently asked questions, and detailed protocols to ensure you can effectively work with this compound.

Understanding the Challenge: Why Solubility Can Be an Issue

This compound is a hydrochloride salt of a substituted isoindole derivative. The hydrochloride functional group generally enhances aqueous solubility compared to the free base. However, the core isoindole structure is largely nonpolar, which can lead to limited solubility in aqueous solutions. The overall solubility is a balance between the salt's polarity and the organic scaffold's hydrophobicity.

Poor solubility is a significant hurdle in drug discovery and development, impacting bioavailability, formulation, and the accuracy of in vitro assays.[1][2] This guide will walk you through systematic approaches to overcome these challenges.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering difficulties in dissolving this compound, follow this troubleshooting workflow. Start with the simplest and most common techniques before moving to more complex methods.

Solubility_Troubleshooting_Workflow cluster_0 Initial Solubilization Attempts cluster_1 Intermediate Troubleshooting cluster_2 Advanced Strategies start Start with Aqueous Buffers (e.g., PBS, Tris-HCl) check1 Is the compound fully dissolved? start->check1 success Proceed with Experiment check1->success Yes ph_adjust Adjust pH of the Buffer check1->ph_adjust No check2 Solubility Improved? ph_adjust->check2 check2->success Yes cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) check2->cosolvent No check3 Still facing issues? cosolvent->check3 surfactant Use of Surfactants (e.g., Tween 80, Polysorbate 20) check3->surfactant Yes complexation Complexation Agents (e.g., Cyclodextrins) surfactant->complexation complexation->success

Caption: A workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Solvent TypeExamplesExpected SolubilityRationale
Aqueous Buffers PBS, Tris-HClLow to ModerateThe hydrochloride salt form promotes solubility in aqueous media. However, the bulky, nonpolar isoindole structure may limit the extent of dissolution.
Polar Protic Solvents Water, Methanol, EthanolModerateThese solvents can interact with the charged amine and the chloride counter-ion, facilitating dissolution.[3]
Polar Aprotic Solvents DMSO, DMFHighThese are powerful organic solvents capable of dissolving a wide range of compounds and are often a good choice for preparing stock solutions.[4]
Nonpolar Aprotic Solvents Dichloromethane (DCM), ChloroformLowAs a salt, the compound has high polarity and is unlikely to dissolve well in nonpolar solvents.[3]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock solvent but not in the final aqueous solution. Here are some strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration.

  • Use a co-solvent in the final buffer: Adding a small percentage of an organic solvent like DMSO or ethanol to your aqueous buffer can help maintain solubility.

  • Employ surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to keep the compound in solution.

Q3: Can I heat the solution to improve solubility?

Gentle warming can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved.[3][5] However, this should be done with caution as excessive heat can lead to the degradation of the compound. Always monitor the stability of your compound under thermal stress.

Q4: How does pH affect the solubility of this compound?

As a hydrochloride salt of a secondary amine, the pH of the solution will significantly impact its solubility. In acidic to neutral pH, the amine will be protonated, and the compound will exist as the more soluble salt form. As the pH becomes more basic, the amine will be deprotonated to the free base, which is expected to be less water-soluble and may precipitate out of solution. Therefore, maintaining a slightly acidic to neutral pH is generally advisable for aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is for preparing a concentrated stock solution that can be diluted for various experiments.

  • Solvent Selection: Based on the expected solubility profile, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Dissolution: Vortex the vial vigorously. Gentle warming (up to 37°C) in a water bath can be used to aid dissolution if necessary.[3] Ensure the compound is completely dissolved before use.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light.

Protocol 2: Direct Solubilization in an Aqueous Buffer

This protocol is for preparing a working solution directly in an aqueous buffer.

  • Buffer Selection: Choose a suitable buffer for your experiment (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).

  • Weighing: Weigh the required amount of the compound.

  • Initial Suspension: Add a small amount of the buffer to the solid and mix to create a suspension.

  • Titration and pH Adjustment: Slowly add more buffer while stirring. If solubility is poor, the pH can be adjusted. Since this is a hydrochloride salt, lowering the pH slightly may improve solubility.

  • Sonication: If the compound does not fully dissolve, sonication in a water bath can be used to break up solid particles and enhance dissolution.

  • Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm filter to remove any undissolved particulates.

Solubilization_Methods cluster_stock Stock Solution Preparation cluster_aqueous Direct Aqueous Solubilization weigh_stock Weigh Compound add_dmso Add DMSO weigh_stock->add_dmso dissolve_stock Vortex/Gentle Heat add_dmso->dissolve_stock store_stock Store at -20°C/-80°C dissolve_stock->store_stock weigh_aq Weigh Compound add_buffer Add Aqueous Buffer weigh_aq->add_buffer stir_sonicate Stir/Sonicate add_buffer->stir_sonicate filter_aq Filter (0.22 µm) stir_sonicate->filter_aq

Caption: Comparison of solubilization protocols.

Advanced Solubilization Strategies

For particularly challenging applications, more advanced formulation strategies may be necessary. These are commonly employed in the pharmaceutical industry to enhance the bioavailability of poorly soluble drugs.[5][6]

  • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice energy and improve solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[5]

  • Lipid-Based Formulations: For in vivo applications, formulating the compound in a lipid-based system can improve oral absorption.

  • Nanoparticle Formation: Reducing the particle size to the nanoscale increases the surface area, which can lead to a higher dissolution rate.[1]

These advanced techniques typically require specialized equipment and expertise in formulation science.

References

  • Overcoming the Challenge of Poor Drug Solubility. (n.d.).
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
  • Tackling the Big Issue of Solubility - Pharmaceutical Technology. (2022, January 3). Retrieved from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Retrieved from [Link]

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optimization of reaction conditions for coupling with 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery, 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole serves as a versatile scaffold for constructing a diverse range of molecular architectures. Its derivatization, primarily through palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space to optimize biological activity. However, the unique structural features of this substrate—namely its hydrochloride salt form, the presence of a secondary amine, and steric hindrance from the gem-dimethyl group—present specific challenges that require careful optimization of reaction conditions.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the optimization of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this substrate. The content is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

General Considerations & Frequently Asked Questions

Q1: My starting material is a hydrochloride salt. How does this affect my reaction setup?

A1: The hydrochloride salt form means that one equivalent of your starting material will neutralize one equivalent of the base added to the reaction. It is crucial to account for this by adding at least one extra equivalent of base in addition to the amount required for the catalytic cycle itself. For instance, if a typical Suzuki reaction calls for 2.0 equivalents of base, you should use a minimum of 3.0 equivalents when starting with the hydrochloride salt. Failure to do so is a common cause of low or no product yield.

Q2: The isoindole moiety contains a secondary amine. Can this interfere with the palladium catalyst?

A2: Yes, the nitrogen atom in the isoindole ring can act as a ligand and coordinate to the palladium center.[1][2] This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species, thereby slowing down or halting the reaction. This issue is particularly relevant for heteroaromatic substrates.[1] The solution is often to use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) which sterically disfavor the binding of the isoindole nitrogen and stabilize the active catalytic species.[3][4]

Q3: What initial checks should I perform if my reaction shows low or no conversion?

A3: Before extensively modifying the reaction conditions, always verify the fundamentals:

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen.[5] Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere.[2]

  • Reagent Quality: Use anhydrous solvents and ensure your base is not hydrated. Moisture can significantly hinder the reaction.[5] Boronic acids, in particular, can degrade upon storage; consider using fresh or recently purified batches.[2]

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[5][6] If you suspect an issue with this step, consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates readily.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide of the isoindole and an organoboron reagent.

Q4: I am observing significant amounts of a dehalogenated side product (the isoindole without the bromine). What causes this?

A4: Dehalogenation, the replacement of the bromine atom with hydrogen, can be caused by palladium hydride species in the reaction mixture.[2] This can be minimized by carefully selecting the base and solvent combination or by ensuring a sufficiently fast transmetalation step to outcompete the dehalogenation pathway.

Q5: My main side product is a homocoupled biaryl from my boronic acid. How can I prevent this?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2] Rigorous degassing of all solvents and reagents is the most effective way to minimize this side reaction. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling that might otherwise occur during the in situ reduction of a Pd(II) precatalyst.[2]

Q6: The reaction is sluggish and stalls before completion. How can I improve the rate and conversion?

A6: For a sterically hindered and potentially coordinating substrate like the dimethyl-isoindole, the choice of ligand is paramount.

  • Ligand Choice: Standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and reductive elimination steps.[3]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃, especially for challenging couplings.[9][10]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[9][11] The water is necessary to solubilize the inorganic base.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Pd Source Pd(OAc)₂ (2-5 mol%)G3-XPhos Palladacycle (1-2 mol%)Palladacycles are air-stable precatalysts that rapidly form the active catalytic species.[12]
Ligand SPhos (4-10 mol%)XPhos (2-4 mol%)Bulky, electron-rich ligands are essential to overcome steric hindrance and prevent catalyst inhibition.[3]
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base, often leading to better results with electron-rich or hindered substrates.[9]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Toluene can sometimes offer better solubility for nonpolar coupling partners.
Temperature 90-110 °C100-120 °CHigher temperatures may be required to drive sluggish reactions to completion.

Troubleshooting Guide: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for coupling the isoindole with a wide variety of primary and secondary amines.

Q7: My C-N coupling reaction is not working. What are the most critical parameters for this transformation?

A7: The Buchwald-Hartwig amination is highly sensitive to the combination of ligand and base.

  • Ligand Selection: The choice of ligand is crucial and depends on the nature of the amine. For primary amines, BrettPhos is often highly effective, while RuPhos can show high activity for secondary amines.[13] The steric bulk of the ligand is critical for promoting the final reductive elimination step.[3][14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[15] Weaker bases like carbonates are generally not sufficient to deprotonate the amine-palladium complex.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

Q8: I am attempting to couple a sterically hindered amine, and the yield is very low. How can I address this?

A8: Coupling sterically hindered partners is a known challenge. The rate-limiting step is often the C-N reductive elimination. Using ligands with significant steric bulk, such as tBuXPhos or Josiphos-type ferrocenyl ligands, can favor the reductive elimination pathway and improve yields.[3][13] Increasing the reaction temperature may also be necessary.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterCondition 1 (Primary Amines)Condition 2 (Secondary Amines)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)G4-RuPhos Palladacycle (1-2 mol%)Palladacycle precatalysts offer reliability and high activity.[16]
Ligand BrettPhos (2-4 mol%)RuPhos (2-4 mol%)Ligands are often tailored to the amine class; BrettPhos for primary, RuPhos for secondary.[13]
Base NaOtBu (1.5 equiv)NaOtBu (1.5 equiv)A strong, non-nucleophilic base is essential for the catalytic cycle.
Solvent Toluene1,4-DioxaneBoth are excellent, anhydrous solvents for this transformation.
Temperature 100-110 °C100-110 °CElevated temperatures are typically required.

Troubleshooting Guide: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further chemistry (e.g., click reactions).

Q9: My primary side product is the homocoupled dimer of my terminal alkyne (Glaser coupling). How do I suppress this?

A9: Glaser homocoupling is the most common side reaction in Sonogashira couplings and is promoted by the exposure of the copper co-catalyst to oxygen.[17][18]

  • Strictly Anaerobic Conditions: It is imperative to thoroughly degas the solvent and maintain a robust inert atmosphere throughout the reaction.

  • Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require a different ligand system and may need higher temperatures but can completely eliminate the Glaser side product.[19][20]

Q10: The reaction is messy, and I am having trouble with purification. What are common issues?

A10: Sonogashira reactions are typically run with an amine base that also serves as the solvent (e.g., triethylamine or diisopropylamine).[19] While effective, this can sometimes lead to purification challenges. The amine base neutralizes the HBr byproduct, forming an ammonium salt that may be difficult to remove.[21] An aqueous workup, washing the organic extract with water or brine, is usually sufficient to remove these salts.[21] If the product is also basic, an acid/base extraction may be required.

Table 3: Recommended Starting Conditions for Sonogashira Coupling
ParameterCondition 1 (Classic Pd/Cu)Condition 2 (Copper-Free)Rationale
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ is a classic, reliable Pd(II) source for this reaction.[22]
Co-catalyst CuI (4-10 mol%)NoneThe copper(I) salt is essential for the classic mechanism but is omitted in copper-free variants.[19]
Ligand PPh₃ (from precatalyst)SPhos (4-10 mol%)Copper-free conditions often require more specialized, bulky phosphine ligands.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)The base neutralizes HBr and helps form the copper acetylide.[22]
Solvent THF or DMFTolueneThe choice of solvent can influence reaction rate and solubility.[23]
Temperature Room Temp to 60 °C80-100 °CCopper-free reactions often require higher temperatures to proceed efficiently.

Visualizations and Workflows

Generalized Catalytic Cycle

The diagram below illustrates the fundamental steps common to palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Trans Transmetalation Intermediate L-Pd(II)(Ar)(R') OxAdd->Trans + R'-M (e.g., Boronic Acid, Amine, Alkyne) - M-X Trans->Pd0 Regeneration Product Ar-R' Desired Product Trans->Product Reductive Elimination ArX Ar-X (Isoindole-Br) ArX->OxAdd RM R'-M (Coupling Partner) RM->Trans

Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle
Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in cross-coupling reactions.

Troubleshooting Workflow start Reaction Start (Low/No Yield) check_basics Check Fundamentals: - Inert Atmosphere? - Anhydrous Reagents? - Active Catalyst? start->check_basics fix_basics Remedy Basics: - Re-degas system - Use fresh/dry reagents - Use new catalyst batch check_basics->fix_basics No check_conditions Reaction Still Fails. Optimize Conditions check_basics->check_conditions Yes re_run Re-run Reaction fix_basics->re_run re_run->check_basics screen_ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) check_conditions->screen_ligand screen_base Screen Bases (e.g., K₃PO₄, NaOtBu) screen_ligand->screen_base screen_temp Adjust Temperature & Solvent screen_base->screen_temp success Successful Reaction screen_temp->success

Fig. 2: Systematic Troubleshooting Flowchart

Example Experimental Protocols

Note: These are generalized protocols and must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using appropriate Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried reaction vessel, add 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with inert gas (3 cycles). Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).[24]

  • Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[24]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[24]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: To a reaction vessel in a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., RuPhos, 0.02 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene. Stir for 5 minutes.

  • Nucleophile Addition: Add the amine coupling partner (1.2 equiv).

  • Reaction Execution: Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove palladium black.[15] Dilute the filtrate with an organic solvent and wash with brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).[22]

  • Solvent and Base: Evacuate and backfill with inert gas. Add anhydrous, degassed THF and degassed triethylamine (TEA, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove triethylammonium bromide salt.[21]

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

References

  • Zhang, H., & Li, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lima, F., & Antunes, O. A. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Available at: [Link]

  • Sharma, S., & Sharma, K. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Wang, D., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Nolan, S. P., et al. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. Available at: [Link]

  • Ghaffari, B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Vilar, R. (2015). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, A. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Al-Said, N. H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Laas, J., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. Available at: [Link]

  • Jonušis, M., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of the Serbian Chemical Society. Available at: [Link]

  • Pace, V., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (2017). Sonogashira coupling on 6,6′-Dibromoisoindigo? Retrieved from [Link]

  • Bell, N. L., et al. (2021). Cu(OTf)2 -Mediated Cross-Coupling of Nitriles and N-Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. PubMed. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis of 3-propargyl isoindolinones by Pd/Cu-catalyzed enantioselective Heck/Sonogashira reaction of enamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, P., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Kim, H., & Lee, S. (2020). N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. Chemical Science. Available at: [Link]

  • Watson, A. J. B., et al. (2021). Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. ResearchGate. Available at: [Link]

  • Al-Sehemi, A. G., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available at: [Link]

Sources

troubleshooting NMR peak assignments for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during NMR peak assignment for this specific molecule. Here, we move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Foundational Analysis & Expected Spectra

Before troubleshooting, it is critical to establish a baseline understanding of the expected NMR spectrum. The structure contains several distinct spin systems: a gem-dimethyl group, two diastereotopic methylene protons, an exchangeable N-H proton, and a trisubstituted aromatic ring. The hydrochloride form means the isoindole nitrogen is protonated, which significantly influences the chemical shifts of adjacent protons.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous peak assignment. The following diagram illustrates the IUPAC-recommended numbering for the isoindole core, which will be used throughout this guide.

Caption: IUPAC numbering for the isoindole core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shift ranges in a common solvent like DMSO-d₆. Note that as a hydrochloride salt, proton signals adjacent to the nitrogen (H3, NH₂) will be shifted downfield and may exhibit broadening.

Atom #TypePredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)Rationale & Notes
H1' / H1'' CH₃~1.6 - 1.8Singlet (s)6H~25 - 30Two equivalent methyl groups on a quaternary carbon. Appears as a sharp, intense singlet.
H3 CH₂~4.5 - 4.7Singlet (s) or broad s2H~55 - 60Methylene protons adjacent to the protonated nitrogen (N⁺). Likely to be a singlet due to free rotation, but can broaden.
H4 Ar-H~7.6 - 7.8Doublet (d)1H~125 - 128Aromatic proton ortho to the C-Br bond. Coupled to H5 with a typical ortho coupling constant (J ≈ 8 Hz).
H5 Ar-H~7.4 - 7.6Doublet (d)1H~130 - 133Aromatic proton coupled to H4 (J ≈ 8 Hz).
H7 Ar-H~7.8 - 8.0Singlet (s) or narrow d1H~122 - 125Aromatic proton with no ortho or meta coupling partners, may show a small para coupling (⁴J) to H4.
NH₂⁺ N-H~9.0 - 11.0Broad singlet (br s)2HN/AAcidic protons on the quaternary nitrogen. Often very broad and may exchange with residual water in the solvent.
C1 QuaternaryN/AN/AN/A~70 - 75Gem-dimethyl substituted benzylic carbon. Quaternary carbons often show weaker signals in ¹³C NMR.[1][2]
C3 CH₂N/AN/AN/A~55 - 60Methylene carbon adjacent to the protonated nitrogen.
C3a / C7a Quaternary (Ar)N/AN/AN/A~135 - 145Aromatic carbons at the ring fusion. Expect two distinct signals.
C4 / C5 / C7 CH (Ar)N/AN/AN/A~122 - 133Aromatic methine carbons. Their shifts are influenced by the bromine substituent.
C6 Quaternary (Ar-Br)N/AN/AN/A~120 - 125Carbon directly attached to bromine. The signal is often broadened and shifted due to the heavy atom effect.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that arise during initial spectral analysis.

Q1: My spectrum has broad peaks, especially in the aromatic region. What is the primary cause?

A1: Peak broadening is a frequent issue with several potential causes. For this specific molecule, the most likely reasons are:

  • Poor Shimming: An inhomogeneous magnetic field is the most common cause of universally broad peaks. Always re-shim the instrument for your specific sample.[4][5]

  • Sample Concentration: As a salt, this compound may form aggregates at high concentrations. This slows molecular tumbling, leading to faster T2 relaxation and broader lines. Try preparing a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent).[4]

  • Chemical Exchange: The N-H protons are acidic and can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange can also cause broadening of adjacent protons (the H3 methylene group) if the exchange rate is intermediate on the NMR timescale.

Q2: I don't see the N-H proton signal where I expect it. Is it missing?

A2: It's very common for N-H signals, especially from ammonium salts, to be difficult to locate. They are often very broad and can be mistaken for baseline noise.[6] Furthermore, if your deuterated solvent contains even a small amount of D₂O, the acidic N-H protons will rapidly exchange with deuterium, causing the signal to diminish or disappear entirely.

Protocol: D₂O Exchange for N-H Peak Identification

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 30 seconds to facilitate exchange.

  • Re-acquire the ¹H NMR spectrum.

  • Validation: The peak corresponding to the N-H protons will have disappeared or significantly decreased in intensity.

Q3: The integration of my aromatic region is not a clean 1:1:1 ratio. Why?

A3: Several factors can lead to inaccurate integrations:

  • Peak Overlap: If aromatic signals are partially overlapping with each other or with a residual solvent peak, the integration software may struggle to define the peak boundaries correctly.

  • Insufficient Relaxation Delay (d1): Protons in different chemical environments have different relaxation times (T1). Aromatic protons, in particular, can have longer T1 values. If the relaxation delay between scans is too short, these protons may not fully relax, leading to attenuated signal intensity and artificially low integration values.

  • Solution: Increase the relaxation delay (d1) to at least 5 times the longest T1 value of your protons of interest (a value of 10-15 seconds is often a safe starting point for quantitative work).

Section 3: In-Depth Troubleshooting Guides

This section provides systematic workflows for resolving more complex spectral ambiguities.

Guide 1: Resolving Ambiguous Peak Assignments with 2D NMR

When 1D spectra are insufficient for definitive assignments due to peak overlap or complex coupling, 2D NMR experiments are essential.

Problem: You cannot definitively assign which aromatic proton is H4, H5, or H7, or you are unsure about the assignment of the C1 and C3 carbons.

Solution Workflow: Employ a combination of COSY, HSQC, and HMBC experiments.

start Ambiguous 1D NMR Spectrum cosy Run ¹H-¹H COSY (Correlation Spectroscopy) start->cosy hsqc Run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) start->hsqc hmbc Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) start->hmbc assign_h Identify H-H Coupling Networks cosy->assign_h assign_c_direct Assign Directly Bonded C-H Pairs hsqc->assign_c_direct assign_c_long Identify 2- and 3-Bond C-H Correlations hmbc->assign_c_long final Unambiguous Structure Confirmation assign_h->final assign_c_direct->final assign_c_long->final

Caption: Workflow for structural elucidation using 2D NMR.

Step-by-Step Protocol & Interpretation:

  • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Expected Correlation: You should observe a cross-peak between H4 and H5, confirming their ortho relationship. H7 should not show any COSY correlations, confirming its isolation.

  • ¹H-¹³C HSQC: This experiment correlates protons directly to the carbons they are attached to.[7]

    • Expected Correlations: It will unambiguously link the proton signals for H3, H4, H5, H7, and the methyl groups to their corresponding carbon signals. This is the most reliable way to assign the protonated carbons.

  • ¹H-¹³C HMBC: This is the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Key Validating Correlations:

      • The intense 6H singlet (H1'/H1'') should show a correlation to the methylene carbon (C3) and the two quaternary carbons C1 and C7a. This confirms the gem-dimethyl group's position.

      • The methylene protons (H3) should correlate to the quaternary carbons C1 and C3a.

      • The isolated aromatic proton (H7) should show correlations to C1, C5, and C3a, locking in its position.

Guide 2: Identifying and Characterizing Impurities

Problem: You observe extra peaks in your spectrum that do not correspond to the target molecule.

Solution: The source is likely residual solvents, starting materials, or reaction byproducts.

  • Identify Common Solvent Impurities: Cross-reference unexpected peaks with established tables of common NMR solvents and impurities.[8][9][10] Water is a very common impurity, and its chemical shift is highly dependent on the solvent and temperature.[11]

    Table 2: Common Solvent Residual Peaks (¹H NMR)
SolventResidual Peak (ppm)Water Peak (ppm)
DMSO-d₆ ~2.50~3.33
CDCl₃ ~7.26~1.56
D₂O ~4.79 (HDO)N/A
Acetone-d₆ ~2.05~2.84
Methanol-d₄ ~3.31 (CHD₂)~4.87
  • Use HMBC to Isolate Spin Systems: If an impurity has multiple peaks, its HMBC correlations will only exist within its own structure. The impurity peaks will not show HMBC cross-peaks to the carbons of your target molecule. This is a definitive way to confirm that a set of signals belongs to a separate molecular entity.

Guide 3: Managing Poor Resolution and Line Shape

Problem: Your peaks are not sharp, well-defined multiplets, making it difficult to determine coupling constants.

Solution: This often stems from issues with sample preparation or instrument settings.

start Poorly Resolved Spectrum check_sample Step 1: Check Sample - Dilute if concentrated - Filter if cloudy - Use high-quality tube start->check_sample check_lock Step 2: Check Lock & Tune - Ensure stable lock signal - Tune and match probe check_sample->check_lock shim Step 3: Re-Shim - Perform automated shimming - Manually adjust Z1, Z2 for lineshape check_lock->shim acq_params Step 4: Adjust Acquisition - Increase acquisition time (AQ) - Apply window function (e.g., GM) shim->acq_params resolved Improved Resolution acq_params->resolved

Caption: Systematic approach to improving spectral resolution.

Protocol: Optimizing Resolution

  • Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter by filtering it through a small plug of glass wool or a syringe filter directly into a high-quality NMR tube.[4][5]

  • Instrument Calibration: Before shimming, ensure the probe is properly tuned and matched for your solvent.

  • Shimming: This is the most critical step for homogeneity. If automated shimming routines are insufficient, manual adjustment of the lower-order Z shims (Z1, Z2) can significantly improve the line shape. Use the residual solvent peak or another strong singlet as a reference while shimming.

  • Acquisition Parameters: For resolving fine coupling, ensure the acquisition time (AQ) is long enough to capture the full decay of the FID. A longer AQ provides more data points and better digital resolution.

  • Processing: Applying a gentle resolution-enhancing window function (e.g., Gaussian multiplication, GM) during Fourier transformation can help to narrow peaks and resolve multiplets, but be aware that this can distort integrations and decrease the signal-to-noise ratio.

References

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes.Physical Chemistry Chemical Physics.
  • Troubleshooting poor resolution in NMR spectra.BenchChem.
  • Dealing with poor resolution in NMR spectra of Olean-12-en-3-one.BenchChem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds.BenchChem.
  • NMR in Lab - Solvent Impurities.Chemistry LibreTexts.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry.
  • Synthetic Procedures, Characterization d
  • 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)- 1H NMR.ChemicalBook.
  • Supporting inform
  • NMR Chemical Shifts of Trace Impurities.Organometallics.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.Organic Process Research & Development.
  • Stability analyses on isoindole 18b were evaluated using time course NMR studies.
  • Troubleshooting Acquisition Related Problems.University of Wisconsin-Madison Chemistry Department.
  • Troubleshooting 1H NMR Spectroscopy.University of Rochester Department of Chemistry.
  • Supporting Inform
  • Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Common problems and artifacts encountered in solution-state NMR experiments.Wiley Online Library.
  • NMR Solvent Data Chart.
  • Sample 13C NMR spectra of compounds with common functional groups.YouTube.
  • Troubleshooting side reactions in isoindole synthesis.BenchChem.
  • Isoindoline.CCDC.
  • Characteristics of 13C NMR Spectroscopy.A Tenth Edition.
  • Isoindole.PubChem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.University of Minho.

Sources

preventing degradation of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to ensure the stability and successful application of this compound in your experimental workflows. Our focus is on anticipating and preventing degradation to maximize reaction efficiency and product purity.

Introduction: Understanding the Molecule

This compound is a substituted isoindoline derivative. The isoindoline core is a valuable scaffold in medicinal chemistry.[1][2] The compound is supplied as a hydrochloride salt, a critical feature for ensuring its stability. The protonation of the secondary amine to form the salt significantly enhances stability, particularly against oxidation, compared to its free amine counterpart.[3][4][5] However, many synthetic transformations require the neutralization of this salt to the free base, which is significantly more reactive and susceptible to degradation. This guide will address the challenges associated with this transition and other potential stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the handling and reaction of this compound.

Q1: My reaction solution containing the isoindole is turning yellow, brown, or dark purple. What is happening and how can I stop it? A: A color change is a classic indicator of oxidation. The free amine (neutralized) form of the isoindoline is an aromatic amine, which is highly susceptible to air oxidation, leading to the formation of colored, often complex, byproducts.[6] To prevent this, ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed to remove dissolved oxygen.[6][7]

Q2: Is it mandatory to use an inert atmosphere for my reaction? A: If your reaction conditions are acidic and the compound remains in its stable hydrochloride salt form, an inert atmosphere may not be strictly necessary, though it is always good practice. However, if you add a base to neutralize the salt and generate the free amine, an inert atmosphere becomes critical to prevent oxidative degradation.[8]

Q3: Can I neutralize the hydrochloride salt, isolate the free base, and store it for later use? A: This is strongly discouraged. The free base is significantly less stable than the hydrochloride salt.[3][4] It is best practice to generate the free base in situ right before it is needed in the reaction or to perform a rapid extraction and use the resulting solution immediately. Storage of the free base, even at low temperatures or under an inert atmosphere, can lead to gradual decomposition.

Q4: I am performing a cross-coupling reaction at the C-Br position. What are some common pitfalls? A: In palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), common issues include catalyst deactivation, ligand degradation, and side reactions. Specific to this substrate, if the free amine is present, it can act as a ligand for the metal catalyst, potentially altering its reactivity. Furthermore, forcing conditions (high temperature, long reaction times) can lead to debromination or other decomposition pathways. Careful optimization of the catalyst, ligand, base, and temperature is crucial.[9]

Q5: My reaction seems to work, but I lose a significant amount of product during the aqueous workup. What could be the cause? A: There are two primary possibilities. First, the product itself may be unstable to the pH conditions or prolonged exposure to air and water during the workup.[7][10] Second, the hydrochloride salt of your product (or unreacted starting material) may have significant water solubility. Before discarding any aqueous layers, it is advisable to check them by TLC or LC-MS to ensure your product has not partitioned into the aqueous phase.[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing and Preventing Oxidation

Oxidation is the most common degradation pathway for the free amine form of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole. This typically occurs via a free-radical mechanism involving atmospheric oxygen.

Visual Cues:

  • Appearance of color (yellow → brown → dark purple/black) in the reaction mixture or on a TLC plate.

  • Streaking on TLC plates.

  • Emergence of multiple new, often minor, spots in LC-MS analysis.

Core Cause: The lone pair of electrons on the nitrogen of the free amine is easily oxidized. Protonating this nitrogen to form the HCl salt sequesters this lone pair, rendering the molecule far more stable to oxidation.[4]

Troubleshooting Workflow: Unexpected Color Formation

If you observe an unexpected color change, follow this diagnostic workflow.

G A Unexpected Color Change Observed B Is a base present in the reaction? A->B C YES: Free amine has formed. Is the reaction under inert gas? B->C Yes D NO: Compound is likely in its stable HCl salt form. B->D No E YES: Check for other potential oxidants (e.g., peroxide in solvent, oxidizing reagent). C->E Yes F NO: This is the primary cause. Implement inert atmosphere protocol. C->F No G Source of oxidation is likely reagent/solvent contamination or light. D->G H Implement rigorous inerting and/or protect reaction from light. E->H F->H

Caption: Troubleshooting workflow for color change.

Protocol: Setting Up an Oxygen-Free Reaction
  • Glassware: Dry all glassware in an oven (e.g., 120 °C) overnight and allow it to cool in a desiccator or under a stream of dry nitrogen.

  • Assembly: Quickly assemble the reaction apparatus (e.g., flask with condenser and nitrogen inlet) while it is still warm.

  • Purging: Place the system under vacuum and refill with an inert gas (nitrogen or argon). Repeat this cycle 3-5 times to remove atmospheric air and moisture.

  • Solvent Preparation: Use solvents from a solvent purification system or anhydrous solvents from a sealed bottle. To ensure they are oxygen-free, sparge the solvent with an inert gas for 15-30 minutes before use.[6]

  • Reagent Addition: Add the this compound salt and other solid reagents to the flask under a positive pressure of inert gas.

  • Initiation: Add the degassed solvent via cannula or syringe. If a base is required, add it at this stage. Maintain a gentle positive pressure of inert gas throughout the entire reaction.

  • Monitoring: Take aliquots for analysis using a syringe through a rubber septum.

Preventative Action Mechanism of Protection Priority Level
Maintain Inert Atmosphere Prevents exposure to atmospheric O₂, the primary oxidant.Critical (for free base)
Use Degassed Solvents Removes dissolved O₂ from the reaction medium.Critical (for free base)
Protect from Light Prevents photochemical degradation pathways.High
Use Peroxide-Free Solvents Ethers like THF can form explosive peroxides which are also strong oxidants.High
Maintain Low Temperature Reduces the rate of all reactions, including degradation.Medium
Guide 2: Managing pH and the Free Base Form

The compound's state—as a stable salt or a reactive free base—is entirely dependent on the pH of the medium. Understanding and controlling this is key to success.

G cluster_0 Acidic Conditions (e.g., pH < 6) cluster_1 Basic Conditions (e.g., pH > 8) A 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindolium chloride (Supplied Form) B 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole (Free Base) A->B Add Base (e.g., NaHCO₃, Et₃N) H⁺ is removed A_props Properties: - Stable to oxidation - Water-soluble - Non-nucleophilic B->A Add Acid (e.g., HCl) H⁺ is added B_props Properties: - Prone to oxidation - Soluble in organic solvents - Nucleophilic

Caption: pH-dependent equilibrium of the title compound.

Protocol: In Situ Generation of the Free Base for Reaction

This method is preferred as it avoids isolating the less stable free amine.

  • Set up the reaction under a strict inert atmosphere as described in Guide 1 .

  • Add the this compound salt and any other solid reagents to the flask.

  • Add the degassed organic solvent. The salt may not fully dissolve at this stage, resulting in a slurry.

  • Add a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃). The amount should be stoichiometric to neutralize the HCl salt (1 equivalent) plus any additional amount required by the reaction itself.

  • Stir the mixture for 15-30 minutes. The slurry should become a clear solution as the more soluble free base is formed.

  • Proceed immediately with the addition of other reagents to begin the desired transformation.

Parameter Hydrochloride Salt Form Free Base Form
Stability High; resistant to air oxidation.[3][4]Low; susceptible to air oxidation.[6]
Solubility Generally higher in polar/protic solvents (water, alcohols).[11][12]Higher in non-polar organic solvents (DCM, THF, Toluene).
Reactivity Low; nitrogen is non-nucleophilic.High; nitrogen is nucleophilic and can participate in reactions.
Handling Can be handled in air for weighing.Must be handled under an inert atmosphere.

Part 3: References

  • Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. 3

  • Vertex AI Search. Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? 4

  • UK Meds Online. What is Hydrochloride? – Definition & Chemical Explained. 11

  • Silicon.fr. What is Hydrochloride Utilized for in Tablets? 12

  • Pharmaoffer.com. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. 5

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine.

  • BenchChem. Troubleshooting side reactions in isoindole synthesis. 7

  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. 8

  • Google Patents. Inhibition of amine oxidation.

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

  • University of Rochester. How To: Troubleshoot a Reaction.

  • National Institutes of Health. The chemistry of isoindole natural products.

  • Reddit. Troubleshooting a difficult Heck reaction.

  • PubMed. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway.

  • Baran Lab Group. Haloselectivity of Heterocycles.

  • PubMed. Chemical pathways of degradation of the bradykinin analog, RMP-7.

  • ACS Publications. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.

Sources

Technical Support Center: Managing Impurities in 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities in this specific API preparation. The following troubleshooting guides and FAQs provide in-depth, actionable advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an unknown peak in my HPLC analysis. What are the most probable impurities I should consider?

The most common impurities in the synthesis of this compound can be categorized into several classes:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These form due to the decomposition of the final product, often through oxidation.

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification that are not completely removed.[1][2]

A summary of potential impurities is provided in the table below.

Impurity ClassSpecific ExamplePotential OriginRecommended Analytical Method
Starting Material 4-Bromo-1,2-dimethylbenzeneIncomplete reaction during initial steps.HPLC, GC-MS
Side-Product Debrominated IsoindoleReductive dehalogenation during synthesis.HPLC, LC-MS
Side-Product Dimer/Oligomer SpeciesSide reactions, particularly if Grignard reagents are used.[3]HPLC, LC-MS
Degradation Isoindole N-oxideAir oxidation of the isoindole nitrogen.[4]HPLC, LC-MS
Solvents Toluene, THF, EthanolIncomplete removal after reaction or purification.Headspace GC-MS[5][6]
Q2: My final product has a slight discoloration (yellow to brown). What is the likely cause and how can I prevent it?

Discoloration is often an indicator of minor impurities. The primary culprits are typically:

  • Oxidation: The tertiary amine of the isoindole moiety is susceptible to air oxidation, which can form colored N-oxide impurities.[7] This process can be accelerated by exposure to light and elevated temperatures.

  • Biphenyl-type Impurities: If a Grignard reaction is part of your synthesis, coupling of the Grignard reagent with unreacted aryl halide can form colored biphenyl impurities.[3]

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Control Temperature: Avoid excessive temperatures during the reaction and purification steps. For Grignard reactions, controlling the addition rate of reagents is crucial to prevent overheating.[3]

  • Purification: Discoloration can often be removed by recrystallization with an appropriate solvent system or by column chromatography.

Troubleshooting Guide: Specific Impurity Issues

This section provides a deeper dive into managing specific, challenging impurities.

Issue 1: Presence of Debrominated Impurity

Scenario: Your mass spectrometry data shows a peak corresponding to the molecular weight of 1,1-dimethyl-2,3-dihydro-1H-isoindole (M-Br+H).

Causality: This impurity arises from a dehalogenation side reaction. This is particularly common if your synthesis involves:

  • Catalytic Hydrogenation: Steps involving catalysts like Palladium on carbon (Pd/C) can lead to hydrodehalogenation.[4]

  • Grignard Reagent Formation: The formation of the Grignard reagent itself can sometimes lead to radical side reactions that result in dehalogenation.[8]

Mitigation Strategy:

  • Reagent Choice: If using a reduction step, consider alternative reducing agents that are less prone to causing dehalogenation.

  • Reaction Conditions: Optimize the temperature and reaction time. Shorter reaction times can sometimes minimize the formation of this side product.

  • Purification: The debrominated impurity often has different polarity from the desired product, allowing for separation by column chromatography or fractional crystallization.

Issue 2: Identification and Control of Residual Solvents

Scenario: Your product fails to meet the purity specifications due to the presence of residual solvents above the acceptable limits defined by ICH guidelines.[9]

Causality: Solvents used in the synthesis, purification, or final salt formation (e.g., toluene, methanol, isopropanol) may be entrapped in the crystal lattice of the final product. Inadequate drying is the most common cause.[5]

Troubleshooting Protocol: Residual Solvent Analysis and Removal

This protocol outlines the steps for identifying and quantifying residual solvents using Headspace Gas Chromatography (GC) and for optimizing the drying process.

Part A: Analysis by Headspace GC

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial.

  • Solvent Addition: Add a suitable headspace solvent in which the sample is soluble, such as dimethyl sulfoxide (DMSO) or water.[5]

  • Standard Preparation: Prepare calibration standards of the expected solvents in the same headspace solvent.

  • GC Method:

    • Column: Use a column suitable for residual solvent analysis, such as a G43 phase (624-type column).[6]

    • Injector: Headspace autosampler.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve.

Part B: Optimizing the Drying Process

  • Select Appropriate Drying Method: Vacuum drying is generally effective for removing residual solvents.

  • Optimize Temperature: Increase the drying temperature, but ensure it remains well below the melting point or decomposition temperature of the compound to avoid degradation.

  • Optimize Pressure: Use a high vacuum to facilitate solvent removal.

  • Increase Drying Time: Extend the drying time and periodically re-test for residual solvents until the levels are within the required specifications.

Visualizing Impurity Management

Workflow for Impurity Identification and Control

The following diagram illustrates a systematic approach to identifying and controlling impurities during the preparation of this compound.

cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_decision Assessment cluster_purification Troubleshooting & Purification cluster_final Final Steps A Crude Product Isolation B HPLC & LC-MS Analysis A->B C Purity > 99%? B->C D Identify Impurities (MS, NMR) C->D No H Headspace GC for Residual Solvents C->H Yes I Final Product Release C->I Yes E Optimize Reaction Conditions D->E F Select Purification (Recrystallization, Chromatography) D->F E->A Re-run Synthesis G Re-analyze Purified Product F->G G->C Re-assess Purity H->I

Caption: Quality control workflow for impurity management.

Potential Impurity Formation Pathways

This diagram illustrates the formation of key impurities from the target molecule.

cluster_impurities Potential Impurities TM 6-bromo-1,1-dimethyl- 2,3-dihydro-1H-isoindole (Target Molecule) N_Oxide N-Oxide Impurity TM->N_Oxide [O] Air Oxidation Debromo Debrominated Impurity TM->Debromo [H] Reductive Dehalogenation

Caption: Formation pathways for common impurities.

References

  • Vertex AI Search. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
  • BrightSpec. (n.d.). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • ResolveMass Laboratories Inc. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • PubMed. (2021). Mechanistic Investigation of the Formation of Isoindole N-Oxides in the Electron Transfer-Mediated Oxidative Cyclization of 2'-Alkynylacetophenone Oximes.
  • Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of the Isoindoline Scaffold: From CNS Agents to Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of compounds based on the 2,3-dihydro-1H-isoindole (isoindoline) scaffold. While centered on the specific analog 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride , for which public data is limited, we will explore the broader structure-activity relationships (SAR) of the isoindoline class. We will examine how specific substitutions on this privileged scaffold dictate its interaction with diverse biological targets, providing a framework for researchers in drug discovery and development.

The Isoindoline Scaffold: A Versatile Pharmacophore

The isoindoline ring system, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1] Its rigid structure, combined with multiple points for chemical modification, allows for the precise spatial orientation of functional groups to engage with a wide array of biological targets. This versatility has led to the development of clinical drugs for indications ranging from cancer and inflammatory diseases to central nervous system (CNS) disorders.[1]

The core structure of the titular compound, 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole, features key substitutions that serve as a reference point for our comparative analysis:

  • Aromatic Substitution (Position 6): A bromine atom, which can influence electronic properties and provide a vector for further modification.

  • Pyrrolidine Ring Substitution (Position 1): A gem-dimethyl group, which adds lipophilicity and steric bulk, potentially locking the molecule into a specific conformation.

This guide will compare how variations at these positions and others (particularly the isoindole nitrogen) dramatically alter the pharmacological profile, turning a single scaffold into a key that can unlock many different biological doors.

Comparative Analysis of Biological Activity Based on Substitution Patterns

The biological target of an isoindoline derivative is exquisitely sensitive to its substitution pattern. Below, we compare how different analog series engage with distinct classes of proteins.

Targeting Central Nervous System (CNS) Receptors and Transporters

The isoindoline scaffold is frequently employed in the design of ligands for CNS targets due to its structural resemblance to endogenous neurotransmitters.

  • Dopamine Transporter (DAT) and D4 Receptors: The isoindoline core is a known scaffold for dopamine transporter (DAT) inhibitors and dopamine receptor ligands.[2][3][4] For instance, the clinical drug Mazindol features a complex fused isoindoline core and is used for the short-term treatment of obesity, acting in part by inhibiting dopamine reuptake.[1][2] Structure-activity relationship studies on isoindolinyl benzisoxazolpiperidines revealed that substitutions on the isoindoline ring led to potent and selective dopamine D4 receptor antagonists.[5] In these analogs, the isoindole nitrogen is typically functionalized with a longer chain connecting to another cyclic moiety, which is crucial for receptor engagement. The gem-dimethyl substitution at the 1-position, as seen in our reference compound, would likely influence the orientation of this side chain, thereby modulating potency and selectivity.

  • Orexin-1 (OX1) Receptor Antagonism: Selective OX1 antagonists are being investigated for treating addiction. A series of tetrahydroisoquinoline-based antagonists (a closely related scaffold) demonstrated that substitution at the 1-position is critical for activity.[6][7] An optimally substituted benzyl group at this position was found to be a requirement for potent OX1 receptor binding.[6] This highlights the importance of the substituent at the position corresponding to the gem-dimethyl group in our lead compound. Replacing a large benzyl group with two smaller methyl groups would drastically alter the binding mode and likely abolish OX1 activity, redirecting the compound's potential to other targets.

Enzyme Inhibition: From Cancer to Neurodegeneration

Isoindoline derivatives have also been successfully developed as potent enzyme inhibitors.

  • Histone Deacetylase (HDAC) Inhibition: A novel series of isoindoline-based hydroxamates were developed as potent HDAC1 inhibitors with anti-proliferative activity in colon cancer cells.[8] In these compounds, the isoindole nitrogen is connected via a linker to a zinc-binding hydroxamate group. The isoindoline moiety serves as the "cap" group, interacting with the surface of the enzyme. The substitution pattern on the aromatic part of the isoindoline can be optimized to enhance these surface interactions and improve potency.

  • Cholinesterase Inhibition: For Alzheimer's disease research, isoindoline-1,3-dione derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9] These "phthalimide" analogs feature oxidation at the 1 and 3 positions. The core structure acts as a scaffold to position various pharmacophores, often linked to the imide nitrogen, within the enzyme's active site.[9]

  • B-Raf Kinase Inhibition: In the realm of oncology, structure-guided design has led to the discovery of isoindoline-1,3-diones as novel B-Raf kinase inhibitors.[10] These compounds act as either Type I or Type II inhibitors, and their potency and selectivity are dictated by the substituents attached to the isoindoline core.

Structure-Activity Relationship (SAR) Summary

The diverse activities of isoindoline analogs can be rationalized by considering how different substitutions influence the molecule's overall properties and interactions with its target.

Table 1: Comparative Structure-Activity Relationships of Substituted Isoindoline Scaffolds

Scaffold Modification Example Analog Class Biological Target(s) Key SAR Insights References
N-Alkylation with Piperidine/Piperazine Isoindolinyl benzisoxazolpiperidinesDopamine D4 ReceptorsThe length and nature of the N-linker are critical for potency. Aromatic substitutions modulate selectivity against D2 and other receptors.[5]
Oxidation to Isoindoline-1,3-dione (Phthalimide) Phthalimide-N-benzyl hybridsAChE/BuChEThe phthalimide core acts as a rigid anchor. The N-substituent is responsible for key interactions within the enzyme active site gorge.[9]
Oxidation to Isoindoline-1,3-dione Isoindoline-1,3-dione derivativesB-Raf KinaseServes as a scaffold for positioning moieties that interact with the kinase hinge region and allosteric pockets.[10]
N-Linker to Hydroxamate Isoindoline-based hydroxamatesHistone Deacetylase (HDAC)The isoindoline acts as a surface-recognition "cap" group, while the linker and hydroxamate engage the active site channel and zinc ion.[8]
Substitution at 1-Position 1-Aryl-TetrahydroisoquinolinesOrexin-1 (OX1) ReceptorA large, appropriately substituted aryl group at the 1-position is essential for high-affinity binding. Small alkyl groups are not tolerated.[6][7]
Aromatic Halogenation Halogenated Isoindole-1,3(2H) dionesAntimicrobial / AnticancerHalogenation, particularly with bromine, increases lipophilicity and can enhance membrane permeability and target engagement, leading to increased potency.[11]

From this data, we can infer the potential role of the substitutions in 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole . The 6-bromo group increases lipophilicity and may enhance activity, a trend seen in halogenated anticancer and antimicrobial isoindoles.[11] The 1,1-dimethyl group provides significant steric bulk, which would prevent binding to targets requiring a large substituent at that position (like the OX1 receptor) but could be optimal for targets with a corresponding hydrophobic pocket. This substitution pattern is most analogous to scaffolds targeting CNS transporters or receptors where the isoindole nitrogen is the primary point of functionalization.

Key Experimental Protocols

To assess and compare the biological activity of a novel isoindoline analog, a series of standardized assays are employed. Below is a representative protocol for a competitive radioligand binding assay, a fundamental technique used to determine a compound's affinity for a specific receptor or transporter, such as the dopamine transporter (DAT).

Protocol: [³H]WIN 35,428 Competitive Binding Assay for the Dopamine Transporter (DAT)

Causality: This assay quantifies the ability of a test compound (e.g., an isoindoline analog) to displace a known high-affinity radiolabeled ligand ([³H]WIN 35,428) from its target (DAT). The concentration at which the test compound displaces 50% of the radioligand (the IC₅₀ value) is a measure of its binding affinity. A lower IC₅₀ indicates higher affinity.

Methodology:

  • Tissue Preparation:

    • Homogenize striatal tissue from rat brains (a region rich in DAT) in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

      • A range of concentrations of the test isoindoline compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • For non-specific binding (NSB) wells, add a high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).[4]

      • Add a fixed concentration of the radioligand, [³H]WIN 35,428 (e.g., 1-2 nM).

      • Add the membrane preparation (e.g., 50-100 µg protein per well).

    • The total assay volume is typically 250 µL.

  • Incubation & Harvesting:

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

    • Wash the filters rapidly three times with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the IC₅₀ value by performing a nonlinear regression analysis of the competition data (log[inhibitor] vs. response). The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

Self-Validation System: The protocol's integrity is ensured by including controls for total binding (radioligand + membranes, no inhibitor) and non-specific binding (NSB). Specific binding is the difference between total and NSB. The use of a known reference compound (like cocaine or GBR 12909) serves as a positive control to validate the assay's performance on each run.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for conceptualizing workflows and relationships in drug discovery.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Screening cluster_secondary Phase 3: Functional & Selectivity cluster_invivo Phase 4: In Vivo Validation Compound Test Isoindoline Analogs BindingAssay Radioligand Binding Assay (Determine Affinity - Ki) Compound->BindingAssay Target Target Preparation (e.g., Membrane Homogenate) Target->BindingAssay FunctionalAssay Functional Assay (e.g., Uptake Inhibition) BindingAssay->FunctionalAssay Active 'Hits' SelectivityPanel Selectivity Panel (Test vs. Related Targets) FunctionalAssay->SelectivityPanel PK Pharmacokinetics (ADME) SelectivityPanel->PK Potent & Selective Leads Efficacy Animal Model of Disease (e.g., Behavioral Test) PK->Efficacy

Caption: High-level workflow for drug discovery screening.

Caption: Structure-Activity Relationship (SAR) of the Isoindoline Scaffold.

Conclusion and Future Directions

The 2,3-dihydro-1H-isoindole scaffold is a remarkably privileged structure in medicinal chemistry. As demonstrated, subtle chemical modifications to the core ring system can profoundly redirect biological activity, yielding potent and selective ligands for CNS transporters, GPCRs, and various enzyme classes. While specific data on this compound remains elusive in public literature, SAR analysis of related analogs suggests it may possess activity at CNS targets where the isoindole nitrogen is the key interaction point and the gem-dimethyl groups are accommodated by a hydrophobic pocket.

Future research should focus on the synthesis and systematic evaluation of analogs like this one to fully map the chemical space around the isoindoline core. By exploring less common substitution patterns, such as the gem-dimethyl group at the 1-position, novel pharmacological profiles may be uncovered, leading to the development of next-generation therapeutics for a wide range of human diseases.

References

  • Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. PubMed. Available at: [Link]

  • The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. PubMed. Available at: [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. Available at: [Link]

  • Structure-activity relationship study of the newly designed and synthesized derivatives tested biologically as antioxidants. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. PubMed. Available at: [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. PubMed. Available at: [Link]

  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]

  • The chemistry of isoindole natural products. PubMed Central. Available at: [Link]

  • Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. National Institutes of Health (NIH). Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. Available at: [Link]

  • Simple Synthesis and Biological Evaluation of Some Benzimidazoles Using Sodium Hexafluroaluminate, Na 3 AlF 6 , as an Efficient Catalyst. PubMed. Available at: [Link]

  • Effect of 1-substitution on tetrahydroisoquinolines as selective antagonists for the orexin-1 receptor. PubMed. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available at: [Link]

  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PubMed Central. Available at: [Link]

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comparative analysis of different synthetic routes to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the bromine atom on the isoindoline core allows for further functionalization, making it a versatile intermediate. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into the rationale behind the experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

The two primary strategies that will be discussed are:

  • Route 1: Convergent Synthesis via Ritter-type Reaction: This approach commences with a readily available brominated aromatic compound and constructs the isoindoline ring system in a convergent manner.

  • Route 2: Linear Synthesis via Electrophilic Bromination: This strategy involves the initial synthesis of the 1,1-dimethyl-2,3-dihydro-1H-isoindole core, followed by a subsequent electrophilic bromination step.

Each route will be evaluated based on factors such as the availability of starting materials, number of synthetic steps, overall yield, and scalability.

Route 1: Convergent Synthesis via Ritter-type Reaction

This synthetic pathway offers a direct approach to the brominated isoindoline core by utilizing a starting material that already contains the bromine substituent. The key transformation is an intramolecular Ritter-type reaction, which efficiently forms the heterocyclic ring.

Experimental Protocol

Step 1: Synthesis of 2-(4-bromophenyl)propan-2-ol

To a solution of 4'-bromoacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of methylmagnesium bromide (3.0 eq, 3 M in diethyl ether) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(4-bromophenyl)propan-2-ol, which can be used in the next step without further purification.[1]

Step 2: Synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole

2-(4-bromophenyl)propan-2-ol (1.0 eq) is dissolved in a mixture of formic acid and formaldehyde (37% in water). The solution is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the pH is adjusted to basic (pH > 10) with the addition of a concentrated sodium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole. Purification can be achieved by column chromatography on silica gel. This reaction is a variation of the Eschweiler-Clarke reaction, where an intramolecular cyclization occurs.[2][3]

Step 3: Formation of the Hydrochloride Salt

The purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is dissolved in a minimal amount of diethyl ether. To this solution, a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

Diagram of Route 1

Route 1: Convergent Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Intramolecular Ritter-type Reaction cluster_2 Step 3: Salt Formation 4'-bromoacetophenone 4'-bromoacetophenone 2-(4-bromophenyl)propan-2-ol 2-(4-bromophenyl)propan-2-ol 4'-bromoacetophenone->2-(4-bromophenyl)propan-2-ol 1. MeMgBr, THF 2. NH4Cl (aq) MeMgBr MeMgBr 6-bromo-1,1-dimethyl-isoindole 6-bromo-1,1-dimethyl- 2,3-dihydro-1H-isoindole 2-(4-bromophenyl)propan-2-ol->6-bromo-1,1-dimethyl-isoindole HCHO, HCOOH Reflux Formaldehyde_FormicAcid Formaldehyde_FormicAcid Target_HCl 6-bromo-1,1-dimethyl-2,3-dihydro -1H-isoindole hydrochloride 6-bromo-1,1-dimethyl-isoindole->Target_HCl HCl in Et2O HCl_ether HCl_ether

Caption: Synthetic pathway for Route 1.

Discussion of Route 1

The primary advantage of this route is its convergent nature, which introduces the bromine atom at the beginning of the synthesis, avoiding potential regioselectivity issues in a later bromination step. The starting material, 4'-bromoacetophenone, is commercially available and relatively inexpensive. The Grignard reaction is a robust and high-yielding transformation. The key cyclization step, a Ritter-type reaction, provides an efficient means to construct the isoindoline ring. Potential challenges include the handling of the organometallic Grignard reagent and the optimization of the cyclization reaction to maximize yield and minimize side products.

Route 2: Linear Synthesis via Electrophilic Bromination

This approach involves the initial construction of the 1,1-dimethyl-2,3-dihydro-1H-isoindole scaffold, followed by the introduction of the bromine atom via an electrophilic aromatic substitution reaction.

Experimental Protocol

Step 1: Synthesis of 1,1-dimethyl-2,3-dihydro-1H-isoindole

A plausible synthesis of the parent isoindole can be envisioned starting from phthalide. Phthalide is reacted with two equivalents of methylmagnesium bromide to form the corresponding diol, which upon treatment with a reducing agent and a nitrogen source, such as ammonia or a primary amine followed by reduction, would yield the desired 1,1-dimethyl-2,3-dihydro-1H-isoindole. A detailed, optimized procedure for this specific transformation would need to be developed based on general methods for isoindoline synthesis.

Step 2: Bromination of 1,1-dimethyl-2,3-dihydro-1H-isoindole

To a solution of 1,1-dimethyl-2,3-dihydro-1H-isoindole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The directing effect of the amino group and the alkyl substituents would need to be carefully considered to achieve the desired 6-bromo isomer as the major product.[4][5] Purification by column chromatography may be necessary to separate isomeric products.

Step 3: Formation of the Hydrochloride Salt

The procedure is identical to Step 3 in Route 1. The purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is treated with ethereal HCl to precipitate the hydrochloride salt.

Diagram of Route 2

Route 2: Linear Synthesis cluster_0 Step 1: Isoindoline Formation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Salt Formation Starting_Material Phthalide 1,1-dimethyl-isoindole 1,1-dimethyl- 2,3-dihydro-1H-isoindole Starting_Material->1,1-dimethyl-isoindole Multi-step synthesis 6-bromo-1,1-dimethyl-isoindole 6-bromo-1,1-dimethyl- 2,3-dihydro-1H-isoindole 1,1-dimethyl-isoindole->6-bromo-1,1-dimethyl-isoindole e.g., NBS, AcOH Brominating_Agent NBS or Br2 Target_HCl 6-bromo-1,1-dimethyl-2,3-dihydro -1H-isoindole hydrochloride 6-bromo-1,1-dimethyl-isoindole->Target_HCl HCl in Et2O HCl_ether HCl_ether

Caption: Synthetic pathway for Route 2.

Discussion of Route 2

This linear approach may be advantageous if the parent 1,1-dimethyl-2,3-dihydro-1H-isoindole is readily available or can be synthesized in high yield through an established procedure. The main challenge of this route lies in the regioselectivity of the bromination step. The amino group is an ortho-, para-director. Careful selection of the brominating agent and reaction conditions is crucial to favor the formation of the desired 6-bromo isomer over other potential isomers (e.g., 4-bromo or 5-bromo). The synthesis of the starting isoindoline may also involve multiple steps, potentially lowering the overall efficiency of the sequence.

Comparative Analysis

FeatureRoute 1: Convergent Synthesis via Ritter-type ReactionRoute 2: Linear Synthesis via Electrophilic Bromination
Starting Materials 4'-Bromoacetophenone (readily available)Phthalide or other precursors for the isoindoline core (availability and cost may vary)
Number of Steps 3 steps3 or more steps (depending on the synthesis of the parent isoindole)
Key Transformation Intramolecular Ritter-type cyclizationElectrophilic aromatic bromination
Regioselectivity Excellent (bromine position is pre-determined)Potentially problematic; may require optimization to achieve desired isomer
Potential Challenges Handling of Grignard reagent; optimization of cyclizationSynthesis of the parent isoindole; control of regioselectivity during bromination
Overall Yield Potentially higher due to fewer steps and better control of regioselectivityMay be lower due to the multi-step nature and potential for isomeric mixtures
Scalability Generally scalable, with considerations for the Grignard reactionScalability depends on the efficiency of both the isoindole synthesis and the bromination step

Conclusion

Both synthetic routes present viable pathways to this compound.

Route 1 is arguably the more robust and efficient strategy due to its convergent design, which ensures excellent control over the position of the bromine substituent. The readily available starting material and the high-yielding nature of the individual steps make it an attractive option for both laboratory-scale synthesis and potential scale-up.

Route 2 offers a more linear approach that might be considered if the parent 1,1-dimethyl-2,3-dihydro-1H-isoindole is a known and easily accessible compound. However, the critical challenge of controlling the regioselectivity during the bromination step could lead to lower yields of the desired product and require more extensive purification.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of production, and the analytical capabilities for separating potential isomers. For a reliable and efficient synthesis of this compound, the convergent approach outlined in Route 1 is recommended.

References

  • 2-(4-BROMOPHENYL)PROPAN-2-OL - ChemBK. (2024, April 9). Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. Retrieved from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (2023, May 25). Retrieved from [Link]

  • BROMINATION OF DIMETHYL 1-SUBSTITUTED INDOLE-2,3-DICARBOXYLATES. (2006, July 11). Retrieved from [Link]

  • Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene. Retrieved from [Link]

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  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. Retrieved from [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. Retrieved from [Link]

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  • (PDF) Brominated isoindolines: Precursors to functionalised nitroxides - ResearchGate. (2025, August 10). Retrieved from [Link]

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A Researcher's Guide to the Structural Elucidation of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The isoindole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the structural analysis of a specific derivative class, exemplified by 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride.

While specific crystallographic data for this compound is not yet publicly available in crystallographic databases, this guide will provide a robust framework for its determination. We will delve into the experimental design, from synthesis and crystallization to data analysis, and compare this technique with viable alternatives. The crystal structure of the related compound, 6-bromo-1H-indole-3-carboxylic acid, will be used as an illustrative example of the expected outcomes.[3]

The Central Role of X-ray Crystallography in Drug Discovery

Single-crystal X-ray diffraction is an analytical technique that provides unambiguous determination of the three-dimensional structure of molecules.[4] By measuring the angles and intensities of X-rays diffracted by a crystalline solid, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms and the intricate details of molecular geometry.[5] This information is invaluable in understanding structure-activity relationships (SAR) and in the design of more potent and selective drug candidates.

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is considered the gold standard for atomic-resolution structural information, alternative and complementary techniques exist. The choice of method often depends on the nature of the sample and the specific information required.

Technique Principle Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.Provides unambiguous 3D structure, absolute configuration, and details of intermolecular interactions.[4]Requires a high-quality single crystal, which can be challenging to grow.[6]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Useful for phase identification, polymorphism screening, and can be used for structure solution in some cases.[7]Does not typically provide the atomic resolution of SCXRD. Structure solution from PXRD data can be complex.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information about molecular connectivity and conformation in solution. Does not require crystallization.Does not directly provide a 3D structure of the solid state. Overlapping signals can be an issue for larger molecules.[6]
Three-Dimensional Electron Diffraction (3DED) Diffraction of electrons by microcrystals.Can be used on much smaller crystals than SCXRD.[7] An evolving technique that is becoming more accessible.Data can be of lower resolution than SCXRD, and radiation damage can be a concern.[8]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the key stages.

Synthesis of this compound Derivatives

The synthesis of isoindole derivatives can be achieved through various established routes.[1][9][10] A general approach for the target compound and its analogues might involve the cyclization of a suitably substituted precursor. For instance, a synthetic pathway could start from a brominated phthalide derivative, followed by reaction with an appropriate amine to form the isoindolinone ring, and subsequent reduction and introduction of the dimethyl groups. The final step would involve the formation of the hydrochloride salt.

Illustrative Synthetic Scheme:

A Brominated Precursor B Cyclization A->B Amine C Reduction & Alkylation B->C Reducing Agent, Methylating Agent D Salt Formation C->D HCl E Target Molecule D->E

Caption: Generalized synthetic workflow for isoindole derivatives.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[6] Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Methods:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[11]

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the volatile solvent into the compound's solution leads to crystallization.[11]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.[11]

Protocol for Crystallization Screening:

  • Solvent Selection: Test the solubility of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A good starting point is a solvent in which the compound is sparingly soluble.

  • Trial Set-up: Prepare small-scale crystallization trials using the methods described above with different solvent systems.

  • Incubation: Store the trials in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) are observed, carefully remove them from the solution using a loop and mount them on the goniometer head of the diffractometer.[6]

Crystallization Workflow Diagram:

A Synthesized Compound B Solvent Screening A->B C Crystallization Trial Setup (Slow Evaporation, Vapor Diffusion, etc.) B->C D Incubation & Monitoring C->D E Crystal Growth D->E F Crystal Selection & Mounting E->F G X-ray Diffraction F->G

Caption: Step-by-step process for obtaining single crystals.

X-ray Diffraction Data Collection and Processing

Once a suitable crystal is mounted, it is subjected to a monochromatic X-ray beam in a diffractometer. The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.[12]

Data Collection Protocol:

  • Crystal Screening: A few initial diffraction images are collected to assess the quality of the crystal.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Collection Strategy: A strategy is devised to collect a complete set of unique diffraction data by rotating the crystal in the X-ray beam.

  • Data Integration: The raw diffraction images are processed to determine the intensity of each reflection.[12]

  • Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors to produce a final dataset.

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves cannot be directly measured.[5] For small molecules, direct methods are typically used to solve this problem and generate an initial electron density map.[5]

Structure Refinement Protocol:

  • Model Building: An initial atomic model is built into the electron density map.

  • Least-Squares Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process.[13]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Analysis Workflow:

A Raw Diffraction Data B Data Processing & Scaling A->B C Structure Solution (Direct Methods) B->C D Initial Electron Density Map C->D E Model Building D->E F Iterative Refinement E->F G Final Crystal Structure F->G H Validation G->H

Sources

Assessing the Purity of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, ensuring the purity of all chemical constituents is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the critical task of assessing the purity of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. This compound is a vital intermediate in the synthesis of numerous pharmaceutical agents, making its purity a critical quality attribute.[1] This document will explore the scientific rationale behind the chosen analytical methodology, present a detailed experimental protocol, and contrast its performance with a more advanced alternative, Ultra-High-Performance Liquid Chromatography (UPLC).

The Imperative of Purity for Pharmaceutical Intermediates

The quality of a final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates. For this compound, even minute impurities can have significant consequences, potentially leading to the formation of toxic byproducts, reduced yield in subsequent synthetic steps, or altered pharmacological properties of the final drug. Consequently, a robust and validated analytical method for purity determination is a non-negotiable aspect of quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity and impurity analysis in pharmaceutical laboratories.[2] Its widespread adoption is due to its high resolving power, sensitivity, and quantitative accuracy. This guide will provide a detailed examination of a specific HPLC method for this compound, complete with a step-by-step protocol and a comparative analysis against the capabilities of UPLC.

Method Selection: The Scientific Rationale for HPLC

The selection of an appropriate analytical technique is dictated by the physicochemical characteristics of the analyte and the objectives of the analysis. This compound is a polar and ionizable molecule, making reversed-phase HPLC (RP-HPLC) an ideal choice for its separation and quantification.[3][4][5]

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: This chromatographic mode employs a nonpolar stationary phase (commonly a C18-bonded silica) and a polar mobile phase.[6][7] This setup is highly effective for retaining and separating polar compounds like the target isoindole derivative from potential non-polar impurities.[3][4][5]

  • UV Detection: The aromatic ring within the structure of this compound acts as a chromophore, enabling sensitive detection using a UV-Vis spectrophotometer. Careful selection of the detection wavelength is critical to maximize the signal-to-noise ratio and achieve low limits of detection.

  • Method Validation: To ensure the reliability and suitability of the analytical method, it must be validated in accordance with the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[8][9][10] This involves a thorough evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: A Validated HPLC Method

The following section outlines a detailed, step-by-step protocol for the purity assessment of this compound using HPLC.

3.1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

3.2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

3.3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 220 nm

3.4. Standard and Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: Ensure all solutions are filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.

3.5. Experimental Workflow:

Caption: A schematic of the HPLC experimental workflow, from sample preparation to data analysis.

3.6. Purity Calculation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis: HPLC vs. UPLC

For a thorough evaluation, the performance of the established HPLC method is compared against that of an Ultra-High-Performance Liquid Chromatography (UPLC) method. UPLC systems utilize columns with sub-2 µm particle sizes and operate at significantly higher pressures than conventional HPLC systems.[11][12][13] This results in notable enhancements in resolution, speed, and sensitivity.[14][15]

4.1. UPLC Method Conditions:

ParameterCondition
Column C18, 2.1 mm x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
8
10
10.1
12
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 220 nm

4.2. Performance Comparison:

The following table presents a summary of the expected performance data for both the HPLC and UPLC methods when analyzing a sample spiked with known impurities.

ParameterHPLC MethodUPLC MethodJustification
Run Time (minutes) 3512The smaller particle size and higher optimal linear velocity of the UPLC column allow for a significantly faster analysis, thereby increasing sample throughput.[11][12]
Resolution (Main Peak/Impurity 1) 2.85.0The increased efficiency of the UPLC column results in sharper peaks and improved separation of closely eluting compounds.[15]
Theoretical Plates (Main Peak) ~20,000~60,000A higher number of theoretical plates is indicative of greater column efficiency and enhanced separation power.
Limit of Detection (LOD) 0.03%0.008%The narrower peaks and reduced baseline noise in UPLC contribute to improved sensitivity, enabling the detection of impurities at lower levels.[11]
Solvent Consumption (mL/run) 354.8The shorter run time and lower flow rate of the UPLC method result in a substantial reduction in solvent usage, making it a more cost-effective and environmentally friendly option.[11][12]

4.3. Logical Framework for Method Selection:

method_selection A Analytical Requirement: Purity of a Pharmaceutical Intermediate B Analyte Characteristics: Polar, Ionizable, UV-Active A->B C Chosen Technique: Reversed-Phase Liquid Chromatography B->C D Standard Implementation: HPLC C->D E High-Throughput/High-Resolution Need: UPLC C->E F Method Validation as per ICH Q2(R1) D->F E->F

Caption: A decision tree illustrating the logical progression for selecting the appropriate chromatographic technique.

Ensuring Trustworthiness Through Self-Validation

The reliability of the described HPLC protocol is underpinned by several key elements that create a self-validating system:

  • System Suitability Tests (SST): Prior to any sample analysis, a series of system suitability tests must be performed.[16][17][18] This typically involves multiple replicate injections of the standard solution to assess parameters such as retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), column efficiency (theoretical plates > 2000), and peak symmetry (tailing factor between 0.8 and 1.5).[19][20] These tests confirm that the chromatographic system is functioning correctly.[16][17][18]

  • Reference Standard: The use of a highly characterized reference standard with a known purity is fundamental for accurate peak identification and quantification.

  • Specificity: The method's ability to accurately measure the analyte in the presence of impurities is demonstrated by achieving baseline resolution between all peaks. A diode array detector can be used to perform peak purity analysis by comparing the UV spectra across the width of the main peak.

  • Robustness: During method development, it is crucial to assess the method's robustness by intentionally introducing small variations in parameters such as mobile phase pH, column temperature, and flow rate. This ensures that the method remains reliable under typical laboratory conditions.

Conclusion

This guide has presented a detailed and scientifically grounded HPLC method for the purity assessment of this compound. The provided protocol offers a robust and reliable approach for quality control within a pharmaceutical manufacturing environment. The comparative analysis with UPLC underscores the significant advancements in liquid chromatography, highlighting the advantages of reduced analysis time, enhanced resolution, and improved sensitivity that UPLC can offer, particularly in high-throughput settings. The ultimate choice between HPLC and UPLC will be guided by the specific requirements of the laboratory, including the need for rapid sample turnaround, the desired level of sensitivity, and the available instrumentation. Nevertheless, both techniques, when properly validated, provide the necessary accuracy and precision to ensure the quality and safety of this important pharmaceutical intermediate.

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A Comparative Guide to the Reactivity of 5-Bromo and 6-Bromo Isoindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindole scaffold is a privileged heterocyclic motif found in a range of natural products, pharmaceuticals, and functional materials.[1] Unlike its more stable isomer, indole, the 2H-isoindole structure possesses a highly reactive o-quinodimethane-like character, making it an excellent diene in Diels-Alder reactions and a synthetically versatile, yet challenging, building block.[2][3] Functionalization of the isoindole core, particularly on the benzene ring, is crucial for modulating its electronic properties, biological activity, and synthetic handles for further elaboration.

Among the various functionalized isoindoles, bromo-substituted isomers serve as key intermediates, primarily for their utility in palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth comparison of the predicted reactivity of two common positional isomers: 5-bromo-2H-isoindole and 6-bromo-2H-isoindole. While direct, side-by-side experimental comparisons in the literature are scarce due to the inherent instability of the parent isoindoles, we can construct a robust predictive model of their behavior by applying fundamental principles of physical organic chemistry. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the synthesis and application of these valuable heterocyclic systems.

The Electronic Landscape: How Bromine Position Dictates Reactivity

The reactivity of an aromatic system is fundamentally governed by the electron density distribution within the ring. The bromine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the ring through the sigma bond, causing a general deactivation of the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions relative to the substituent.

The key difference between the 5-bromo and 6-bromo isomers lies in how these effects propagate through the fused ring system and influence the electron density at key reactive sites.

Analysis of 5-Bromo-2H-isoindole

In the 5-bromo isomer, the bromine is meta to the C4 position and para to the C7 position. The electron-donating resonance effect will most strongly influence the electron density at C4 and C7. Conversely, the C6 position is ortho to the bromine, also experiencing this resonance donation.

Analysis of 6-Bromo-2H-isoindole

In the 6-bromo isomer, the bromine is ortho to both the C5 and C7 positions. Both of these positions will be significantly influenced by the +R effect. The C4 position is meta to the bromine and will be less affected by resonance.

The interplay of these effects dictates the behavior of each isomer in different reaction classes, as detailed in the following sections.

Comparative Reactivity in Key Synthetic Transformations

We will now compare the anticipated behavior of the 5-bromo and 6-bromo isomers in three critical classes of organic reactions: Diels-Alder cycloaddition, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution.

Diels-Alder Reaction: The Quintessential Isoindole Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is the hallmark of isoindole reactivity.[5] The isoindole acts as the 4π-electron diene component. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] An electron-rich diene with a higher energy HOMO will react faster with a given electron-poor dienophile.

  • 5-Bromo Isoindole: The bromine atom at the 5-position exerts a net electron-withdrawing effect on the overall π-system, which is expected to lower the HOMO energy compared to unsubstituted isoindole.

  • 6-Bromo Isoindole: The electronic effect of the bromine at the 6-position is similarly deactivating.

Prediction: The difference in reactivity between the two isomers in Diels-Alder reactions is predicted to be minimal . Both bromine substituents exert a comparable, modest deactivating effect on the diene system. The primary factor influencing the reaction rate will be the choice of dienophile, not the position of the bromine atom. Any observed difference would likely be subtle and require sensitive kinetic analysis.

Palladium-Catalyzed Cross-Coupling: A Gateway to Complexity

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation at the site of the C-Br bond.[7][8] The critical step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. The rate of this step is sensitive to the electronic environment and steric hindrance around the reaction center.

  • Electronic Effects: A more electron-deficient aryl bromide generally undergoes oxidative addition more readily. The overall electron-withdrawing nature of the isoindole nucleus, combined with the inductive effect of the bromine, renders both C-Br bonds susceptible to oxidative addition. The slight differences in electron density at C5 versus C6, arising from their positions relative to the nitrogen atom and the fused ring, are unlikely to produce a dramatic difference in reactivity.

  • Steric Effects: Both the 5- and 6-positions are sterically unhindered, flanked by a proton on one side. Therefore, steric hindrance is not a differentiating factor.[9]

Prediction: The reactivity of 5-bromo and 6-bromo isoindole in palladium-catalyzed cross-coupling reactions is expected to be very similar . Both isomers should serve as excellent substrates under standard conditions (e.g., using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂). The choice of ligands, base, and solvent will be far more critical to success than the isomer used.

Electrophilic Aromatic Substitution: Probing Ring Activation

While the pyrrole-like ring of isoindole is highly susceptible to attack, forcing conditions can achieve substitution on the carbocyclic ring. Here, the directing effects of both the fused heterocyclic ring and the bromine substituent come into play, leading to significant predicted differences in regioselectivity and reaction rate. The fused pyrrole ring is an activating group that preferentially directs electrophilic attack to the C4 and C7 positions. The bromine atom is a deactivating but ortho-, para-director.

  • 5-Bromo Isoindole:

    • The C4 position is activated by the pyrrole ring and by the +R effect of the para-bromine.

    • The C7 position is activated by the pyrrole ring but is meta to the bromine.

    • The C6 position is activated by the +R effect of the ortho-bromine but less so by the pyrrole ring.

    • Prediction: Electrophilic attack is most likely to occur at the C4 position , which benefits from the aligned activating effects of both the nitrogen and the bromine. The overall reaction rate will be slower than that of unsubstituted isoindole due to the deactivating nature of bromine.

  • 6-Bromo Isoindole:

    • The C5 position is activated by the +R effect of the ortho-bromine.

    • The C7 position is activated by the pyrrole ring and by the +R effect of the ortho-bromine.

    • The C4 position is activated by the pyrrole ring but is meta to the bromine.

    • Prediction: Electrophilic attack is strongly favored at the C7 position , which is activated by both the pyrrole ring and the ortho-bromine. Attack at C5 is a secondary possibility. The convergence of activating effects at C7 may lead to a slightly faster overall reaction rate for the 6-bromo isomer compared to the 5-bromo isomer in this specific reaction class.

The following diagram illustrates the stabilization of the cationic intermediate (Wheland intermediate) formed during electrophilic attack at the most favored position for each isomer.

Caption: Resonance stabilization of intermediates.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of the 5-bromo and 6-bromo isoindole isomers based on the theoretical analysis above.

Reaction TypeIsomerPredicted Relative RateKey Influencing FactorsPredicted Regiochemical Outcome
Diels-Alder Cycloaddition 5-BromoSimilarElectronic (-I, +R)N/A
6-BromoSimilarElectronic (-I, +R)N/A
Pd-Catalyzed Cross-Coupling 5-BromoSimilarElectronic, Steric (Minimal)Substitution at C5
6-BromoSimilarElectronic, Steric (Minimal)Substitution at C6
Electrophilic Substitution 5-BromoSlowerElectronic (Directing Effects)Substitution at C4
6-BromoFasterElectronic (Convergent Activation)Substitution at C7

Experimental Protocols

The protocols provided below are generalized methodologies adapted from procedures for related bromo-substituted heterocyclic compounds.[4][7] They serve as a robust starting point for researchers and should be optimized for the specific substrates and reagents used.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromo-Isoindole

This protocol describes a typical procedure for coupling an arylboronic acid with a bromo-isoindole substrate.

Materials:

  • Bromo-isoindole isomer (5- or 6-bromo) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., DME, Dioxane, or Toluene/Water)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-isoindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for Suzuki coupling.

Protocol 2: Diels-Alder Cycloaddition of a Bromo-Isoindole

This protocol details the cycloaddition of an in situ generated bromo-isoindole with a dienophile. Isoindoles are often generated immediately prior to use from stable precursors.

Materials:

  • Bromo-isoindole precursor (e.g., an N-protected 1,3-dihydroisoindole) (1.0 equiv)

  • Dienophile (e.g., N-phenylmaleimide, DMAD) (1.0 - 1.2 equiv)

  • Dehydrating agent or base for in situ generation (if required)

  • Anhydrous, non-polar solvent (e.g., Toluene, Xylene)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve the bromo-isoindole precursor and the dienophile in the anhydrous solvent in a round-bottom flask.

  • If required, add the reagent for in situ generation of the isoindole.

  • Heat the mixture to reflux and stir under an inert atmosphere. The high reactivity of isoindoles often means the reaction is complete within a few hours.

  • Monitor the disappearance of the starting materials by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting cycloadduct can often be purified by recrystallization or by column chromatography on silica gel.

Conclusion

This guide provides a predictive framework for understanding the reactivity of 5-bromo and 6-bromo isoindole. While both isomers are expected to behave similarly as versatile substrates in Diels-Alder and palladium-catalyzed cross-coupling reactions, their true divergence appears in electrophilic aromatic substitution. In this context, the 6-bromo isomer is predicted to be more reactive and yield the C7-substituted product, whereas the 5-bromo isomer is expected to react more slowly to afford the C4-substituted product. These predictions, grounded in established electronic principles, offer valuable guidance for synthetic planning and the strategic design of novel isoindole-containing molecules. The direct experimental validation of these hypotheses would represent a significant contribution to the field of heterocyclic chemistry.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Source: MDPI)

  • Loska, R. (2023). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Arkivoc. (Source: Not specified) [URL: Not available]
  • Nucleophilic reactions in the indole series: Displacement of bromine under phase transfer catalysis. (Source: ResearchGate)

  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (Source: ResearchGate)

  • Synthesis of 5-Bromo Indole. (Source: Erowid)

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (Source: MDPI)

  • Method for preparing 5-bromoindole. (Source: Google Patents)

  • Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile. (Source: Benchchem)

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (Source: NIH)

  • Derivatization of bromo-substituted compounds 9 j, 9 k and 9 o by Suzuki-cross coupling reaction. (Source: ResearchGate)

  • (PDF) Brominated isoindolines: Precursors to functionalised nitroxides. (Source: ResearchGate)

  • Diels–Alder reaction. (Source: Wikipedia)

  • Recent Developments in Isoindole Chemistry. (Source: ResearchGate)

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (Source: PubMed Central)

  • Diels-Alder Reaction. (Source: Organic Chemistry Portal)

  • The Diels-Alder Reaction. (Source: Master Organic Chemistry)

  • Synthesis of isoindole by retro-Diels–Alder reaction. (Source: RSC Publishing)

  • The chemistry of isoindole natural products. (Source: NIH)

  • STM Investigation of 2D Polymorphism of Structural Isomers. (Source: ResearchGate)

Sources

A Comparative Guide to the Synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride: A Validated Protocol and Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a validated synthetic protocol for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a key intermediate in pharmaceutical research. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed, step-by-step experimental protocol, and compare it with alternative methodologies. This document aims to equip researchers with the necessary information to make informed decisions for the efficient and reliable synthesis of this target compound.

Introduction

The 2,3-dihydro-1H-isoindole (isoindoline) scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products.[1][2] The introduction of a bromine atom at the 6-position, coupled with the gem-dimethyl substitution at the 1-position, yields this compound (CAS No. 2055840-66-7), a versatile building block for the development of novel therapeutics.[3][4] The validation of a robust and efficient synthetic protocol is therefore of paramount importance.

This guide will focus on a two-step synthetic sequence: the initial construction of the 1,1-dimethyl-2,3-dihydro-1H-isoindole core via a Pictet-Spengler reaction, followed by regioselective bromination.

Recommended Synthetic Protocol: A Two-Step Approach

The recommended pathway involves the synthesis of the isoindoline precursor followed by electrophilic bromination. This approach offers a balance of efficiency, scalability, and control over regioselectivity.

DOT Script of the Recommended Synthetic Pathway

Synthetic_Pathway 2-Methyl-2-phenylpropan-1-amine 2-Methyl-2-phenylpropan-1-amine Step1 Pictet-Spengler Reaction 2-Methyl-2-phenylpropan-1-amine->Step1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Step1 1,1-Dimethyl-2,3-dihydro-1H-isoindole 1,1-Dimethyl-2,3-dihydro-1H-isoindole Step1->1,1-Dimethyl-2,3-dihydro-1H-isoindole Step2 Electrophilic Bromination 1,1-Dimethyl-2,3-dihydro-1H-isoindole->Step2 N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Step2 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Step2->6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Step3 Salt Formation 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole->Step3 HCl HCl HCl->Step3 Final_Product 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride Step3->Final_Product

Caption: Recommended two-step synthesis of the target compound.

Step 1: Synthesis of 1,1-Dimethyl-2,3-dihydro-1H-isoindole via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[5][6] In this case, a modification of this reaction is employed to synthesize the isoindoline core.

Causality behind Experimental Choices:

  • Starting Materials: 2-Methyl-2-phenylpropan-1-amine is chosen as the β-arylethylamine equivalent. The gem-dimethyl group is already installed, which simplifies the synthesis. Paraformaldehyde serves as a convenient source of formaldehyde for the cyclization.

  • Catalyst: A strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, is essential to protonate the formaldehyde, generating a highly electrophilic species that initiates the reaction.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the cyclization step.

Experimental Protocol:

  • To a solution of 2-methyl-2-phenylpropan-1-amine (1 equivalent) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.2 equivalents).

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with an aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,1-dimethyl-2,3-dihydro-1H-isoindole.

Step 2: Regioselective Bromination

Electrophilic aromatic substitution is employed to introduce the bromine atom onto the benzene ring of the isoindoline core. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity.

Causality behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often preferred over elemental bromine for its ease of handling and reduced side reactions.[7][8]

  • Solvent: Acetonitrile or chloroform are commonly used solvents for NBS brominations.[1][9]

  • Regioselectivity: The amino group of the isoindoline is an activating, ortho-, para-director. However, steric hindrance from the gem-dimethyl group at the 1-position is expected to favor substitution at the less hindered 6-position (para to the point of fusion) over the 4-position (ortho).

Experimental Protocol:

  • Dissolve 1,1-dimethyl-2,3-dihydro-1H-isoindole (1 equivalent) in acetonitrile at 0 °C.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole.

Step 3: Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances the stability and improves the handling characteristics of the final compound.

Experimental Protocol:

  • Dissolve the purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Comparison with Alternative Synthetic Strategies

While the recommended protocol is robust, other synthetic routes are available, each with its own advantages and disadvantages.

DOT Script of Alternative Synthetic Strategies

Alternative_Syntheses cluster_0 Alternative Route 1: Bromination First cluster_1 Alternative Route 2: Friedel-Crafts Acylation Approach Starting_Material_1 Substituted o-xylene derivative Bromination_1 Bromination Starting_Material_1->Bromination_1 Cyclization_1 Cyclization with 2-methyl-2-aminopropane Bromination_1->Cyclization_1 Final_Product_1 Target Compound Cyclization_1->Final_Product_1 Starting_Material_2 1,1-Dimethyl-2,3-dihydro- 1H-isoindole Acylation Friedel-Crafts Acylation Starting_Material_2->Acylation Intermediate_2 6-Acyl-1,1-dimethyl- isoindoline Acylation->Intermediate_2 Halogenation Halogenation/ Functional Group Interconversion Intermediate_2->Halogenation Final_Product_2 Target Compound Halogenation->Final_Product_2

Sources

in vitro assay results for compounds derived from 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Efficacy of Isoindole Derivatives: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive comparison of the in vitro performance of various compounds derived from the isoindole scaffold, a nucleus of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] We will delve into key therapeutic areas where these derivatives have shown promise—oncology, inflammation, and neurodegenerative disease—presenting comparative experimental data and the detailed protocols necessary to validate these findings. Our focus is to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system for researchers.

Anticancer and Cytotoxic Activity

The isoindole framework, particularly isoindole-1,3-dione derivatives (norcantharimides), has garnered considerable attention for its potential anticancer effects.[3] The cytotoxic activity of these compounds is often attributed to their ability to inhibit key cellular enzymes like protein phosphatases 1 and 2A (PP1 and 2A) and various tyrosine kinases, which are critical for cancer cell proliferation and survival.[3][4] The nature and position of substituents on the isoindole ring are crucial in determining their antiproliferative efficacy.[3][5]

Comparative Analysis of Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of various N-substituted isoindole-1,3-dione derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

Compound DerivativeTarget Cell LineIC₅₀ (µM)Key Observations
N-benzyl derivative 3 A549-Luc (Lung Adenocarcinoma)114.25Shows notable cytotoxicity against lung cancer cells.[3]
N-benzyl derivative 4 A549-Luc (Lung Adenocarcinoma)116.26Similar potency to compound 3, suggesting the N-benzyl moiety is key.[3]
Azido-TBDPS derivative 2a A549 (Lung) & HeLa (Cervical)Dose-dependentThe bulky tert-butyldiphenylsilyl (TBDPS) group contributes to cytotoxicity.[6]
Azido-TBDPS derivative 2b A549 (Lung) & HeLa (Cervical)Dose-dependentThe N-methyl substitution in 2b showed the best activity in its series.[6]
Compound 5i MCF-7, A-549, DU-145, HeLaNot specifiedReported to have superior activity compared to the standard drug Etoposide.[7]
Compound 5l MCF-7, A-549, DU-145, HeLaNot specifiedAlso showed superior activity, linked to tubulin polymerization inhibition.[7]
Compound 2a (Sulfamate)A549 (Lung)650.25Exhibited dose-dependent anticancer activity.[8]
Experimental Workflow: High-Throughput Cytotoxicity Screening

The logical progression from compound synthesis to identifying a cytotoxic "hit" is a cornerstone of anticancer drug discovery. This workflow ensures that promising compounds are systematically evaluated for their ability to kill or inhibit the proliferation of cancer cells.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis a Synthesis of Isoindole Derivatives b Compound Library (DMSO Stocks) a->b e Compound Treatment (24-72h Incubation) b->e c Cancer Cell Line Culture & Expansion d Cell Seeding (96-well plates) c->d d->e f MTT Reagent Addition e->f g Formazan Solubilization f->g h Absorbance Reading (Plate Reader) g->h i IC50 Value Calculation h->i j Hit Identification & Prioritization i->j

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9]

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines (e.g., A549, HeLa, MCF-7)[9]

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Isoindole derivative compounds dissolved in sterile DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette, CO₂ incubator, microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 3x10³ to 8x10³ cells per well in 95 µL of medium, depending on the cell line's growth rate.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

    • Compound Treatment: Prepare serial dilutions of the isoindole compounds in culture medium. Add 5 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[3][6]

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC₅₀ value.[4]

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Certain isoindole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[10] The therapeutic goal is often to achieve selective inhibition of COX-2, the inducible isoform responsible for inflammation, while sparing COX-1, the constitutive isoform involved in homeostatic functions like gastric protection.[11]

Arachidonic Acid Cascade and COX Inhibition

This pathway illustrates how COX enzymes convert arachidonic acid into prostaglandins, which mediate inflammation, and how isoindole inhibitors can block this process.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Homeostatic Prostaglandins (e.g., Gastric Mucosa) COX1->PG_Homeo PG_Inflam Inflammatory Prostaglandins (Pain, Fever) COX2->PG_Inflam Inhibitor Isoindole-based COX-2 Inhibitor Inhibitor->COX2

Caption: Simplified signaling pathway of COX-1 and COX-2 in prostaglandin synthesis.

Comparative Analysis of COX Inhibition (IC₅₀)

The selectivity of a compound for COX-2 over COX-1 is a key parameter in developing safer anti-inflammatory drugs. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[4]

Compound SeriesCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI)Reference
Tetrahydro-2H-isoindoles100 to >10000.6 to 100Varies[11]
Compound 32 Not specifiedNot specifiedPotent in vivo activity[11]
Compound 37 Not specifiedNot specifiedMost potent in vivo activity[11]
Meloxicam (Reference)>100 µM>100 µM>1[10]

Note: Specific IC₅₀ values for individual compounds were not always provided in the summarized literature, but relative activities and selectivities were described.[4][11]

Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[4]

  • Principle: The assay measures the amount of prostaglandin E₂ (PGE₂) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibitory effect of a test compound is determined by quantifying the reduction in PGE₂ production, typically via an ELISA method.[4]

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds (isoindole derivatives) and reference inhibitors (e.g., meloxicam)

    • Reaction buffer (e.g., Tris-HCl)

    • PGE₂ ELISA kit

    • 96-well plates, incubator, plate reader

  • Procedure:

    • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

    • Inhibitor Incubation: In separate wells of a 96-well plate, add the enzyme, reaction buffer, and varying concentrations of the test compound or reference inhibitor. Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a defined time (e.g., 10 minutes) at 37°C.

    • Stop Reaction: Terminate the reaction by adding a stopping agent, such as a solution of HCl.

    • Quantify PGE₂: Dilute the reaction mixture and use a competitive PGE₂ ELISA kit to measure the concentration of the prostaglandin product according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting inhibition versus log concentration. Calculate the Selectivity Index (SI).

Cholinesterase Inhibition for Neurodegenerative Disease Models

Derivatives of 1-H-isoindole-1,3(2H)-dione have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the cholinergic hypothesis of Alzheimer's disease.[12][13]

Comparative Analysis of Cholinesterase Inhibition (IC₅₀)

The following table presents the in vitro inhibitory activity of several isoindole-1,3-dione derivatives against AChE and BuChE.

Compound DerivativeAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Key Structural FeatureReference
Derivative I 1.12>50Phenyl at piperazine position 4[12]
Derivative III 30.5621.24Diphenylmethyl moiety[12]
Substituted benzyl series10 - 14011 - 80Substituted benzyl ring[12]
Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric method is widely used to measure cholinesterase activity.[12]

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to the enzyme's activity.

  • Materials:

    • AChE or BuChE enzyme solution

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • ATCh or butyrylthiocholine (BTCh) substrate solution

    • Test compounds (isoindole derivatives)

    • 96-well plate, microplate reader

  • Procedure:

    • Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

    • Inhibitor Addition: Add the test compound at various concentrations and incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add the substrate (ATCh or BTCh) to start the reaction.

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

References

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS.
  • Comparative Analysis of Substituted Isoindoles: A Guide for Researchers. Benchchem.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • Recent Developments in Isoindole Chemistry.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.
  • A review on biological activity and synthetic methods of isoindole nucleus. Unknown Source.
  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Taylor & Francis Online.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
  • Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. PubMed.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Isoindoline Analogs: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoindoline scaffold, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and neuroprotective activities.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various isoindoline analogs, with a conceptual focus on modifications related to the 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole core. While comprehensive SAR studies on this specific hydrochloride salt are not extensively published, by synthesizing data from closely related analogs, we can construct a robust predictive framework to guide future drug discovery efforts.

This analysis will explore how substitutions on the aromatic ring and the isoindoline nitrogen, as well as modifications to the core structure, modulate biological activity across different therapeutic targets.

The Isoindoline Core: A Scaffold of Versatility

The 2,3-dihydro-1H-isoindole (isoindoline) core is a versatile and synthetically accessible starting point for creating diverse chemical libraries. Its key structural features—a planar aromatic ring and a non-planar pyrrolidine ring—offer distinct regions for chemical modification. These modifications influence the molecule's steric bulk, lipophilicity, and electronic properties, which in turn dictate its interaction with biological targets.

The primary points for modification are:

  • The Aromatic Ring (Positions 4, 5, 6, 7): Substitution here, such as with a bromine atom at position 6, can significantly alter electronic distribution and lipophilicity, impacting target binding and pharmacokinetic properties.

  • The Nitrogen Atom (N-2): This is the most common site for introducing diverse side chains and linkers, which often dictate the compound's primary pharmacological target.

  • The Pyrrolidine Ring (Positions 1 and 3): Modifications here, such as the introduction of a gem-dimethyl group at C-1, can impose conformational constraints, potentially locking the molecule into a bioactive conformation.

Caption: Core structure of 2,3-dihydro-1H-isoindole with key modification points.

Comparative SAR Analysis Across Biological Targets

The functional versatility of the isoindoline scaffold is evident in the diverse biological activities its derivatives possess. The following sections compare the SAR of isoindoline analogs against several key therapeutic targets.

Anticancer Activity

Isoindoline derivatives, particularly those based on the isoindoline-1,3-dione (phthalimide) structure, have shown significant potential as anticancer agents.[3][4] The SAR for this class is heavily influenced by the nature of the N-substituent.

  • N-Substitution: Studies have shown that N-benzyl isoindoline derivatives exhibit notable cytotoxic activity against various cancer cell lines, including A549 (lung), HeLa (cervical), C6 (glioma), and MCF-7 (breast).[4][5] The antiproliferative effects are highly dependent on the groups attached to the nitrogen atom and the aromatic ring.[4]

  • Aromatic Ring Substitution: Halogenation of the isoindole ring can enhance anticancer activity. For instance, a derivative featuring a 2-(4-(2-bromoacetyl)phenyl) substituent on the nitrogen of an isoindoline-1,3-dione core demonstrated potent inhibitory effects on Raji and K562 blood cancer cell lines, inducing both apoptosis and necrosis.[3] This highlights the potential of incorporating bromo-moieties to create potent anticancer agents.

  • Core Modification: The introduction of substituents that increase structural rigidity or alter electronic properties can lead to potent and selective anticancer agents. For example, fluoro-substituted indolizine derivatives bearing an isoindole moiety have shown significant antiproliferative activity.[6]

Compound ClassModificationTarget Cell Line(s)IC50 / CC50 ValueReference
N-Aryl Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl) group at N-2Raji (Burkitt's lymphoma)0.26 µg/mL[3]
N-Aryl Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl) group at N-2K562 (myelogenous leukemia)3.81 µg/mL[3]
N-Benzyl Isoindoline-1,3-dioneN-benzyl groupA549-Luc (adenocarcinoma)114.25 µM[4]
Azide/Silyl Ether IsoindolineAzide and silyl ether groupsA549 (lung cancer)19.41 µM[5]
Fluoro-substituted Indolizine-IsoindoleDifluoro substitutionHCT-116 (colon cancer)5.84 µM[6]
Acetylcholinesterase (AChE) Inhibition

For neurodegenerative conditions like Alzheimer's disease, isoindoline-1,3-dione derivatives have been explored as inhibitors of acetylcholinesterase (AChE).[7][8]

  • Pharmacophore Model: A common structural motif for AChE inhibition consists of the isoindoline-1,3-dione head (which interacts with the peripheral anionic site of AChE), a linker of variable length, and a terminal N-benzyl pyridinium or similar moiety.[7]

  • Effect of Substituents: The inhibitory potency is sensitive to substitutions on the terminal aromatic ring. Para-fluoro substituted N-benzyl pyridinium analogs exhibited the highest potency against AChE, with IC50 values as low as 2.1 µM.[7] In contrast, substitutions with larger groups like chloro or methyl showed slightly reduced but still significant activity. This suggests that small, electronegative groups at the para position are favorable for binding.

  • Linker Length: The length of the alkyl chain linking the isoindoline core to other functional groups is also critical. For 2-(diethylaminoalkyl)-isoindoline-1,3-diones, optimal AChE inhibitory activity was observed with linkers of six and seven methylene groups.[8]

Compound SeriesKey ModificationAChE IC50Reference
Isoindoline-1,3-dione-N-benzyl pyridinium4-Fluorobenzyl group2.1 µM[7]
Isoindoline-1,3-dione-N-benzyl pyridinium4-Methylbenzyl group4.8 µM[7]
Isoindoline-1,3-dione-N-benzyl pyridinium4-Chlorobenzyl group5.8 µM[7]
2-(Diethylaminoalkyl)-isoindoline-1,3-dione6-carbon alkyl linker~1 µM[8]
Cyclooxygenase (COX) Inhibition

Certain N-substituted isoindoline-1,3-dione derivatives have been investigated as anti-inflammatory agents through the inhibition of COX enzymes.[9][10]

  • N-Substitution and Selectivity: The introduction of an arylpiperazine moiety via a linker to the nitrogen atom has been shown to confer COX inhibitory activity. The nature of this substituent and the linker length can influence selectivity for COX-2 over COX-1.[9][10]

  • Aromatic Moiety: The presence of an aromatic group in the N-substituent is considered important for affinity to COX-2.[9] Molecular docking studies suggest that these compounds fit well into the COX-2 binding site, stabilized by hydrophobic interactions and hydrogen bonds.[9][10]

General Principles of SAR for Isoindoline Analogs

From the comparative data, several guiding principles for the design of isoindoline-based therapeutic agents emerge.

Caption: Key SAR principles for the modification of the isoindoline scaffold.

  • The N-Substituent is a Primary Determinant of Biological Target: The choice of substituent at the N-2 position is the most critical factor in directing the molecule's activity, whether for cancer, neurodegeneration, or inflammation.

  • Aromatic Substitution Fine-Tunes Potency and Pharmacokinetics: The addition of substituents like bromine to the phenyl ring primarily modulates the potency of the analog. Halogens can increase lipophilicity, which may enhance membrane permeability and target engagement, but must be balanced to maintain desirable ADME properties.

  • Core Modifications Induce Conformational Rigidity: Introducing groups like the gem-dimethyl at the C-1 position restricts the flexibility of the pyrrolidine ring. This can be advantageous if it locks the molecule into a conformation that is optimal for binding to the target's active site, thereby increasing potency.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of an N-substituted isoindoline-1,3-dione and a key biological assay.

General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

This protocol describes a common and robust method for synthesizing N-substituted phthalimides via the condensation of phthalic anhydride with a primary amine.

Rationale: This is a straightforward and high-yielding condensation reaction. Using a solvent like glacial acetic acid or refluxing in benzene or toluene facilitates the dehydration and cyclization to form the stable imide ring.[2]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or benzene).

  • Amine Addition: Add the desired primary amine (1.0 eq.) to the solution.

  • Reaction: Stir the mixture and heat to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation (Method A - Precipitation): If the product precipitates upon cooling, collect the solid by vacuum filtration. Wash the solid with cold water and then a cold, non-polar solvent like hexane to remove any unreacted starting material.

  • Isolation (Method B - Extraction): If the product remains in solution, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure N-substituted isoindoline-1,3-dione.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Assay: Acetylcholinesterase (AChE) Inhibition

This protocol is based on the widely used Ellman's method for quantifying cholinesterase activity.

Rationale: This colorimetric assay provides a reliable and high-throughput method to measure AChE inhibition. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), the formation of which can be monitored spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Donepezil) in DMSO.

    • Prepare a solution of AChE from electric eel in the phosphate buffer.

    • Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the test compound solution at various concentrations (perform serial dilutions). For the control well, add 20 µL of DMSO.

    • Add 20 µL of the AChE enzyme solution.

    • Mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the ATCI substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Conclusion and Future Directions

The isoindoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that while the core structure provides a necessary anchor, the biological activity is primarily dictated and fine-tuned by substitutions at the N-2 position and on the aromatic ring. Halogenation, particularly with bromine, often enhances potency, while modifications that introduce conformational rigidity, such as gem-dimethyl substitution, can improve binding affinity.

Future research should focus on a multi-pronged approach:

  • Synthesis of Focused Libraries: Synthesize and screen analogs based on the specific 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole core to validate the predictive SAR models discussed herein.

  • Exploration of Novel N-Substituents: Design and evaluate novel, complex heterocyclic systems as N-substituents to explore new biological targets and improve selectivity.

  • Multi-Target Ligands: Given the scaffold's promiscuity, rationally design dual-target inhibitors (e.g., combined AChE and B-Raf inhibitors for certain cancers) to address complex diseases.

By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively navigate the chemical space of isoindoline derivatives to develop the next generation of potent and selective therapeutics.

References

  • Shultz, M., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-12. [Link]

  • Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098. [Link]

  • Shultz, M., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Aziz, M., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances. [Link]

  • Gundogdu-Tastan, N., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Akbaş, E., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

  • Khan, I., & I. A. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. [Link]

  • Sączewski, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences. [Link]

  • Piazzi, L., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

  • Atmaca, U., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Wang, X., et al. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sączewski, J., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International journal of molecular sciences. [Link]

  • ResearchGate. (n.d.). Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of the newly designed and synthesized derivatives tested biologically as antioxidants. [Link]

  • Semantic Scholar. (n.d.). The chemistry of isoindole natural products. [Link]

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

  • Shirali, A., et al. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). different biological activities of N-substituted derivatives of 1H-isoindole-1,3 (2H)-dione derivatives. [Link]

  • Kulakov, I. V., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals. [Link]

  • Amanote Research. (n.d.). Synthesis, Biological Evaluation and Modeling Studies. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. [Link]

  • ResearchGate. (n.d.). Isoindoloindolones - Biological Activities and Syntheses. [Link]

  • Cushman-Vokoun, A. M., et al. (2009). Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (CAS No. 2055840-66-7). As a brominated heterocyclic compound, this substance requires specific waste management protocols to ensure laboratory safety and environmental compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed for professionals in research and drug development.

Hazard Identification and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic solid. Its primary hazards, typical for related brominated compounds, necessitate careful handling to prevent exposure.[1][2] The presence of the carbon-bromine bond is the critical factor dictating its disposal pathway, as improper disposal (e.g., via drain or non-halogenated waste) can lead to the formation of hazardous byproducts and environmental contamination.

Table 1: Chemical and Hazard Profile

Property Value Source
CAS Number 2055840-66-7 [3]
Molecular Formula C10H13BrClN [3]
Molecular Weight 262.58 g/mol [3]
Appearance Solid (form may vary) [1][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][2][5]

| GHS Signal Word | Warning |[1][2][5] |

The Cornerstone of Disposal: Halogenated Waste Segregation

The single most important principle in disposing of this compound is its strict segregation as halogenated organic waste .[6][7][8] Halogenated compounds, which include those containing fluorine, chlorine, bromine, or iodine, cannot be disposed of with general non-halogenated organic solvents.[9]

Causality: The reason for this strict segregation lies in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration. During this process, the bromine atom is converted into hydrogen bromide (HBr), a corrosive and toxic gas. Licensed disposal facilities use specialized flue gas "scrubbers" to neutralize this acidic gas before it is released into the atmosphere.[1] Mixing halogenated and non-halogenated waste streams contaminates the larger, less expensive non-halogenated stream, dramatically increasing disposal costs and violating regulatory compliance.[9]

Standard Operating Procedure for Waste Disposal

This protocol provides a step-by-step methodology for the routine collection and disposal of waste containing this compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields Protects against dust, splashes, and aerosols.[1][7]
Hand Protection Chemical-resistant nitrile gloves Prevents skin contact and irritation.[1][6][7]
Body Protection Laboratory coat Protects skin and personal clothing from contamination.[6][7]

| Respiratory | Use in a chemical fume hood | Prevents inhalation of dust or aerosols.[6][7] |

Experimental Protocol: Routine Waste Collection and Disposal
  • Preparation: Before starting work, designate a specific hazardous waste container for "Halogenated Organic Waste." Ensure the container is made of a compatible material (e.g., polyethylene), is in good condition, and has a secure, threaded cap.[10][11]

  • Labeling: Label the container clearly before adding any waste.[11] The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" and any solvents used. Do not use abbreviations.[11]

    • The associated hazards (e.g., "Irritant," "Toxic").[9]

  • Waste Transfer:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[7]

    • For solid waste (e.g., contaminated filter paper, weigh boats), place it directly into the container.

    • For solutions, pour carefully into the designated liquid waste container. Do not mix with incompatible waste streams like acids, bases, or oxidizers.[8][9]

  • Container Management:

    • Keep the waste container securely closed at all times except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be under the control of lab personnel, away from drains, and in secondary containment to catch any potential leaks.[9][12]

  • Final Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA.[11]

    • Once the container is full or when work is complete, arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][7]

    • Complete all required waste disposal manifests or logs as per your institution's protocol.

Emergency Protocol: Spill Management

Accidents require a swift and systematic response to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup
  • Immediate Response & Assessment:

    • Alert all personnel in the immediate vicinity.

    • Assess the spill size. For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.[11] The following steps apply to minor, manageable spills.

  • Control and Containment:

    • Ensure the area is well-ventilated by working within a fume hood or increasing airflow.[1]

    • Remove all sources of ignition.[1]

    • Wearing enhanced PPE (e.g., double gloves, respirator if necessary), contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup and Collection:

    • Carefully sweep up the solid material or cover the liquid spill with the absorbent material.[13]

    • Collect all contaminated absorbent material, along with any broken glassware, using spark-proof tools.[1]

    • Place all collected waste into a new, sealable, and properly labeled "Halogenated Organic Waste" container.[1][11]

  • Decontamination:

    • Wash the spill area with soap and plenty of water.[1]

    • Collect the decontamination rinsate as hazardous waste. Do not flush down the drain.[1]

  • Post-Cleanup:

    • Place all contaminated PPE (gloves, disposable lab coat) in the hazardous waste container.

    • Wash hands and any affected skin areas thoroughly.

    • Report the incident to your laboratory supervisor or Chemical Hygiene Officer, and complete any required documentation.

Visualization of Disposal Workflows

To ensure clarity, the following diagrams illustrate the procedural logic for routine disposal and emergency spill response.

RoutineDisposal cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Final Disposal start Waste Generation Begins ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 container Select & Pre-Label 'Halogenated Organic Waste' Container ppe->container Step 2 fume_hood Work Inside a Chemical Fume Hood container->fume_hood Step 3 segregate Transfer Waste into Designated Halogenated Container fume_hood->segregate Step 4 close_container Securely Cap Container Immediately After Use segregate->close_container Step 5 saa Store Container in Secondary Containment in SAA close_container->saa Step 6 end Arrange for Pickup by Licensed Waste Contractor saa->end Step 7

Caption: Workflow for Routine Disposal of Brominated Isoindole Waste.

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess alert_colleagues Alert Nearby Personnel assess->alert_colleagues Minor evacuate Evacuate Area Immediately assess->evacuate Major / Unmanageable don_ppe Don Enhanced PPE alert_colleagues->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Halogenated Container contain->collect decon Decontaminate Spill Area collect->decon report Complete Incident Report for Supervisor/EHS decon->report call_ehs Call Emergency Services / EHS evacuate->call_ehs isolate Isolate Area & Prevent Entry call_ehs->isolate isolate->report

Caption: Decision-Making Process for Chemical Spills.

Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories" : Often called the "OSHA Lab Standard," this regulation mandates the creation of a Chemical Hygiene Plan (CHP).[14][15] The procedures in this guide should be incorporated into your laboratory's specific CHP.

  • EPA 40 CFR Parts 260-273, "Resource Conservation and Recovery Act (RCRA)" : RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[14] As a brominated organic compound, this chemical falls under the category of regulated hazardous waste, making proper segregation and disposal a legal requirement.[16][17]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

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Definitive Guide to Personal Protective Equipment for Handling 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of safety protocols. The procedures outlined below are designed to be a self-validating system, ensuring that laboratory personnel are protected through a combination of engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Given that specific toxicological data for this exact compound is not widely published, our approach is grounded in a conservative assessment based on the known hazards of structurally similar molecules, namely halogenated aromatic amine hydrochlorides. The Safety Data Sheets (SDS) for compounds like 5-bromo-2,3-dihydro-1H-isoindole hydrochloride and 6-bromo-2,3-dihydro-1H-indole hydrochloride indicate a consistent hazard profile: they are harmful if swallowed and cause significant skin and eye irritation, with a potential for respiratory irritation.[1][2] Therefore, we will operate under the assumption that our target compound shares these characteristics.

Foundational Principles: A Risk-Based Approach

Before any laboratory work begins, a thorough risk assessment is mandatory.[3][4] This is not a bureaucratic exercise but a critical scientific step. The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the quantities being handled.[3] The primary goal is to use engineering and administrative controls to minimize exposure, with PPE serving as the essential final barrier.[5]

Hazard Assessment of the Chemical Class

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2] Ingestion can lead to adverse health effects.

  • Skin Irritation: Causes skin irritation upon contact.[1][2][6] Prolonged contact may lead to more severe reactions.

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][6]

  • Respiratory Irritation: As a powder, it may cause respiratory tract irritation if inhaled.[2][6]

These hazards dictate a stringent set of handling protocols designed to prevent any direct contact with the substance.

Engineering Controls: The First Line of Defense

PPE is a last line of defense, not the first. The primary method for exposure control must be the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains vapors and airborne particulates, protecting the user from inhalation.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and dilute any fugitive emissions.

Task-Specific PPE Protocols

The level of PPE required is directly proportional to the risk of exposure associated with a given task. The following table provides a clear, step-by-step guide for researchers.

Laboratory Operation Required PPE Recommended Additional PPE Rationale & Causality
Pre-Handling Setup • Standard Lab Coat (cotton or flame-resistant if flammables are present)[8]• Long Pants & Closed-Toe Shoes[8][9]• ANSI Z87.1-compliant Safety Glasses[8]N/AEstablishes a baseline of safety for being present in a laboratory where chemical hazards exist. Protects against incidental splashes or spills from other operations.
Weighing Solid Compound • All baseline PPE• Disposable Nitrile Gloves (double-gloving recommended)[9]• Tightly-fitting Chemical Splash Goggles[1]• Face Shield (worn over goggles)• Disposable sleeve coversThe fine powder poses a significant risk of becoming airborne, leading to inhalation and eye exposure. Goggles provide a better seal than safety glasses.[9] Double-gloving minimizes the risk of contamination during glove removal.
Preparing Solutions (Dissolving Solid) • All baseline PPE• Disposable Nitrile Gloves (double-gloving recommended)• Tightly-fitting Chemical Splash Goggles[8]• Face Shield (worn over goggles)• Chemical-resistant apronThe risk of splashing is highest during this operation. A face shield protects the entire face from splashes, and chemical splash goggles are mandatory.[8][9] An apron provides an additional layer of body protection.
Transferring Solutions • All baseline PPE• Disposable Nitrile Gloves• Tightly-fitting Chemical Splash Goggles• Face Shield (if transferring >100 mL)Similar to solution preparation, splashing is the primary hazard. The scale of the transfer dictates the need for the enhanced protection of a face shield.
Post-Reaction Workup & Cleanup • All baseline PPE• Disposable Nitrile Gloves• Tightly-fitting Chemical Splash Goggles• Chemical-resistant apronContaminated glassware and surfaces still pose a skin and eye contact hazard. Maintaining a high level of PPE is crucial until all equipment is decontaminated.
A Note on Glove Selection

Disposable nitrile gloves are the minimum requirement for incidental contact.[9][10] However, no single glove material is impervious to all chemicals. For prolonged operations or when handling solutions, it is critical to consult the glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection and to be aware of the breakthrough time.[9][10] For chemicals with unknown skin absorption hazards, wearing a highly resistant laminate glove (e.g., Silver Shield) under an outer nitrile glove is a best practice.[8]

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE. This workflow ensures that the hazards of each specific task are systematically evaluated.

PPE_Workflow PPE Selection Workflow for Halogenated Aromatic Amines cluster_0 Initial Assessment cluster_1 PPE Selection cluster_2 Final Checks & Disposal Start Begin Task (Enter Fume Hood) Assess_Task Assess Task: - Physical State (Solid/Liquid) - Quantity - Splash Potential Start->Assess_Task Weigh_Solid Weighing Solid (<10g) Assess_Task->Weigh_Solid Low Splash Solid Handle_Liquid Handling Liquid or Large Quantity Solid (>10g) Assess_Task->Handle_Liquid High Splash Liquid / Large Qty PPE_Level2 Enhanced PPE: - Baseline PPE - Chemical Splash Goggles - Double Nitrile Gloves Weigh_Solid->PPE_Level2 PPE_Level3 Maximum PPE: - Enhanced PPE - Face Shield - Chemical Apron Handle_Liquid->PPE_Level3 PPE_Level1 Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Proceed Proceed with Task PPE_Level2->Proceed PPE_Level3->Proceed Disposal Segregate Halogenated Waste & Contaminated PPE Proceed->Disposal

Caption: Logical workflow for determining the appropriate level of PPE based on task-specific hazards.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the lab.

Emergency First Aid Procedures
  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[6][11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][11] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[6]

Disposal of Contaminated Materials and Chemical Waste

Proper segregation of waste is crucial for safety and environmental protection.

  • Solid Waste: All disposable PPE (gloves, sleeve covers, bench paper) that comes into contact with the compound must be considered contaminated. Place it in a designated, sealed hazardous waste bag or container inside the fume hood.

  • Liquid Waste: As a halogenated organic compound, all waste solutions containing this substance must be collected in a designated "Halogenated Organic Waste" container.[12][13][14] This container must be clearly labeled, kept closed when not in use, and stored in secondary containment.[12][14]

  • NEVER mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[12][15]

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected and disposed of as halogenated waste.[7]

By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Chemical Safety: Personal Protective Equipment. Environment, Health & Safety, University of California San Francisco.
  • Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety, Cornell University.
  • Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research, Boston University.
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  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Safety Data Sheet for 6-Bromoindole. Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.